molecular formula C15H24NO4PS B1672234 Isofenphos CAS No. 25311-71-1

Isofenphos

Cat. No.: B1672234
CAS No.: 25311-71-1
M. Wt: 345.4 g/mol
InChI Key: HOQADATXFBOEGG-UHFFFAOYSA-N
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Description

Isofenphos is a pesticide residue found in plant based food that may have acute health risks for consumers.>This compound is classified under the organophosphorus family of pesticides widely utilized for pest control in agricultural industry.>This compound is a colorless oil. Non corrosive. Used as an insecticide.>This compound is an organothiophosphate insecticide, an organic phosphonate, a phosphonic ester, a member of salicylates and an isopropyl ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It derives from an isopropyl salicylate.>This compound, also known as oftanol or amaze, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from isopropyl salicylate.

Properties

IUPAC Name

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate
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InChI

InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)
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InChI Key

HOQADATXFBOEGG-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C
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Molecular Formula

C15H24NO4PS
Record name ISOFENPHOS
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DSSTOX Substance ID

DTXSID8032417
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Molecular Weight

345.4 g/mol
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Physical Description

Isofenphos is a colorless oil. Non corrosive. Used as an insecticide., Liquid; [Merck Index] Colorless liquid; [CAMEO], Liquid
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Boiling Point

120 °C @ 0.01 mm Hg
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Solubility

Readily soluble in n-hexane, dichloromethane, 2-propanol, toluene, In water, 22.1 mg/l @ 20 °C, 0.0221 mg/mL at 20 °C
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Density

1.131 @ 20 °C
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Vapor Pressure

0.000003 [mmHg], 3.00X10-6 mm Hg @ 25 °C
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CAS No.

25311-71-1, 103982-06-5, 103982-07-6
Record name ISOFENPHOS
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Record name Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (+)-
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Melting Point

Less than -12 °C, -12 °C
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Record name Isofenphos
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isofenphos on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos is a synthetic organophosphate (OP) insecticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This technical guide delineates the core mechanism of this interaction, the pathophysiological consequences, and the quantitative parameters of inhibition. It provides a detailed experimental protocol for assessing acetylcholinesterase inhibition via the Ellman's method, a widely accepted spectrophotometric assay. The guide includes structured data tables for comparative analysis and detailed diagrams generated using Graphviz to illustrate the molecular mechanism, the disrupted signaling pathway, and the experimental workflow, providing a comprehensive resource for scientific professionals.

Introduction

This compound (IUPAC name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate) is an organothiophosphate insecticide used to control a variety of soil-dwelling insects.[1][3] Like other organophosphates, its primary mode of action is the disruption of the nervous system by targeting acetylcholinesterase (AChE, EC 3.1.1.7).[3][4] AChE is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[5] The inhibition of this enzyme leads to an accumulation of ACh, resulting in a state of hyperstimulation of cholinergic receptors, which manifests as a toxic cascade known as a "cholinergic crisis".[5] Understanding the specifics of this mechanism is crucial for toxicology, risk assessment, and the development of potential antidotes.

Core Mechanism of Action: Irreversible Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase.[5] Organophosphates, including this compound, act as potent inhibitors by forming a stable, covalent bond with the enzyme's active site.

The active site of AChE contains a catalytic triad, with a critical serine residue (Ser203).[6] During normal function, the hydroxyl group of this serine residue attacks the acetyl group of acetylcholine. In the presence of this compound, the electrophilic phosphorus atom of the organophosphate is attacked by the nucleophilic serine residue.[5] This reaction results in the phosphorylation of the serine hydroxyl group and the release of a leaving group.[7] The resulting phosphoester bond is extremely stable and resistant to hydrolysis, rendering the enzyme catalytically inactive.[6][7] This process effectively prevents AChE from binding to and hydrolyzing acetylcholine.[7]

G AChE Acetylcholinesterase (Active Serine Residue) Inactive_AChE Phosphorylated AChE (Irreversibly Inhibited) Leaving_Group Leaving Group This compound This compound This compound->AChE G NerveImpulse Nerve Impulse AChRelease Acetylcholine (ACh) Release into Synapse NerveImpulse->AChRelease ReceptorBinding ACh Binds to Postsynaptic Receptors AChRelease->ReceptorBinding AChE_Normal ACh Hydrolysis by AChE AChRelease->AChE_Normal Normal Pathway ACh_Accumulation ACh Accumulation in Synapse AChRelease->ACh_Accumulation Disrupted Pathway Signal Signal Transduction (e.g., Muscle Contraction) ReceptorBinding->Signal Overstimulation Receptor Overstimulation (Cholinergic Crisis) ReceptorBinding->Overstimulation Termination Signal Termination Signal->Termination AChE_Normal->Termination AChE_Inhibited AChE Inhibited This compound This compound This compound->AChE_Inhibited Inhibits ACh_Accumulation->Overstimulation G P1 Reagent Preparation (Buffer, DTNB, ATCI, Enzyme) P2 Assay Plate Setup (Blank, Control, Test Wells) P1->P2 P3 Pre-incubation (Enzyme + Inhibitor) P2->P3 P4 Reaction Initiation (Add Substrate - ATCI) P3->P4 P5 Kinetic Measurement (Absorbance at 412 nm) P4->P5 P6 Data Analysis (Calculate % Inhibition & IC50) P5->P6

References

Toxicological Profile of Isofenphos in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the organophosphate insecticide isofenphos in mammalian species. The information is compiled from a range of scientific studies and regulatory assessments to support research, safety evaluation, and drug development activities.

Executive Summary

This compound is a broad-spectrum insecticide that elicits its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. The toxicity of this compound varies depending on the route of exposure, with oral and inhalation routes being the most potent. This guide summarizes the key toxicological endpoints for this compound, including acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and reproductive and developmental effects in various mammalian models.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity values for this compound across different mammalian species and exposure routes.

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValueReference
RatOralLD5028 - 38 mg/kg[1]
MouseOralLD5091.3 - 127 mg/kg[1]
RatDermalLD50188 mg/kg[1]
RabbitDermalLD50162 - 315 mg/kg[1]
RatInhalationLC50 (4h)0.144 - 1.3 mg/L[1]
HamsterInhalationLC50 (4h)0.23 mg/L[1]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of this compound

SpeciesStudy DurationRouteNOAELLOAELEndpointReference
Rat2 YearsOral (diet)1 mg/kg/day-No effect on cholinesterase activity[1]
Dog3 MonthsOral (diet)1 mg/kg/day-No compound-related effects[1]
Rat3 GenerationsOral (diet)0.05 mg/kg/day0.5 mg/kg/dayReproductive success[1]
RatGestationOral3 mg/kg/day-No teratogenic effects[1]
RabbitGestationOral5 mg/kg/day-No teratogenic effects[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems. This compound, after metabolic activation to its oxygen analog (this compound-oxon), acts as a potent inhibitor of AChE. The oxon phosphorylates a serine hydroxyl group in the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent toxic signs.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_this compound This compound Action Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction AChE->Presynaptic Choline Reuptake This compound This compound IsofenphosOxon This compound-oxon (Active Metabolite) This compound->IsofenphosOxon Metabolic Activation (Liver) IsofenphosOxon->AChE Inhibition (Phosphorylation)

Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolism

This compound is rapidly metabolized in mammals, primarily in the liver. The main metabolic pathways involve oxidative desulfuration to the highly toxic oxygen analog (this compound-oxon), dearylation, and hydrolysis. The metabolites are then conjugated and primarily excreted in the urine.

Isofenphos_Metabolism This compound This compound IsofenphosOxon This compound-oxon This compound->IsofenphosOxon Oxidative Desulfuration (CYP450) DearylatedMetabolites Dearylated Metabolites This compound->DearylatedMetabolites Dearylation HydrolysisProducts Hydrolysis Products IsofenphosOxon->HydrolysisProducts Hydrolysis Conjugates Conjugated Metabolites DearylatedMetabolites->Conjugates HydrolysisProducts->Conjugates Excretion Urinary Excretion Conjugates->Excretion Chronic_Toxicity_Workflow start Start: Animal Acclimation dosing Dosing via Diet (24 months) - Control Group - Low Dose - Mid Dose - High Dose start->dosing in_life In-Life Observations - Clinical Signs (Daily) - Body Weight (Weekly/Monthly) - Food Consumption (Weekly/Monthly) dosing->in_life clinical_path Clinical Pathology (6, 12, 18, 24 months) - Hematology - Clinical Chemistry - Cholinesterase Activity dosing->clinical_path termination Study Termination (24 months) in_life->termination clinical_path->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

References

Environmental Fate and Degradation of Isofenphos in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus insecticide isofenphos in the soil environment. The document details its degradation pathways, the influence of various environmental factors on its persistence, and the methodologies employed for its study. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized through diagrams.

Chemical Properties of this compound

This compound, chemically known as 1-methylethyl 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]benzoate, is a non-systemic insecticide. An understanding of its chemical properties is fundamental to comprehending its behavior in soil.

PropertyValue
Molecular FormulaC₁₅H₂₄NO₄PS
Molecular Weight345.4 g/mol
Water Solubility24 mg/L at 20°C[1]
Vapor Pressure3.00 x 10⁻⁶ mm Hg at 25°C
Log Kₒw (Octanol-Water Partition Coefficient)4.12

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. The rate and pathway of degradation are significantly influenced by soil properties and environmental conditions.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil.[2][3] A key phenomenon observed is the enhanced microbial degradation in soils with a history of this compound application.[2][3] Soil microorganisms, such as bacteria of the Pseudomonas species, can adapt to utilize this compound as a source of carbon, leading to its accelerated breakdown.[2][3]

The principal biotic degradation pathway involves the hydrolysis of the ester linkage, leading to the formation of isopropyl salicylate, which can be further metabolized.[2][4] Complete mineralization to carbon dioxide (CO₂) is a significant fate of this compound in soils with adapted microbial populations.[2]

Abiotic Degradation

Abiotic degradation of this compound in soil can occur through chemical hydrolysis and photolysis.

  • Hydrolysis: this compound is stable to hydrolysis at acidic and neutral pH (pH 5 and 7) but degrades slowly under alkaline conditions (pH 9), with a reported half-life of 131 days.[5]

  • Photolysis: Photodegradation of this compound on the soil surface can occur, although it is considered a less significant pathway compared to microbial degradation, especially once the compound is incorporated into the soil matrix.

Primary Metabolites of this compound in Soil

The degradation of this compound in soil leads to the formation of several metabolites, with the most significant being:

  • This compound Oxon: This metabolite is formed through the oxidative desulfuration of the parent this compound molecule.[2] It is often more persistent and toxic than this compound itself. Its formation is favored in soils with no prior history of this compound application.[2]

  • Isopropyl Salicylate: Formed through the hydrolysis of the ester bond, this is a key intermediate in the microbial degradation pathway.[2][4]

  • Carbon Dioxide (CO₂): Represents the complete mineralization of the this compound molecule by soil microorganisms.[2]

Factors Influencing the Degradation of this compound in Soil

Several environmental factors significantly impact the persistence and degradation rate of this compound in soil:

  • Soil Type and Composition: Soil organic matter and clay content can influence the adsorption and bioavailability of this compound, thereby affecting its degradation rate.

  • Temperature: Degradation rates generally increase with higher temperatures. Studies have shown that this compound degradation is greatest at 35°C compared to 25°C and 15°C.[6][7]

  • Moisture: Soil moisture content plays a crucial role. Optimal moisture levels enhance microbial activity and, consequently, the degradation of this compound. Degradation has been observed to be greater at a medium moisture level (25%) compared to higher (30%) or lower (15%) levels.[6][7]

  • pH: Soil pH affects both chemical hydrolysis and microbial activity. This compound degradation is reported to be greater in both alkaline (pH 8) and acidic (pH 6) soils compared to neutral soil (pH 7).[6][7]

  • History of Pesticide Use: As previously mentioned, soils with a history of this compound application exhibit enhanced microbial degradation, leading to a significantly shorter half-life.[2][3]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation of this compound in soil under various conditions.

Table 1: Half-life (DT₅₀) of this compound in Soil

ConditionHalf-life (DT₅₀)Reference
Typical Field Use30 - 300 days (typical: 150 days)[4]
Aerobic Soil (Initial Application)352 days[5]
Alkaline Soil (pH 9)131 days[5]
Soil with No this compound History (4 weeks)> 28 days (63-75% remaining)[2][3]
Soil with this compound History (4 weeks)< 28 days (13-42% remaining)[2][3]

Table 2: Degradation Products of this compound in Soil After 4 Weeks

Soil HistoryThis compound Remaining (%)This compound Oxon (% of applied)CO₂ Evolved (% of applied in 1 week)
No Recent Insecticide Use63 - 75up to 15< 3
History of this compound Use13 - 42Significantly less than in non-history soils5 - 56 (average 32)

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound degradation in soil.

Soil Incubation Study for Degradation Kinetics

Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • ¹⁴C-labeled this compound (uniformly ring-labeled)

  • Acetone (B3395972) (analytical grade)

  • Incubation vessels (e.g., glass jars with gas-tight lids)

  • CO₂ traps (e.g., vials containing 0.1 N NaOH)

  • Incubator

Procedure:

  • Soil Treatment: A known weight of soil (e.g., 50 g) is placed in each incubation vessel. A stock solution of ¹⁴C-isofenphos in acetone is prepared. An aliquot of this solution is added to the soil to achieve the desired concentration (e.g., 5 mg/kg). The acetone is allowed to evaporate completely.

  • Moisture Adjustment: The moisture content of the soil is adjusted to a specific level (e.g., 60% of water holding capacity) by adding deionized water.

  • Incubation: The incubation vessels are sealed, and a CO₂ trap is placed inside each vessel to capture evolved ¹⁴CO₂. The vessels are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), replicate vessels are removed for analysis. The CO₂ traps are also sampled and replaced at regular intervals.

  • Analysis: The amount of ¹⁴CO₂ in the traps is quantified by liquid scintillation counting. The soil samples are extracted and analyzed for this compound and its metabolites.

Extraction of this compound and its Metabolites from Soil

Objective: To efficiently extract this compound and its metabolites from soil samples for subsequent analysis.

Materials:

  • Soil sample from the incubation study

  • Extraction solvents: Acetone, Methanol (B129727), Dichloromethane (analytical grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • A subsample of the incubated soil (e.g., 20 g) is weighed into a centrifuge tube.

  • An extraction solvent mixture, such as acetone:methanol (1:1 v/v), is added to the soil.

  • The tube is shaken vigorously for a specified time (e.g., 30 minutes) and then centrifuged.

  • The supernatant is collected. The extraction process is repeated two more times with fresh solvent.

  • For more exhaustive extraction, a final extraction with a mixture of acetone:methanol:dichloromethane (1:1:1 v/v/v) can be performed.

  • The collected supernatants are combined and concentrated using a rotary evaporator under reduced pressure.

  • The concentrated extract is then ready for cleanup and analysis.

Analytical Methods for Quantification

Objective: To separate and quantify this compound and its metabolites in the soil extracts.

A. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical mobile phase could be methanol:water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength of 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

B. Gas Chromatography (GC)

  • Instrumentation: GC system with a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

  • Detector Temperature: 300°C.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its study in soil.

Isofenphos_Degradation_Pathway This compound This compound oxon This compound Oxon This compound->oxon Oxidation (Abiotic/Biotic) hydrolysis_product Isopropyl Salicylate This compound->hydrolysis_product Hydrolysis (Biotic) bound_residues Bound Residues This compound->bound_residues Adsorption co2 CO2 (Mineralization) hydrolysis_product->co2 Further Microbial Degradation

Degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving fortification This compound Fortification (¹⁴C-labeled) soil_collection->fortification incubation Controlled Incubation (Temperature, Moisture) fortification->incubation co2_trapping CO₂ Trapping incubation->co2_trapping extraction Solvent Extraction incubation->extraction analysis HPLC or GC Analysis co2_trapping->analysis LSC for ¹⁴CO₂ cleanup Extract Cleanup extraction->cleanup cleanup->analysis data Degradation Kinetics & Metabolite Identification analysis->data Data Interpretation

Experimental workflow for studying this compound degradation.

References

An In-depth Technical Guide to Isofenphos Metabolism in Target and Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos is an organothiophosphate insecticide that has been utilized for the control of various soil-dwelling insects. Its efficacy and toxicity are intrinsically linked to its metabolic fate within both target pest species and non-target organisms, including mammals. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, detailing the biotransformation processes, key enzymatic players, and resulting metabolites. The document summarizes available quantitative data to facilitate comparative analysis and presents detailed experimental methodologies for the study of this compound metabolism. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

This compound, chemically known as 1-methylethyl 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]benzoate, is a chiral organophosphate insecticide.[1] Like other organothiophosphates, its insecticidal activity relies on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] However, this compound itself is a relatively poor inhibitor of AChE and requires metabolic activation to its potent oxygen analog, this compound-oxon. The balance between this activation and various detoxification pathways determines the selective toxicity of this compound between target insects and non-target organisms.[3] Understanding these metabolic differences is crucial for assessing the environmental risk of this compound and for the development of safer and more effective insecticides.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two primary phases. Phase I reactions involve oxidation, hydrolysis, and dealkylation, primarily mediated by cytochrome P450 (CYP) monooxygenases and esterases. Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules, such as glutathione (B108866), to facilitate their excretion.

Metabolism in Non-Target Organisms (Mammals)

In mammals, the liver is the primary site of this compound metabolism. The key metabolic transformations include:

  • Oxidative Desulfuration (Activation): The conversion of this compound (P=S) to its highly toxic oxygen analog, this compound-oxon (P=O), is a critical activation step. This reaction is catalyzed by cytochrome P450 enzymes.[4] this compound-oxon is a potent inhibitor of acetylcholinesterase.

  • N-Dealkylation: The removal of the N-isopropyl group from this compound is another significant metabolic pathway, also mediated by CYPs. This leads to the formation of des-N-isopropyl-isofenphos.[5]

  • Hydrolysis: Esterase enzymes can hydrolyze the ester linkages in this compound and its metabolites, leading to the formation of salicylic (B10762653) acid derivatives and other less toxic products.[6]

  • Further Oxidation: The dealkylated and hydrolyzed metabolites can undergo further oxidation. For instance, des-N-isopropyl-isofenphos can be oxidized to des-N-isopropyl-isofenphos-oxon.[5]

A study on This compound-methyl (B51689) in human liver microsomes identified this compound-methyl oxon (IFPO), isocarbophos (B1203156) (ICP), and isocarbophos oxon (ICPO) as metabolites.[7] The formation of these metabolites is enantioselective, with different CYP isoforms (CYP3A4, CYP2E1, and CYP1A2) and carboxylesterases playing essential roles.[7] In rats, isocarbophos oxon (ICPO) was found to be a major detectable compound in blood and urine.[8] The metabolism in rats is also enantioselective and involves CYP enzymes such as CYP2C11, CYP2D2, and CYP3A2, as well as carboxylesterases.[7]

Isofenphos_Metabolism_Mammals This compound This compound isofenphos_oxon This compound-oxon (Active Metabolite) This compound->isofenphos_oxon CYP450 (Oxidative Desulfuration) des_N_this compound Des-N-isopropyl-isofenphos This compound->des_N_this compound CYP450 (N-Dealkylation) hydrolysis_products Hydrolysis Products (e.g., Isopropyl Salicylate) This compound->hydrolysis_products Esterases (Hydrolysis) isofenphos_oxon->hydrolysis_products Esterases (Hydrolysis) des_N_isofenphos_oxon Des-N-isopropyl-isofenphos-oxon des_N_this compound->des_N_isofenphos_oxon CYP450 (Oxidation) conjugation_products Conjugation Products (Excreted) hydrolysis_products->conjugation_products Phase II Enzymes

Caption: Metabolic pathways of this compound in mammals.
Metabolism in Target Organisms (Insects)

Detailed studies on the specific metabolic pathways of this compound in target insects such as corn rootworm (Diabrotica virgifera virgifera) and white grubs (Scarabaeidae) are limited in the publicly available literature. However, general principles of insecticide metabolism and resistance in insects suggest that similar enzymatic systems are at play.

  • Cytochrome P450 Monooxygenases (P450s): P450s are a major family of enzymes involved in insecticide detoxification in insects.[9][10] Overexpression or mutations in P450 genes can lead to enhanced metabolism and resistance to organophosphates.[11][12] It is highly probable that P450s in target insects are involved in both the activation of this compound to its oxon form and its detoxification through various oxidative reactions.

  • Glutathione S-Transferases (GSTs): GSTs are another crucial family of detoxification enzymes in insects.[13][14] They catalyze the conjugation of glutathione to electrophilic compounds, including insecticides, rendering them more water-soluble and easier to excrete.[15] Overexpression of GSTs is a known mechanism of resistance to organophosphates.[16]

  • Carboxylesterases (CarEs): These enzymes play a significant role in the detoxification of organophosphate and carbamate (B1207046) insecticides through hydrolysis.[17] Increased activity or altered forms of carboxylesterases can lead to insecticide resistance.

Insecticide resistance in target pests is a significant concern, and metabolic resistance, mediated by the aforementioned enzyme families, is a primary mechanism.[18] The development of resistance to this compound in some insect populations has been noted, suggesting the presence of efficient metabolic detoxification pathways.[2]

Insecticide_Resistance_Mechanisms cluster_0 Metabolic Resistance P450 Cytochrome P450s (Oxidation, Dealkylation) Detoxified Detoxified Metabolites (Excreted) P450->Detoxified GST Glutathione S-Transferases (Conjugation) GST->Detoxified CarE Carboxylesterases (Hydrolysis) CarE->Detoxified Insecticide This compound Insecticide->P450 Insecticide->GST Insecticide->CarE TargetSite Acetylcholinesterase (Target Site) Insecticide->TargetSite Inhibition Toxicity Toxicity TargetSite->Toxicity Inhibition

Caption: General mechanisms of insecticide detoxification in insects.

Quantitative Data on this compound Metabolism

Quantitative data on this compound metabolism is crucial for comparing the metabolic capacities of different species and for risk assessment. The available data primarily focuses on non-target mammalian species.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism by Liver Microsomal P450 Enzymes in Various Species

SpeciesMetabolic ReactionVmax (nmol/hr/1.3 nmol P450)Km (µM)Reference
Monkey Desulfuration (to oxon)16219.2[5]
Dealkylation64.616.3[5]
Guinea Pig Desulfuration (to oxon)987.4[5]
Rat Desulfuration (to oxon)6614.1[5]
Dealkylation17.29.9[5]
Dog Desulfuration (to oxon)4323.3[5]
Dealkylation9.79.3[5]
Human Desulfuration (to oxon)1418.4[5]
Dealkylation7.311.2[5]

Table 2: Distribution of this compound-methyl and its Metabolites in Rats 48 Hours After Exposure

CompoundBlood (%)Urine (%)Liver (%)Reference
Isocarbophos oxon (ICPO) Up to 75Up to 77-[7]
Dosed this compound-methyl (in liver) --Racemic: 21.2–41.0[7]
--(R)-enantiomer: 4.1–15.1[7]
--(S)-enantiomer: 8.6–18.7[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of metabolic studies. Below are generalized methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolism of this compound in vitro using liver microsomes from different species.

Objective: To determine the rate of formation of this compound metabolites by liver microsomal enzymes.

Materials:

  • Liver microsomes (from target or non-target species)

  • [¹⁴C]-labeled or unlabeled this compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • Analytical standards of this compound and its potential metabolites

  • LC-MS/MS or GC-MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the incubation mixture to start the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile). This will precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to identify and quantify the parent compound and its metabolites.[19][20]

InVitro_Metabolism_Workflow start Start prep_incubation Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) start->prep_incubation pre_incubate Pre-incubate at 37°C prep_incubation->pre_incubate add_this compound Add this compound to Initiate Reaction pre_incubate->add_this compound incubate Incubate at 37°C add_this compound->incubate terminate Terminate Reaction (Add Quenching Solution) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze by LC-MS/MS or GC-MS collect_supernatant->analyze end End analyze->end

Caption: Workflow for in vitro metabolism assay.
Determination of Enzyme Kinetic Parameters

This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters (Vmax and Km) for the enzymatic metabolism of this compound.

Objective: To determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for the metabolism of this compound by a specific enzyme preparation.

Materials:

  • Same as for the in vitro metabolism assay.

  • A range of this compound concentrations.

Procedure:

  • Set up a series of incubations as described in the in vitro metabolism protocol.

  • Vary the concentration of this compound across a wide range (e.g., from 0.1 to 10 times the expected Km). Keep the enzyme concentration and incubation time constant. The incubation time should be in the initial linear range of the reaction.

  • Measure the initial velocity (v) of metabolite formation at each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]) .

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.

v = (Vmax * [S]) / (Km + [S])

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways that differ between target and non-target organisms. In mammals, the metabolism is well-characterized, with cytochrome P450 enzymes and esterases playing key roles in both the activation of this compound to its toxic oxon form and its detoxification. Quantitative data from mammalian studies provide valuable insights into the species-specific differences in metabolic capacity.

In contrast, there is a notable lack of detailed information on the metabolic fate of this compound in target insect species. While it is understood that P450s, GSTs, and carboxylesterases are involved in insecticide metabolism and resistance in insects, specific quantitative data and detailed pathway elucidation for this compound are scarce. Further research in this area is critical for a more complete understanding of the selective toxicity of this compound and for developing strategies to manage insecticide resistance.

The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of toxicology, entomology, and drug development, highlighting both the current state of knowledge and the existing gaps that warrant further investigation.

References

Synthesis and manufacturing process of Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed guide on the synthesis and manufacturing of Isofenphos, a regulated and toxic organophosphate insecticide, falls outside the scope of safe and responsible AI practices. Sharing such information could be misused and poses a significant risk to public health and safety.

However, I can provide general information about this compound, its mechanism of action, and crucial safety information from a defensive and educational perspective, in line with chemical safety and public health principles.

Overview of this compound

This compound is an organophosphate insecticide used to control a variety of insect pests on crops. Due to its toxicity, its use has been restricted or banned in many regions. Like other organophosphates, it is a potent neurotoxin.

Mechanism of Action and Toxicity

The primary mechanism of action for this compound and other organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).

  • Normal Nerve Function : The neurotransmitter acetylcholine (B1216132) is released at nerve endings to transmit a signal to the next nerve or muscle cell.

  • Role of AChE : Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, terminating the signal.

  • Inhibition by this compound : this compound phosphorylates the active site of AChE, inactivating the enzyme.

  • Consequence : With AChE inhibited, acetylcholine accumulates in the synapses, leading to continuous stimulation of nerves and muscles. This overstimulation causes a cholinergic crisis, characterized by symptoms such as nausea, convulsions, paralysis, and in severe cases, respiratory failure and death.

Below is a conceptual diagram illustrating this pathway.

cluster_normal Normal Synaptic Transmission cluster_inhibition Organophosphate Inhibition ACh Acetylcholine (Signal) Receptor Receptor ACh->Receptor Binds AChE AChE Enzyme (Breaks down ACh) Receptor->AChE Signal Termination AChE_Inhibited Inhibited AChE This compound This compound This compound->AChE_Inhibited Inhibits ACh_Accumulation Acetylcholine Accumulation Receptor_Overstimulated Continuous Stimulation ACh_Accumulation->Receptor_Overstimulated Overstimulates

Caption: Conceptual overview of AChE inhibition by this compound.

Public Safety and Handling

Due to its high toxicity, handling this compound requires stringent safety protocols.

  • Personal Protective Equipment (PPE) : This includes chemical-resistant gloves, coveralls, respirators with appropriate cartridges, and eye protection to prevent dermal, respiratory, and ocular exposure.

  • Decontamination : In case of exposure, immediate decontamination is critical. This involves removing contaminated clothing and washing the affected skin with soap and water.

  • Medical Countermeasures : Treatment for organophosphate poisoning typically involves the administration of atropine, which blocks the effects of excess acetylcholine, and an oxime such as pralidoxime, which can reactivate the inhibited AChE enzyme.

General Chemical Principles

The synthesis of organophosphate insecticides like this compound generally involves the creation of a phosphate (B84403) ester. This is often achieved through reactions involving phosphorus oxychloride (POCl₃) or related phosphorus compounds with alcohols and thiols. These are well-established reactions in organophosphorus chemistry, but their application requires specialized equipment and expertise to manage the hazardous reagents and toxic products involved. The specific precursors and reaction conditions are highly controlled and are not shared publicly to prevent misuse.

This information is for educational and safety awareness purposes only and should not be interpreted as a guide for the synthesis or use of this compound. Always refer to official safety data sheets (SDS) and regulatory guidelines when dealing with hazardous chemicals.

An In-depth Technical Guide to the Physical and Chemical Properties of Isofenphos Technical Grade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isofenphos technical grade. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and illustrative diagrams to support advanced research and development activities.

Chemical Identity and Identifiers

This compound is an organothiophosphate insecticide.[1] It functions as an acetylcholinesterase inhibitor, a mechanism common to organophosphate pesticides.[1][2][3][4] The technical grade product is a colorless to yellow, flammable oily liquid with a characteristic odor.[1][5][6]

IdentifierValueSource
IUPAC Name propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate[1]
CAS Number 25311-71-1[1][7][8]
Molecular Formula C₁₅H₂₄NO₄PS[1][8][9]
Molecular Weight 345.4 g/mol [1][7][8]
Canonical SMILES CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C[1]
InChI Key HOQADATXFBOEGG-UHFFFAOYSA-N[1][8]
Purity (Typical) ≥98% (for analytical standards)[9]

Physical Properties

The physical characteristics of technical grade this compound are summarized below. These properties are crucial for handling, formulation, and understanding its environmental transport.

PropertyValueConditionsSource
Physical State Oily LiquidRoom Temperature[1][7][10]
Appearance Colorless to yellow oil[5][6][7]
Odor Characteristic[1]
Melting Point < -12 °C[1][7][8][10]
Boiling Point 120 °C@ 0.01 mm Hg (0.00133 kPa)[1][8]
Density 1.131 g/cm³@ 20 °C[1][8]
Vapor Pressure 3.00 x 10⁻⁶ mm Hg (0.4 mPa) 0.53 mPa@ 25 °C @ 20 °C[1][10] [7][10]
Flash Point 115 °C[6]
Corrosion Non-corrosive[1]

Chemical Properties and Solubility

This section details the solubility of this compound in aqueous and organic solvents, its partitioning behavior, and its stability under various environmental conditions.

PropertyValueConditionsSource
Water Solubility 22.1 mg/L 24 mg/L@ 20 °C[1] [6][7]
Solubility in Organic Solvents Readily solublen-hexane, dichloromethane, 2-propanol, toluene, cyclohexanone, acetone, diethyl ether[1][7]
Octanol-Water Partition Coefficient (log Kₒw) 4.12[1]
Henry's Law Constant 4.15 x 10⁻⁸ atm·m³/mol@ 20 °C[1]
Hydrolytic Stability Stable at pH 5 and 7. Slow degradation at pH 9 (Half-life: 131 days). DT₅₀: 2.8 yr (pH 4), >1 yr (pH 7), >1 yr (pH 9)@ 22 °C[1]
Photodegradation Stable to photolysis in water. Degrades on soil exposed to light (Half-life: 72 days). Extremely rapid photodegradation on soil surfaces in laboratory settings.[1]
Soil Persistence Moderately to highly persistent. Soil half-life: 30 to 300 days (typical: 150 days).[7]

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized international guidelines. Below are summaries of the key OECD (Organisation for Economic Co-operation and Development) protocols relevant to this compound.

Melting Point / Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[11][12][13] For a liquid substance like this compound, the freezing point or pour point methods are applicable.[11][12]

  • Principle: The temperature at which the phase transition from liquid to solid (freezing point) or the lowest temperature at which a liquid flows (pour point) is observed under atmospheric pressure.[11][12]

  • Apparatus: Common methods include using a capillary tube in a liquid bath or metal block, a Kofler hot bar, or advanced techniques like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[11][12][13]

  • Procedure: A sample is cooled at a controlled rate, and the temperature is recorded. The freezing point is identified by a plateau in the cooling curve. The pour point is determined by observing the sample's movement when tilted. The presence of impurities can significantly affect the melting/freezing point.[11][12]

Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for vapor pressure determination, each suitable for different pressure ranges.[7][14][15]

  • Principle: Vapor pressure is the saturation pressure exerted by a substance above its solid or liquid phase at a given temperature.[7][14]

  • Methods: For substances with low vapor pressure like this compound, the Gas Saturation Method or Effusion Methods (e.g., Knudsen cell, isothermal thermogravimetry) are appropriate.[7][14][16] The static method or dynamic (Cottrell's) method can also be used.[7][14]

  • Procedure (Gas Saturation): A stream of inert gas is passed through or over the substance at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined. The vapor pressure is calculated from the mass of the substance and the volume of gas used. Measurements must be taken at a minimum of two temperatures, preferably three if in the 0-50 °C range, to establish the vapor pressure curve.[7][14][15][16]

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the solubility of a substance in water.[6][8][17][18]

  • Principle: Water solubility is defined as the saturation mass concentration of a substance in water at a specific temperature.[17]

  • Methods:

    • Flask Method: Suitable for substances with solubility > 10⁻² g/L. The substance is dissolved in water at a specific temperature with prolonged stirring until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined analytically after separating undissolved material.[8]

    • Column Elution Method: Suitable for substances with solubility < 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.[8][18]

  • Analysis: An appropriate analytical method, such as HPLC or GC, is used to quantify the concentration of the dissolved substance.[8]

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

This guideline details the High-Performance Liquid Chromatography (HPLC) method for estimating the n-octanol/water partition coefficient (log Pₒw).[10][19][20][21]

  • Principle: The log Pₒw is a measure of a chemical's lipophilicity. The HPLC method is based on the correlation between a substance's retention time on a reverse-phase column and its log Pₒw.[20] Lipophilic substances are retained longer than hydrophilic ones.[20][21]

  • Procedure: A reverse-phase HPLC column (e.g., C18) is used with an isocratic mobile phase (typically a methanol/water mixture).[10][20] A series of reference compounds with known log Pₒw values are injected to create a calibration curve of retention time versus log Pₒw. The test substance is then injected, and its retention time is determined. The log Pₒw of the test substance is calculated by interpolation from the calibration curve.[10][20] This method is suitable for log Pₒw values in the range of 0 to 6.[10][20]

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a chemical by hydrolysis in sterile aqueous buffer solutions at different pH levels.[1][5][22][23]

  • Principle: Hydrolysis is a key abiotic degradation process in the environment. This test measures the rate of disappearance of the test substance in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[1][5][23]

  • Procedure: A sterile aqueous buffer solution of a specific pH is treated with the test substance (at a concentration below 0.01 M or half its saturation solubility) and incubated in the dark at a constant temperature.[5] A preliminary test is often conducted at 50 °C for 5 days to quickly assess stability.[5][22] For unstable substances, a main test is performed at various temperatures to determine the hydrolysis rate constants and half-lives. Aliquots are taken at specific time intervals and analyzed for the concentration of the parent substance and any significant degradation products.[5][22]

Purity and Residue Analysis (Gas Chromatography)

Gas Chromatography (GC) is the standard method for determining the purity of technical grade this compound and for analyzing its residues in various matrices.[2][24][25][26][27]

  • Principle (EPA Method 8141B): This method provides GC conditions for detecting organophosphorus compounds.[25][26] A sample is first extracted from its matrix (e.g., soil, water, food) using an appropriate solvent extraction technique (e.g., QuEChERS, accelerated solvent extraction).[26][28] The extract is then injected into a GC system.[25][26]

  • System: A capillary column (e.g., TG-5MS) separates the components of the extract based on their volatility and interaction with the stationary phase.[27]

  • Detection: A phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is used for selective and sensitive quantification of this compound.[25][26] Mass Spectrometry (GC-MS) can be used for confirmation.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action, environmental fate, and a typical analytical workflow for this compound.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Receptor->ACh Dissociates This compound This compound This compound->AChE Irreversibly Binds & Inhibits Enzyme

Caption: Mechanism of Action: Inhibition of Acetylcholinesterase by this compound.

Analytical_Workflow Sample 1. Sample Collection (Soil, Water, Crop) Extraction 2. Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup 3. Extract Cleanup (e.g., SPE, Florisil) Extraction->Cleanup Injection 4. GC Injection Cleanup->Injection Separation 5. Chromatographic Separation (Capillary Column) Injection->Separation Detection 6. Detection (FPD or NPD) Separation->Detection Analysis 7. Data Analysis (Quantification) Detection->Analysis

Caption: Typical analytical workflow for this compound residue determination by GC.

Environmental_Fate cluster_soil Soil Compartment cluster_water Water Compartment This compound This compound in Environment Soil_Adsorption Adsorption to Soil Particles This compound->Soil_Adsorption Low mobility Soil_Biodegradation Microbial Biodegradation This compound->Soil_Biodegradation Soil_Photolysis Photolysis on Surface This compound->Soil_Photolysis Water_Hydrolysis Abiotic Hydrolysis (pH dependent) This compound->Water_Hydrolysis Water_Photolysis Photolysis (Slow) This compound->Water_Photolysis Degradation_Products_Soil Degradation Products Soil_Biodegradation->Degradation_Products_Soil Soil_Photolysis->Degradation_Products_Soil Degradation_Products_Water Degradation Products Water_Hydrolysis->Degradation_Products_Water Water_Photolysis->Degradation_Products_Water

Caption: Environmental fate and degradation pathways of this compound.

References

Isofenphos discovery and history of use in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Agricultural History of Isofenphos

Introduction

This compound is a synthetic organophosphate insecticide developed for the control of a range of soil-dwelling and foliar pests.[1][2][3] As a member of the organophosphate class, its mode of action is the inhibition of the critical nervous system enzyme acetylcholinesterase.[1][4] This guide provides a comprehensive technical overview of the discovery of this compound, its history of use in agriculture, its chemical properties, mode of action, and the regulatory actions that led to the cessation of its use in many parts of the world. The information is intended for researchers, scientists, and professionals in drug and pesticide development.

Discovery and Synthesis

This compound was developed in West Germany by Bayer AG and was first registered for use in the United States in 1980.[3][5] It was marketed domestically by its subsidiary, Mobay Chemical Corp, under various trade names including Oftanol™, Amaze™, and Pryfon™.[2][5] Its Bayer reference code is BAY SRA 12869.[1]

Chemical Properties

This compound is a colorless oil with the chemical formula C₁₅H₂₄NO₄PS.[1][3] It is a chiral compound, existing as a racemic mixture of R- and S-enantiomers in its commercial applications.[1] It is classified as a phosphoramidothioate and an organothiophosphate insecticide.[1][3]

PropertyValueSource
IUPAC Name O-ethyl O-2-isopropoxycarbonylphenyl isopropylphosphoramidothioate[1]
CAS Name 1-methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate[1]
CAS RN 25311-71-1[1]
Molecular Mass 345.39 g/mol [1]
Vapor Pressure 3.00 x 10⁻⁶ mm Hg[3]
Water Solubility 22.1 mg/L at 20 °C[3]
Log Kow 4.12[3]
Experimental Protocol: Chemical Synthesis

The commercial production of this compound is a multi-step synthetic process.[1]

Protocol:

A generalized representation of the commercial synthesis involves the preparation of phenyl and alkyl intermediates, which are then reacted with phosphorochloridothioate compounds to form the active phosphorothioate (B77711) ester.[1] A key final step is the condensation of the phenylcarbamate moiety with the phosphorus-containing backbone.[1]

G cluster_synthesis Chemical Synthesis of this compound SalicylicAcid Salicylic Acid IsopropylSalicylate Isopropyl Salicylate SalicylicAcid->IsopropylSalicylate Esterification Isopropanol Isopropanol Isopropanol->IsopropylSalicylate Intermediate Intermediate IsopropylSalicylate->Intermediate Dehydrochlorination ThiophosphorylChloride Thiophosphoryl Chloride ThiophosphorylChloride->Intermediate This compound This compound Intermediate->this compound Amination/ Ethoxylation Isopropylamine Isopropylamine Isopropylamine->this compound Ethanol Ethanol Ethanol->this compound

A simplified workflow for the chemical synthesis of this compound.

History of Agricultural Use

This compound was registered as a selective, broad-spectrum insecticide with both contact and stomach action.[1][2] It was formulated as an emulsifiable concentrate, granular product, and wettable powder for various application needs.[2]

Target Pests and Crops

The primary use of this compound was as a soil insecticide to control a variety of subterranean pests.[2][6]

  • Target Pests: White grubs, corn rootworms, cabbage root flies, wireworms, mole crickets, armyworms, aphids, and red spiders.[1][2][7][8]

  • Primary Applications: Corn (maize), turf, ornamental trees and shrubs, carrots, peanuts, soybeans, sweet potatoes, and sugarcane.[1][2][6][9]

Approximately 60% of its annual production was used on golf courses.[4] The remainder was applied to residential and public lands.[4]

Mode of Action

Like other organophosphate insecticides, this compound functions as an acetylcholinesterase (AChE) inhibitor.[1][2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE can be determined using a modified Ellman's method.

  • Preparation of Solutions: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (this compound) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). A source of AChE (e.g., from electric eel or homogenized insect brains) is also prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound for a specified period to allow for inhibitor binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

  • Detection: The produced thiocholine reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of color change is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is then determined.

The inhibition of AChE by this compound leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4] This results in continuous stimulation of cholinergic receptors, leading to excitotoxicity, disruption of nerve function, and ultimately, the death of the insect.[4]

G cluster_moa Mode of Action: Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Choline Choline AChE->Choline Hydrolyzes into AceticAcid Acetic Acid AChE->AceticAcid Accumulation ACh Accumulation AChE->Accumulation Signal Signal Termination Choline->Signal AceticAcid->Signal Postsynaptic->Signal This compound This compound This compound->AChE Inhibits/Blocks Hyperstimulation Continuous Nerve Hyperstimulation Accumulation->Hyperstimulation Death Insect Death Hyperstimulation->Death

Signaling pathway of this compound as an Acetylcholinesterase inhibitor.

Toxicology and Environmental Fate

This compound is classified by the EPA as a Toxicity Class I substance, indicating high toxicity.[2]

Toxicity Data
ParameterSpeciesValueSource
Acute Oral LD₅₀ Rat28 - 38 mg/kg[2]
Acute Oral LD₅₀ Mouse91.3 - 127 mg/kg[2]
Acute Dermal LD₅₀ Rat188 mg/kg[2]
Acute Dermal LD₅₀ Rabbit162 - 315 mg/kg[2]
4-hour Inhalation LC₅₀ Rat0.144 - 1.3 mg/L[2]
5-day Dietary LC₅₀ Japanese Quail299 ppm[2]
96-hour LC₅₀ Goldfish2 mg/L[2]
96-hour LC₅₀ Carp2 - 4 mg/L[2]

Exposure can cause typical cholinergic symptoms, including increased secretions, breathing difficulty, muscle twitching, and in severe cases, convulsions and death.[2][10] Studies also indicated that this compound could cause delayed neurotoxicity.[5]

Environmental Fate
  • Soil: this compound is moderately to highly persistent in soil, with a reported half-life ranging from 30 to 300 days.[2][5] It has low mobility and binds to soil particles, but it can reach surface waters via runoff.[2][11]

  • Water: Hydrolysis is slow at neutral pH but increases in acidic or basic conditions.[2][3]

  • Vegetation: Plants can absorb this compound from the soil, where it and its more toxic oxygen analog (this compound-oxon) can be translocated to leaves and stems.[2][11]

Regulatory History and Decline

Despite its effectiveness, significant concerns over the toxicity of this compound to non-target organisms and its potential for human exposure led to increased regulatory scrutiny.

  • 1980: First registered for use in the United States.[3][5]

  • 1983: A "Special Local Need" registration was granted in California for an eradication program against Japanese beetles, which led to public opposition and further investigation into its neurotoxicity.[5]

  • 1985: An application of Oftanol™ was linked to the deaths of over 100 red-winged blackbirds in New York, leading Massachusetts to restrict its use to commercial turf only.[5]

  • 1998: The EPA initiated a review of this compound as part of the reregistration process for organophosphate pesticides.[11]

  • 1999: Before the EPA could complete its review, the primary manufacturer voluntarily canceled the pesticide's registration, effective December 31, 1999.[5][11] All food tolerances for this compound were revoked.[3]

The EPA's preliminary risk assessment found that acute and chronic levels of concern were exceeded for terrestrial animals and aquatic invertebrates, and most occupational and residential exposure scenarios were of concern.[5][11]

G cluster_timeline Regulatory Timeline of this compound in the USA 1980 1980: First Registered by EPA 1983 1983: Special Use in California sparks controversy 1980->1983 1985 1985: Bird kill incident; Massachusetts restricts use 1983->1985 1998 1998: EPA initiates reregistration review 1985->1998 1999 1999: Voluntary Cancellation of Registration 1998->1999

Key dates in the US regulatory history of this compound.

Conclusion

This compound was an effective organophosphate insecticide widely used for several decades to control soil and foliar pests in agricultural and turf settings. Its discovery by Bayer AG provided a tool for managing significant insect pressures. However, its high toxicity to non-target organisms, potential for human exposure, and evidence of neurotoxicity led to significant regulatory action and public concern. The eventual voluntary cancellation of its registration in the United States highlights the evolving standards of pesticide safety and the importance of comprehensive risk assessments that consider broad ecological and human health impacts.

References

An In-Depth Technical Guide to the Acute and Chronic Toxicity of Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos, an organophosphate insecticide, has been subject to extensive toxicological evaluation to characterize its potential hazards to human health and the environment. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, drawing from a wide range of scientific studies. The document details quantitative toxicity data, experimental methodologies, and the underlying mechanisms of toxicity, including its primary action as a cholinesterase inhibitor and other potential signaling pathway disruptions. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

The acute toxicity of this compound has been evaluated across various species and routes of exposure. It is classified as highly toxic via the oral and inhalation routes and moderately toxic via the dermal route.[1]

Quantitative Acute Toxicity Data

The following tables summarize the acute toxicity values (LD50 and LC50) for this compound in different animal models.

Table 1: Acute Oral Toxicity of this compound

SpeciesSexLD50 (mg/kg bw)VehicleReference
RatMale & Female28 - 38Polyethylene (B3416737) glycol 400[1][2]
MouseMale & Female91.3 - 127Not Specified[1]
RabbitFemale> 25Polyethylene glycol 400[2]
Bobwhite QuailMale & Female8.7Polyethylene glycol 400[2]
Mallard DuckMale36.0Not Specified[2]
HenFemale16Water & Cremophor EL[2]

Table 2: Acute Dermal Toxicity of this compound

SpeciesSexLD50 (mg/kg bw)VehicleReference
RatMale188Ethanol & Polyethylene glycol (1:1)[1][2]
RabbitMale & Female162 - 315Not Specified[1]

Table 3: Acute Inhalation Toxicity of this compound

SpeciesSexLC50 (mg/m³/4h)VehicleReference
RatMale & Female144Ethanol & Polyethylene glycol 400 (1:1)[1][3]
HamsterNot Specified230Not Specified[1]
Experimental Protocols for Acute Toxicity Studies

The methodologies for acute toxicity testing of this compound generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

  • Test Animals: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted (food, but not water, withheld) for at least 16 hours prior to administration.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle, if used, is typically an inert substance like corn oil or polyethylene glycol.

  • Dose Levels: A stepwise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information to be one that is likely to produce some signs of toxicity without causing mortality.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

Chronic Toxicity

Chronic exposure to this compound primarily results in the inhibition of cholinesterase activity.[1] Long-term studies have been conducted in various animal species to determine the no-observed-adverse-effect-level (NOAEL) and to assess other potential chronic effects.

Quantitative Chronic Toxicity Data

Table 4: Chronic Toxicity of this compound

SpeciesDurationRouteNOAELEffects Observed at Higher DosesReference
Rat2 yearsOral (diet)1 ppm (approx. 0.05 mg/kg/day)Cholinesterase inhibition[2]
Mouse2 yearsOral (diet)1 ppmHigh mortality in all groups, including controls[2]
Dog3 monthsOral (diet)1 mg/kg/dayNo compound-related effects observed up to this dose[1]
Rat3 monthsOral (diet)0.5 ppmCholinesterase inhibition[2]
Rat21-dayDermal-Data not available, but study would have been required for reregistration[4]
Experimental Protocols for Chronic Toxicity Studies

Chronic toxicity studies for this compound are designed to adhere to guidelines such as OECD Test Guideline 452.

  • Test Animals: Young, healthy rats (e.g., Wistar or Sprague-Dawley strains) of both sexes are used.

  • Administration: The test substance is administered daily in the diet for 24 months.

  • Dose Levels: At least three dose levels and a concurrent control group are used. Doses are selected based on the results of shorter-term studies to establish a dose-response curve, including a NOAEL.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity and mortality. Detailed clinical examinations are performed weekly.

    • Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.

    • Ophthalmology: Examinations are conducted prior to the study and at termination.

  • Pathology: All animals, including those that die prematurely, are subjected to a full gross necropsy. A comprehensive set of tissues and organs is collected for histopathological examination.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed effects and to establish the NOAEL.

Specific Toxicological Endpoints

Neurotoxicity

This compound is a known neurotoxicant, primarily through its inhibition of acetylcholinesterase (AChE).[5] It can also cause organophosphate-induced delayed neuropathy (OPIDN).[6]

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[7] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[7]

Cholinesterase_Inhibition cluster_synapse Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Choline Choline + Acetate AChE->Choline Hydrolyzes ACh ACh Acetylcholine (ACh) ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Binds SynapticCleft Synaptic Cleft Effect Overstimulation of Nervous System Receptor->Effect Leads to

Mechanism of Acetylcholinesterase Inhibition by this compound.

Some organophosphates, including this compound, can cause a delayed neurotoxic effect known as OPIDN, which is characterized by ataxia and paralysis appearing weeks after exposure.[8][6] This is thought to be initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).

  • Test Animals: Adult domestic hens are used as they are a sensitive species for OPIDN.

  • Administration: A single oral dose of this compound is administered. A positive control group treated with a known OPIDN-inducing agent (e.g., tri-ortho-cresyl phosphate) is also included.

  • Observations: Animals are observed for 21 days for clinical signs of neurotoxicity, particularly ataxia and paralysis. Body weights are recorded weekly.

  • Biochemistry: Brain and spinal cord tissues may be collected at specific time points to measure NTE activity.

  • Histopathology: At the end of the observation period, tissues from the central and peripheral nervous systems are collected for histopathological examination to look for axonal degeneration and demyelination.

Carcinogenicity

Studies in rats and mice have not provided evidence of carcinogenicity for this compound.[1]

  • Test Animals: Typically, rats and mice of both sexes are used.

  • Administration: The test substance is administered in the diet for the lifetime of the animals (e.g., 24 months for rats, 18-24 months for mice).

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.

  • Observations: Comprehensive clinical observations, body weight, and food consumption are monitored throughout the study.

  • Pathology: A complete gross necropsy is performed on all animals. A wide range of tissues is collected for histopathological examination to identify any neoplastic lesions.

Reproductive and Developmental Toxicity

The available data on the reproductive and developmental toxicity of this compound are somewhat inconclusive, but suggest that such effects are unlikely in humans at expected exposure levels.[1] No teratogenic effects were observed in rats or rabbits.[1]

  • Test Animals: Male and female rats are used.

  • Administration: The test substance is administered continuously in the diet to the parental (F0) generation before and during mating, through gestation and lactation. The offspring (F1 generation) are then selected and administered the test substance through to the production of an F2 generation.

  • Endpoints:

    • Reproductive Performance: Mating, fertility, gestation length, and parturition are assessed.

    • Offspring Viability and Growth: Litter size, pup survival, and pup weights are monitored.

    • Pathology: Reproductive organs of the F0 and F1 adults are examined histopathologically.

  • Test Animals: Pregnant rats or rabbits are used.

  • Administration: The test substance is administered daily by gavage during the period of major organogenesis.

  • Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Near the end of gestation, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal malformations.

Mutagenicity

This compound has tested negative in a number of mutagenicity tests, suggesting it is not mutagenic.[1]

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Other Potential Signaling Pathways

While cholinesterase inhibition is the primary mechanism of this compound toxicity, research on organophosphates suggests other signaling pathways may also be affected, contributing to the overall toxicological profile.

Other_Signaling_Pathways cluster_pathways Potential Affected Signaling Pathways cluster_outcomes Cellular and Neurological Outcomes This compound This compound Exposure OxidativeStress Oxidative Stress (Increased ROS) This compound->OxidativeStress MAPK MAPK Signaling (e.g., JNK, p38) This compound->MAPK Dopamine (B1211576) Dopamine Signaling Dysregulation This compound->Dopamine Glutamate Glutamatergic Neurotransmission This compound->Glutamate Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis AxonalTransport Disrupted Axonal Transport OxidativeStress->AxonalTransport MAPK->Apoptosis Neuroinflammation Neuroinflammation MAPK->Neuroinflammation Neurodegeneration Neurodegeneration Dopamine->Neurodegeneration Glutamate->Neurodegeneration

Potential Non-Cholinergic Signaling Pathways Affected by Organophosphates.

Conclusion

This compound is a potent organophosphate insecticide with significant acute toxicity. The primary mechanism of its toxicity is the inhibition of acetylcholinesterase, leading to neurotoxic effects. Chronic exposure at low levels can also lead to cholinesterase inhibition. While studies have not indicated a carcinogenic or teratogenic potential, some reproductive effects have been observed at maternally toxic doses. The comprehensive data presented in this guide, including quantitative toxicity values and detailed experimental protocols, provide a critical resource for the continued evaluation of the safety of this compound and other organophosphate compounds. Further research into the non-cholinergic mechanisms of action will enhance the understanding of its complete toxicological profile.

References

Isofenphos Neurotoxicity: A Technical Guide to Mechanisms and Delayed Polyneuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos, an organophosphate (OP) insecticide, poses significant neurotoxic risks to non-target organisms, including humans.[1] Its toxicity manifests in two primary forms: acute cholinergic toxicity resulting from the inhibition of acetylcholinesterase (AChE), and a delayed, often irreversible, polyneuropathy known as Organophosphate-Induced Delayed Polyneuropathy (OPIDP).[2][3] This guide provides an in-depth examination of the molecular mechanisms underlying both toxicities, detailed experimental protocols for their assessment, and a summary of quantitative data from key studies. Particular focus is given to the role of Neuropathy Target Esterase (NTE) in the initiation of OPIDP.

Introduction to this compound

This compound (O-ethyl O-2-isopropoxycarbonylphenyl N-isopropylphosphoramidothioate) is a synthetic organothiophosphate insecticide used for its contact and stomach action.[4] Like other OPs, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] However, a subset of OPs, including this compound, can also induce a distinct and delayed neurological syndrome, OPIDP, which is characterized by the distal degeneration of axons in both the peripheral and central nervous systems.[2][6] This delayed onset, typically occurring 1-4 weeks after exposure, distinguishes it from the immediate cholinergic crisis.[2]

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are rooted in its ability to inhibit critical serine hydrolase enzymes in the nervous system. This inhibition occurs through the phosphorylation of the active site serine residue of the target enzyme.[7]

Acute Cholinergic Neurotoxicity

The primary mechanism for the acute toxicity of organophosphates is the inhibition of acetylcholinesterase (AChE).[5] In its active state, this compound (or its active metabolite, this compound-oxon) binds to the serine residue in the active site of AChE, rendering the enzyme unable to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh).[7][8] This leads to the accumulation of ACh in synaptic clefts and neuromuscular junctions, resulting in hyperstimulation of muscarinic and nicotinic receptors and causing a state of cholinergic crisis.[5][7]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Result ACh Accumulation & Cholinergic Hyperactivity Receptor->Result Overstimulation This compound This compound (Active Metabolite) This compound->AChE Inhibition

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.
Organophosphate-Induced Delayed Polyneuropathy (OPIDP)

OPIDP is a distinct neurological disorder that manifests weeks after exposure to certain OPs, including this compound.[3] The initiation of OPIDP is not related to AChE inhibition but is instead linked to the inhibition and subsequent "aging" of a different enzyme, Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[9][10][11]

The process involves two critical steps:

  • Inhibition: this compound (after metabolic activation to its oxon form) phosphorylates the active site of NTE.[12] For OPIDP to occur, a high threshold of NTE inhibition (typically >70%) must be reached.[13]

  • Aging: Following phosphorylation, a chemical change occurs in the enzyme-inhibitor complex. This "aging" reaction involves the cleavage of an R-group from the phosphorus atom, resulting in a negatively charged phosphate (B84403) group covalently bound to the NTE active site.[13] This aged, inhibited enzyme is thought to trigger a cascade leading to the distal degeneration of long axons in the peripheral and central nervous systems.[2][9]

It has been noted that both this compound and its oxon metabolite require metabolic activation by liver microsomes to become potent NTE inhibitors.[12]

OPIDP_Mechanism cluster_initiation Initiation Phase (24-48 hours post-exposure) cluster_progression Progression Phase (1-4 weeks post-exposure) This compound This compound (Protoxicant) Activation Metabolic Activation (e.g., Liver Microsomes) This compound->Activation Active_OP Active Metabolite (this compound-Oxon) Activation->Active_OP NTE Neuropathy Target Esterase (NTE) Active_OP->NTE Inhibition (>70%) Inhibited_NTE Phosphorylated NTE (Inhibited) Aged_NTE Aged Inhibited NTE (Irreversible) Inhibited_NTE->Aged_NTE 'Aging' Reaction Cascade Unknown Downstream Signaling Cascade Aged_NTE->Cascade Axon_Deg Distal Axon Degeneration Cascade->Axon_Deg Symptoms Clinical Signs: Ataxia, Weakness, Paralysis Axon_Deg->Symptoms

Figure 2: Molecular Pathway of this compound-Induced Delayed Polyneuropathy (OPIDP).

Quantitative Data on this compound Neurotoxicity

Quantitative assessment is crucial for understanding the neurotoxic potential of this compound. Data is often derived from in vivo animal studies (particularly in adult hens, the standard model for OPIDP) and in vitro enzyme inhibition assays.

ParameterSpecies/SystemValueReference
In Vivo Studies
Oral Dose for OPIDPHen90 mg/kg[6][14]
Estimated Suicidal Dose (Human)Human~500 mg/kg (this compound) + 125 mg/kg (Phoxim)[6][14]
In Vitro Inhibition
NTE Inhibition by this compound (IFP)Chick Embryo Brain NTE + Liver Microsomes20% (without NADPH)[6][12]
NTE Inhibition by IFP-OxonChick Embryo Brain NTE + Liver Microsomes80% (with NADPH activation)[6][12]
Target Concentration for ScreeningHuman SH-SY5Y Neuroblastoma Cells1 x 10-5 M[15]
NTE Inhibition by Neuropathic OPsHuman SH-SY5Y Neuroblastoma Cells> 60%[15]
NTE Inhibition by Non-Neuropathic OPsHuman SH-SY5Y Neuroblastoma Cells< 30%[15]

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of neurotoxicity. The adult hen is the preferred animal model for regulatory testing of OPIDP.

General Protocol for OPIDP Assessment in Hens

This protocol outlines a typical workflow for assessing the potential of a compound like this compound to induce delayed polyneuropathy.

Experimental_Workflow cluster_dosing Phase 1: Dosing and Acute Observation cluster_delayed Phase 2: Delayed Observation cluster_analysis Phase 3: Terminal Analysis Start Select Adult Hens (Protected against acute cholinergic effects) Dose Administer Single Oral Dose of this compound (e.g., 90 mg/kg) Start->Dose Antidote Administer Antidotes (e.g., Atropine, 2-PAM) to manage cholinergic toxicity Dose->Antidote Observe_Acute Observe for 24-48 hours for acute cholinergic signs Antidote->Observe_Acute Observe_Delayed Observe for 21-28 days Observe_Acute->Observe_Delayed If animal survives Score Perform Regular Neurological Scoring (Gait, Ataxia, Weakness) Observe_Delayed->Score Sacrifice Euthanize Animals Score->Sacrifice Biochem Biochemical Analysis: Measure AChE and NTE activity in brain and spinal cord Sacrifice->Biochem Histo Histopathology: Examine nerve tissue (spinal cord, peripheral nerves) for axonal degeneration and demyelination Sacrifice->Histo

Figure 3: Standard Experimental Workflow for OPIDP Assessment in Hens.
Biochemical Assay: Neuropathy Target Esterase (NTE) Activity

The measurement of NTE activity is a key biochemical endpoint. NTE is operationally defined as the phenyl valerate (B167501) hydrolase activity that is resistant to inhibition by paraoxon (B1678428) (a non-neuropathic OP) but sensitive to inhibition by mipafox (B20552) (a neuropathic OP).

Methodology:

  • Tissue Preparation: Brain or spinal cord tissue is homogenized in a suitable buffer (e.g., Tris-HCl with EDTA).

  • Differential Inhibition: Aliquots of the homogenate are pre-incubated under three conditions:

    • Buffer only (Total esterase activity)

    • With a non-neuropathic inhibitor (e.g., 40 µM paraoxon) to inhibit sensitive esterases, including AChE.[16]

    • With both the non-neuropathic inhibitor (paraoxon) and a defining neuropathic inhibitor (e.g., 50 µM mipafox).[16]

  • Substrate Addition: The substrate, phenyl valerate, is added to all samples.

  • Measurement: The hydrolysis of phenyl valerate produces phenol, which can be measured colorimetrically after reaction with 4-aminoantipyrine (B1666024) and potassium ferricyanide.

  • Calculation: NTE activity is calculated as the difference between the activity in the paraoxon-treated sample and the paraoxon + mipafox-treated sample. The percentage of inhibition in this compound-treated animals is determined by comparing their NTE activity to that of vehicle-treated controls.

In Vitro Activation and NTE Inhibition Assay

This assay is used to determine if a protoxicant like this compound requires metabolic activation to inhibit NTE.[12]

Methodology:

  • Component Preparation:

    • NTE Source: Prepare a brain homogenate from untreated subjects (e.g., chick embryos).[12]

    • Activation System: Isolate liver microsomes from subjects pre-treated with a P-450 inducer (e.g., phenobarbital).[12]

  • Incubation: The test compound (this compound) is incubated with the NTE source and the liver microsomes. Parallel incubations are run with and without an essential cofactor for P-450 enzymes, such as NADPH.

  • NTE Assay: Following incubation, the NTE is separated (e.g., by calcium precipitation) and its residual activity is measured as described in Protocol 4.2.[12]

  • Interpretation: A significant increase in NTE inhibition in the presence of NADPH indicates that the compound requires metabolic activation to become a potent NTE inhibitor.[12]

Conclusion

This compound exhibits a dual neurotoxic profile, causing both acute cholinergic effects through AChE inhibition and a severe, delayed polyneuropathy via the inhibition and aging of NTE. Understanding these distinct molecular mechanisms is critical for risk assessment, diagnosis, and the development of potential therapeutic strategies. The experimental protocols outlined, particularly the use of the hen model and specific biochemical assays for NTE, provide a robust framework for evaluating the OPIDP risk of this compound and other organophosphorus compounds. The quantitative data underscores the high doses required to elicit OPIDP relative to acute toxicity, a factor that has significant implications for human exposure scenarios.[6][14] Continued research into the downstream pathways following NTE inhibition is crucial for elucidating the full pathogenesis of this debilitating neurological disorder.

References

Isofenphos Persistence in Soil: A Technical Guide to Half-Life and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration for researchers, scientists, and drug development professionals on the environmental fate of the organophosphate insecticide Isofenphos.

Introduction: this compound, an organophosphate insecticide, has been utilized in agriculture to control a variety of soil-dwelling insects. Understanding its persistence and degradation in different soil environments is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the persistence of this compound, its half-life in various soil types under different environmental conditions, detailed experimental protocols for its study, and an examination of its degradation pathways.

This compound Persistence and Half-Life in Different Soil Types

The persistence of this compound in soil is significantly influenced by a combination of soil properties and environmental factors. Its half-life, the time it takes for 50% of the initial concentration to dissipate, can vary widely, ranging from 30 to 300 days, with a typical field dissipation half-life around 150 days.[1] However, under certain conditions, its persistence can extend up to a year.[2]

The degradation of this compound is accelerated in soils with a history of its application, a phenomenon known as enhanced microbial degradation.[3] In soils with no prior exposure to this compound, 63-75% of the applied amount can remain after four weeks. In contrast, in soils with a history of this compound use, only 13-42% of the initial amount persists over the same period.[3] This accelerated breakdown is attributed to the adaptation of soil microorganisms that develop the ability to utilize this compound as a carbon source.[3]

Factors Influencing this compound Degradation:

Several key factors influence the rate of this compound degradation in soil:

  • Soil Type: Soil texture plays a role in the persistence of this compound. For instance, under aerobic laboratory conditions, the half-life of this compound has been reported to be 127 days in sandy loam and 59 days in silt loam.[4]

  • pH: this compound degradation is faster in both acidic (pH 6) and alkaline (pH 8) soils compared to neutral soils (pH 7).[5][6]

  • Temperature: Higher temperatures generally lead to faster degradation. The rate of degradation follows the trend 35°C > 25°C > 15°C.[5][6]

  • Moisture: Soil moisture content also affects persistence. Degradation can be greater at medium moisture levels (25%) compared to higher (30%) or lower (15%) moisture levels.[5][6]

  • Aerobic vs. Anaerobic Conditions: this compound is known to degrade under both aerobic and anaerobic conditions, though the rate and pathways may differ.[7]

Quantitative Data on this compound Half-Life

The following table summarizes the available quantitative data on the half-life of this compound in different soil types and conditions.

Soil TypeConditionHalf-Life (Days)Reference
Sandy LoamAerobic127[4]
Silt LoamAerobic59[4]
General SoilField Dissipation (Typical)150[1]
General SoilField Dissipation (Range)30 - 300[1]
General SoilGeneral PersistenceUp to 365[2]

Experimental Protocols

Determining the persistence and half-life of this compound in soil involves controlled laboratory and field studies. The following protocols are based on established methodologies, such as those outlined by the Organization for Economic Co-operation and Development (OECD).

Laboratory Incubation Study for Half-Life Determination

This protocol describes a typical laboratory experiment to determine the aerobic soil half-life of this compound.

1. Soil Collection and Preparation:

  • Collect fresh soil from the desired location, avoiding areas with recent pesticide application.

  • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

  • Pre-incubate the soil at the desired temperature and moisture content for a period of 7-14 days to allow the microbial population to stabilize.

2. Treatment Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Apply the this compound solution to the soil to achieve the desired concentration. The application rate should be relevant to typical agricultural use.

  • Thoroughly mix the treated soil to ensure uniform distribution of the insecticide. A solvent-only control should also be prepared.

3. Incubation:

  • Place a known amount of the treated soil into incubation vessels (e.g., biometer flasks).

  • Maintain the soil moisture at a constant level, typically between 40% and 60% of the maximum water holding capacity.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • To trap any evolved ¹⁴CO₂ (if using ¹⁴C-labeled this compound), the flasks can be equipped with traps containing a suitable absorbent (e.g., sodium hydroxide (B78521) solution).

4. Sampling and Extraction:

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • At each sampling point, extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • The extraction can be performed using methods such as sonication or accelerated solvent extraction (ASE).

5. Analysis:

  • Analyze the extracts for the concentration of this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography (GC) with a suitable detector (e.g., Nitrogen-Phosphorus Detector or Mass Spectrometer).[8][9][10]

  • Quantify the amount of parent compound remaining at each time point.

6. Data Analysis:

  • Plot the concentration of this compound against time.

  • Calculate the half-life (DT₅₀) of this compound using first-order kinetics, which is a common model for pesticide degradation.[11]

Degradation Pathways of this compound

The breakdown of this compound in soil is a complex process involving both biotic and abiotic mechanisms. Microbial degradation is the primary route of dissipation, particularly in soils with a history of this compound application.

Key Degradation Products:

The two major initial degradation products of this compound are:

  • This compound Oxon: This metabolite is formed through the oxidative desulfuration of the parent molecule, where the P=S bond is converted to a P=O bond. This transformation can occur through both microbial and chemical oxidation.[3]

  • Isopropyl Salicylate (B1505791): This compound is formed through the hydrolysis of the ester linkage in the this compound molecule.[3]

Microbial Degradation:

Certain soil microorganisms, notably bacteria of the Pseudomonas genus, have been identified as being capable of degrading this compound and using it as a source of carbon.[3] These bacteria produce enzymes that facilitate the breakdown of the insecticide. The key enzymatic reactions involved are:

  • Oxidation: Oxidases play a role in the conversion of this compound to this compound oxon.

  • Hydrolysis: Hydrolases, such as phosphotriesterases, are crucial for cleaving the ester bond, leading to the formation of isopropyl salicylate and other metabolites.[12][13]

Visualizing the Degradation Pathway

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Isofenphos_Degradation This compound This compound oxon This compound Oxon This compound->oxon Oxidation (Oxidases) ips Isopropyl Salicylate This compound->ips Hydrolysis (Hydrolases) oxon->ips Hydrolysis (Hydrolases) further_degradation Further Degradation (Mineralization to CO2, H2O) ips->further_degradation Metabolism

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for Degradation Study

The logical flow of an experiment to determine the degradation of this compound in soil is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, texture, OM) soil_collection->soil_characterization pre_incubation Pre-incubation soil_characterization->pre_incubation treatment This compound Application pre_incubation->treatment incubation Incubation (Controlled Temp. & Moisture) treatment->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS or GC Analysis extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis

Caption: Workflow for a laboratory soil degradation study of this compound.

The persistence of this compound in soil is a dynamic process influenced by a multitude of factors, with soil type, pH, temperature, moisture, and microbial activity being the most prominent. Its half-life can vary significantly, and the phenomenon of enhanced microbial degradation in previously treated soils highlights the adaptability of soil ecosystems. A thorough understanding of these factors and the underlying degradation pathways is essential for the responsible management of this insecticide in agricultural settings and for safeguarding environmental health. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to refine our knowledge of the environmental fate of this compound.

References

Introduction: The Significance of Chirality in Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality and Enantiomers of Isofenphos

This compound is a broad-spectrum organophosphate insecticide and nematicide known for its contact and stomach action.[1] Structurally, it is characterized by a chiral phosphorus atom bonded to four different substituents: an ethoxy group, an isopropylamino group, a sulfur atom (in the thiono form), and an O-phenyl group containing an isopropoxycarbonyl moiety.[1] This stereocenter means that this compound exists as two non-superimposable mirror images, known as enantiomers: (R)-Isofenphos and (S)-Isofenphos.

While enantiomers possess identical physicochemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral (e.g., enzymes, receptors)—can differ significantly.[2][3] This leads to enantioselectivity in biological activity, metabolism, and toxicity.[4][5] Commercially, this compound is typically produced and applied as a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers.[1] Understanding the distinct properties of each enantiomer is crucial for optimizing efficacy, minimizing non-target toxicity, and conducting accurate environmental risk assessments.[4] This guide provides a detailed examination of the stereoisomerism of this compound, its metabolic pathways, enantioselective biological activities, and the experimental protocols used for its analysis.

Physicochemical and Biological Properties of this compound Enantiomers

The differential behavior of this compound enantiomers is most pronounced in their biological activities and environmental fate. While their fundamental physical properties are identical, their interactions with chiral biological molecules result in significant variations in toxicity and degradation rates.

Physicochemical Properties

In an achiral environment, the (R)- and (S)-enantiomers of this compound are indistinguishable in terms of properties like boiling point, melting point, vapor pressure, and solubility.[2] Their chromatographic behavior is also identical unless a chiral stationary or mobile phase is used.[2]

Enantioselective Biological Activity and Toxicity

The primary mode of action for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] However, this compound itself is a poor AChE inhibitor and requires metabolic bioactivation to its oxygen analog (oxon) form to become a potent inhibitor.[6] Studies on the methyl analog, This compound-methyl (B51689), have revealed significant enantioselectivity.

  • Target Organism Toxicity : For a range of insect pests, including Meloidogyne incognita, Nilaparvata lugens, Plutella xylostella, and Macrosiphum pisi, the (S)‑this compound‑methyl enantiomer demonstrates significantly higher bioactivity than the (R)‑enantiomer, with potency differences ranging from 3.7 to 149 times.[7]

  • Non-Target Organism Toxicity : The enantioselectivity extends to non-target organisms. (S)‑this compound‑methyl also exhibits higher toxicity to several non-target species (1.1 to 32 times greater than the R-form).[7] A notable exception is the soil organism Eisenia foetida (earthworm), for which (R)‑this compound‑methyl is 4.0 times more potent than the (S)-enantiomer.[7] In studies with rats exposed to this compound-methyl, the (S)-enantiomer was associated with greater hepatotoxicity, including hepatic lipid peroxidation, inflammation, and fibrosis.[5][8]

Enantioselective Metabolism and Degradation

The metabolism and environmental degradation of this compound are stereoselective processes, leading to different persistence and metabolite profiles for each enantiomer.

  • Metabolism in Mammals : In human liver microsomes, (R)-Isofenphos-methyl is degraded preferentially.[6] Similarly, in studies with rats, the (R)-enantiomers of both this compound-methyl and its oxon metabolite (IFPO) showed faster degradation.[5][8] The metabolism involves cytochrome P450 (CYP) enzymes and carboxylesterases.[5][6] The primary metabolites formed are this compound-methyl oxon (IFPO) via oxidative desulfuration, and after N-dealkylation, isocarbophos (B1203156) (ICP) and isocarbophos oxon (ICPO).[6] It is the final metabolite, ICPO, that acts as the most effective AChE inhibitor.[6]

  • Environmental Degradation : The fate of this compound enantiomers varies across different environmental compartments. In the water of the Yangtze River and in various vegetables, (R)‑this compound‑methyl was found to degrade preferentially.[7] Conversely, in soils from Nanjing and Nanchang, the (R)‑enantiomer was amplified, suggesting that the (S)-enantiomer was degraded more rapidly in these soil environments.[7] This enantioselective degradation is attributed to microbial activity, as soil microorganisms can adapt to preferentially metabolize one enantiomer over the other.[9]

Data Presentation: Quantitative Properties of this compound Enantiomers

The following tables summarize the quantitative data available on the enantioselective properties of this compound and its methyl analog.

Table 1: Enantioselective Degradation of this compound-Methyl

Matrix Preferentially Degraded Enantiomer Half-life (t1/2) in Pak Choi[10] Enantiomeric Fraction (EF) Range[7]
Pak Choi (S)-(+)-isomer (S)-isomer: 1.9 days Not Applicable
(R)-(-)-isomer (R)-isomer: 2.2 days
Yangtze River Water (R)-Isofenphos-methyl Not Reported 0.6 to 0.96
Various Vegetables (R)-Isofenphos-methyl Not Reported 0.6 to 0.96
Nanjing Soil (S)-Isofenphos-methyl Not Reported 0.32 (R-form amplified)

| Nanchang Soil | (S)-Isofenphos-methyl | Not Reported | 0.27 (R-form amplified) |

Table 2: Enantioselective Toxicity of this compound-Methyl Enantiomers[7]

Organism Type More Potent Enantiomer Potency Factor (vs. other enantiomer)
Meloidogyne incognita Target (Nematode) (S)-enantiomer 3.7 - 149 times
Nilaparvata lugens Target (Insect) (S)-enantiomer 3.7 - 149 times
Plutella xylostella Target (Insect) (S)-enantiomer 3.7 - 149 times
Macrosiphum pisi Target (Insect) (S)-enantiomer 3.7 - 149 times
Various Species Non-Target (S)-enantiomer 1.1 - 32 times

| Eisenia foetida | Non-Target (Earthworm) | (R)-enantiomer | 4.0 times |

Experimental Protocols

Protocol for Enantioselective Separation by Chiral Chromatography

The separation of this compound enantiomers is essential for studying their individual properties. Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) provides a rapid and sensitive method.[11]

  • Objective : To resolve and quantify the (R)- and (S)-enantiomers of this compound-methyl from a racemic standard or sample matrix.

  • Instrumentation :

    • Supercritical Fluid Chromatography (SFC) system.

    • Tandem Mass Spectrometer (MS/MS).

  • Chromatographic Conditions :

    • Chiral Stationary Phase : Chiralpak IA-3 column.[11]

    • Mobile Phase : CO2/isopropanol (90:10, v/v).[11]

    • Flow Rate : 2.2 mL/min.[11]

    • Column Temperature : 30 °C.[11]

    • Back Pressure : 2200 psi.[11]

  • Detection (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Post-Column Additive : 0.1% formic acid in methanol (B129727) at 0.1 mL/min to enhance ionization.[11]

    • MRM Transitions : Monitor specific precursor-to-product ion transitions for each enantiomer for quantification.

  • Procedure :

    • Prepare calibration standards of the racemic mixture in an appropriate solvent.

    • For sample analysis (e.g., in soil or vegetables), perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[11]

    • Inject the prepared standard or sample extract into the SFC-MS/MS system.

    • The enantiomers will separate on the chiral column, eluting at different retention times (separation achieved within ~3.5 minutes under these conditions).[11]

    • Identify and quantify each enantiomer based on its retention time and specific MRM transition.

Protocol for Acetylcholinesterase (AChE) Inhibition Bioassay

This protocol, based on Ellman's method, can be adapted to determine the inhibitory potency (IC50) of individual this compound enantiomers (after metabolic activation).

  • Objective : To measure the in vitro inhibition of AChE by the activated metabolites of (R)- and (S)-Isofenphos.

  • Materials :

    • Purified AChE (e.g., from electric eel).

    • (R)- and (S)-Isofenphos enantiomers.

    • Liver microsomes (human or rat) and an NADPH-generating system for bioactivation.

    • Acetylthiocholine (ATCh) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate (B84403) buffer (pH 8.0).

    • 96-well microplate reader.

  • Procedure :

    • Metabolic Activation : Incubate each this compound enantiomer at various concentrations with liver microsomes and the NADPH-generating system to produce the active oxon metabolites. A control reaction without the enantiomer is also prepared.

    • Enzyme Inhibition : In a 96-well plate, add the phosphate buffer, DTNB solution, and the microsome mixture containing the activated enantiomer.

    • Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction : Add the substrate (ATCh) to all wells to start the enzymatic reaction.

    • Measurement : Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the AChE activity.

    • Data Analysis :

      • Calculate the percentage of AChE inhibition for each concentration of the activated enantiomer relative to the control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) for each enantiomer using a non-linear regression fit.

Visualizations: Pathways and Workflows

metabolic_pathway cluster_target Target Inhibition R_IFP (R)-Isofenphos-Methyl R_IFPO (R)-Isofenphos-Methyl Oxon R_IFP->R_IFPO Oxidative Desulfuration note (R)-pathway shows faster degradation in rats. (S)-pathway leads to more potent insecticidal metabolite. S_IFP (S)-Isofenphos-Methyl S_IFPO (S)-Isofenphos-Methyl Oxon S_IFP->S_IFPO Oxidative Desulfuration R_ICPO (R)-Isocarbophos Oxon R_IFPO->R_ICPO N-Dealkylation S_ICPO (S)-Isocarbophos Oxon S_IFPO->S_ICPO N-Dealkylation AChE Acetylcholinesterase (AChE) R_ICPO->AChE Inhibition S_ICPO->AChE Inhibition (More Potent in Insects)

Caption: Metabolic bioactivation pathway of this compound-methyl enantiomers.

experimental_workflow cluster_analysis Enantiomer-Specific Analysis start Racemic this compound Standard or Sample extraction Sample Preparation (e.g., QuEChERS) start->extraction separation Chiral Separation (SFC or HPLC) extraction->separation r_enantiomer (R)-Isofenphos separation->r_enantiomer Fraction 1 s_enantiomer (S)-Isofenphos separation->s_enantiomer Fraction 2 bioassay_r Bioactivation & AChE Inhibition Assay for (R) r_enantiomer->bioassay_r bioassay_s Bioactivation & AChE Inhibition Assay for (S) s_enantiomer->bioassay_s end Determine Enantioselective Toxicity (e.g., IC50) bioassay_r->end bioassay_s->end

Caption: Experimental workflow for determining enantioselective toxicity.

logical_relationship cluster_properties Properties cluster_consequences Consequences chirality Chirality in this compound (Chiral Phosphorus Atom) enantiomers Existence of (R)- and (S)-Enantiomers chirality->enantiomers physchem Identical Physicochemical Properties enantiomers->physchem bio_interaction Differential Interaction with Chiral Biological Systems enantiomers->bio_interaction sel_toxicity Enantioselective Toxicity (Target & Non-Target) bio_interaction->sel_toxicity sel_metabolism Enantioselective Metabolism & Degradation bio_interaction->sel_metabolism implications Implications for Risk Assessment & Efficacy sel_toxicity->implications sel_metabolism->implications

Caption: Relationship between chirality and biological effects of this compound.

Conclusion and Future Directions

The chirality of this compound is a critical factor governing its biological and environmental activity. The (S)-enantiomer of its methyl analog is generally the more potent insecticide, while the (R)-enantiomer can exhibit higher toxicity to certain non-target organisms and displays different degradation kinetics in mammals and the environment.[5][7] This enantioselectivity underscores the limitations of assessing the environmental and toxicological impact of chiral pesticides based on data from racemic mixtures alone.

The case of this compound highlights the need for a stereoisomer-specific approach in pesticide science. Future research should focus on:

  • Developing cost-effective methods for the enantioselective synthesis of the more active (S)-enantiomer to create more efficient and environmentally benign formulations.

  • Further elucidating the specific enzymatic pathways (e.g., CYP450 isozymes) responsible for the enantioselective metabolism in a wider range of non-target organisms.

  • Investigating the potential for chiral inversion (the conversion of one enantiomer to the other) in various environmental matrices, a phenomenon that could alter the toxicological profile over time.

By embracing an enantiomer-resolved perspective, researchers and regulators can better predict the efficacy and risks of chiral pesticides, paving the way for safer and more sustainable agricultural practices.

References

Methodological & Application

Application Note: Determination of Isofenphos Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofenphos is an organophosphate insecticide used to control a variety of insect pests on a range of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. This application note details a robust and sensitive method for the determination of this compound residues in various matrices using gas chromatography (GC). The method is suitable for researchers, scientists, and professionals involved in food safety and environmental monitoring.

Principle

This method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent quantification using a gas chromatograph equipped with a selective detector. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for multi-residue pesticide analysis in food matrices.[1][2] For detection, gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity.[3][4][5] Alternatively, selective detectors like the Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) can be employed.[6][7][8]

Experimental Protocol

1. Reagents and Materials

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like acetone or toluene. Store at -20°C.[10]

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with the appropriate solvent.

  • Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

3. Sample Preparation (QuEChERS Method) [1][5][10]

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[9]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA and C18 sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[9]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.[9]

  • Final Extract: The resulting supernatant is ready for GC analysis. A solvent exchange to hexane or ethyl acetate may be performed if necessary.[7]

4. Gas Chromatography Conditions

The following table summarizes typical GC conditions for this compound analysis.

ParameterCondition 1: GC-MS/MSCondition 2: GC-NPD
GC System Agilent Intuvo 9000 GC with 7010B MS/MS or equivalent[3]Agilent 7890A GC with NPD or equivalent[8]
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent[3]DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Injection Volume 1 µL1 µL
Injector Mode SplitlessSplitless
Injector Temp. 250°C250°C
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium at a constant flow of 1.2 mL/min
Oven Program Initial temp 70°C (hold 2 min), ramp at 25°C/min to 150°C, then 5°C/min to 200°C, then 10°C/min to 300°C (hold 5 min)Initial temp 80°C (hold 1 min), ramp at 20°C/min to 180°C, then 5°C/min to 280°C (hold 5 min)
Detector Triple Quadrupole Mass SpectrometerNitrogen-Phosphorus Detector
MS Parameters Ionization Mode: Electron Ionization (EI), Monitor specific MRM transitions for this compound (e.g., Q1/Q3 ions)[1]Detector Temp: 320°C, H₂ flow: 3.0 mL/min, Air flow: 60 mL/min, Makeup gas (N₂): 10 mL/min

5. Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve.
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3. Can range from ng/L to µg/kg depending on the detector.[9]
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) ≥ 10. Can range from ng/L to µg/kg depending on the detector.[9]
Accuracy (Recovery) 70-120% for spiked samples at relevant concentration levels.[9]
Precision (RSD) Relative Standard Deviation (RSD) < 20% for replicate analyses.[9]

Data Presentation

Quantitative data for method validation should be clearly structured in tables for easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.01 [Insert Data]
0.05 [Insert Data]
0.1 [Insert Data]
0.5 [Insert Data]
1.0 [Insert Data]

| | >0.99 |

Table 2: Recovery and Precision Data for this compound in Spinach (n=6)

Spiking Level (µg/kg) Mean Recovery (%) RSD (%)
10 [Insert Data] <20%
50 [Insert Data] <20%

| 100 | [Insert Data] | <20% |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation detection Detection (MS/MS or NPD) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_method Analytical Method Sample_Matrix Sample Matrix (e.g., Fruits, Vegetables) Sample_Prep Sample Preparation (QuEChERS) Sample_Matrix->Sample_Prep GC_System Gas Chromatography System Sample_Prep->GC_System Column Column (e.g., HP-5ms) GC_System->Column Detector Detector (MS/MS, NPD) GC_System->Detector Column->Detector Data_System Data System Detector->Data_System Quantification Quantification Data_System->Quantification

Caption: Key components of the GC method for this compound analysis.

References

Application Note: High-Sensitivity Detection of Isofenphos in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Isofenphos, an organophosphate insecticide, in various complex sample matrices. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for trace-level detection and quantification of this compound in food safety and environmental monitoring applications. The established method demonstrates excellent recovery and low limits of detection, meeting the stringent requirements for pesticide residue analysis.

Introduction

This compound is an organothiophosphate insecticide used to control a variety of pests in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Therefore, a reliable and sensitive analytical method is crucial for monitoring its presence and ensuring consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a comprehensive protocol for the extraction and quantification of this compound using a modified QuEChERS sample preparation procedure and LC-MS/MS analysis.

Experimental

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS method is employed for the extraction of this compound from the sample matrix. This procedure involves an initial extraction with an organic solvent, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.

Materials:

  • Homogenized sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and vortex for another 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The final extract is analyzed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265)

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350 °C

  • Ion Spray Voltage: 4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
346.1 245.1 12 Quantifier
346.1217.022Qualifier

Results and Discussion

The developed method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method for this compound in various matrices.

ParameterResult
Limit of Detection (LOD) 0.0005 mg/kg
Limit of Quantification (LOQ) 0.0015 mg/kg[1]
Recovery 71.9% - 110.5%[1]
Linearity (R²) >0.99

The method demonstrates a wide linear range with excellent correlation coefficients, ensuring accurate quantification over a range of concentrations. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for detecting trace levels of this compound.[1] Recovery studies in different food matrices showed excellent efficiency of the extraction and cleanup process.[1]

Conclusion

This application note presents a validated LC-MS/MS method for the determination of this compound in complex matrices. The combination of a modified QuEChERS sample preparation protocol and highly selective MRM detection provides a robust, sensitive, and reliable analytical solution for routine monitoring of this compound residues. The method meets the performance criteria required by regulatory authorities for food and environmental safety testing.

Protocols

Detailed Experimental Protocol for this compound Analysis

1. Scope: This protocol describes the procedure for the quantitative determination of this compound in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Principle: this compound is extracted from the sample using a buffered QuEChERS method. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

3. Reagents and Materials:

  • This compound analytical standard (≥98.0% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with ESI source

4. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

5. Sample Preparation Procedure:

  • Homogenize the sample to ensure uniformity.

  • Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex at high speed for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex for 1 minute.

  • Centrifuge the tube at 4500 rpm for 5 minutes at room temperature.

  • Carefully collect the supernatant (acetonitrile layer).

  • Transfer 1 mL of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters detailed in the "Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis" section of the application note.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Process the data using the instrument's software to quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

7. Quality Control:

  • A reagent blank should be analyzed with each batch of samples to check for contamination.

  • A matrix-matched calibration curve is recommended for accurate quantification in complex matrices.

  • Spiked samples should be analyzed to assess method recovery and matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization extraction Acetonitrile Extraction sample->extraction Add ACN salting_out Salting Out (MgSO4, NaCl) extraction->salting_out Add Salts cleanup Dispersive SPE Cleanup (PSA, C18) salting_out->cleanup Centrifuge & Transfer Supernatant final_extract Final Extract cleanup->final_extract Centrifuge & Filter lc_separation LC Separation (C18 Column) final_extract->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Overall experimental workflow for this compound detection.

sample_preparation_details start Homogenized Sample (10g) add_acn Add 10 mL Acetonitrile & Vortex start->add_acn add_salts Add 4g MgSO4 & 1g NaCl & Vortex add_acn->add_salts centrifuge1 Centrifuge (4500 rpm, 5 min) add_salts->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant dspe_cleanup d-SPE Cleanup (150mg MgSO4, 50mg PSA, 50mg C18) & Vortex transfer_supernatant->dspe_cleanup centrifuge2 Centrifuge (10,000 rpm, 2 min) dspe_cleanup->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter final_product Final Extract for LC-MS/MS filter->final_product

Caption: Detailed steps of the modified QuEChERS sample preparation.

References

Application Note: High-Efficiency Extraction of Isofenphos from Vegetable Matrices using the QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isofenphos is an organophosphate insecticide used to control a variety of pests on a range of crops, including vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and efficient monitoring of this compound residues in vegetables is therefore crucial for consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1][2] This application note provides a detailed protocol for the extraction of this compound from various vegetable samples using a modified QuEChERS method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The QuEChERS method involves a two-step process. The first step is an extraction and partitioning phase where the homogenized vegetable sample is extracted with acetonitrile (B52724), and phase separation is induced by the addition of salts. The second step is a dispersive solid-phase extraction (d-SPE) cleanup of the supernatant to remove interfering matrix components such as pigments, sugars, and organic acids prior to chromatographic analysis.

Experimental Protocols

1. Sample Preparation and Homogenization

  • Weigh a representative portion of the vegetable sample (e.g., 1 kg).

  • Chop the sample into small pieces and homogenize using a high-speed blender until a uniform paste is obtained.

  • For samples with low water content, sterile deionized water may be added to facilitate homogenization.

  • Store the homogenate in a sealed container at -20°C until analysis.

2. QuEChERS Extraction (Based on AOAC Official Method 2007.01)

  • Weigh 15 g (± 0.1 g) of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (containing 1% acetic acid).

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc).

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The choice of d-SPE sorbent depends on the vegetable matrix. For green vegetables with high chlorophyll (B73375) content, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is recommended. For other vegetables, PSA and C18 may be sufficient.

For Green Vegetables (e.g., Spinach, Lettuce):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer from the extraction step into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

For Other Vegetables (e.g., Tomato, Cucumber):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

4. GC-MS/MS Analysis

The final extract is analyzed by GC-MS/MS for the quantification of this compound. The use of matrix-matched standards is recommended for accurate quantification.

Data Presentation

Table 1: GC-MS/MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, splitless
Oven Program Initial 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temps 150°C (Q1), 150°C (Q2)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound212.9121.1185.110

Table 3: Representative Recovery Data for Organophosphorus Pesticides using QuEChERS in Various Vegetables

Vegetable MatrixSpiking Level (mg/kg)Recovery Range (%)Average RSD (%)d-SPE Sorbents Used
Green Mustard0.1 - 1.083.1 - 123.5< 15Silica Gel
Cucumber0.1 - 1.083.1 - 123.5< 15Silica Gel
Tomato0.01 - 0.270 - 100< 20PSA, GCB, C18
Brinjal (Eggplant)0.01 - 0.270 - 100< 20PSA, GCB, C18
SpinachNot Specified70 - 120< 15PSA, GCB

Note: The recovery data presented is for organophosphorus pesticides as a class, and specific recovery for this compound may vary. Method validation should be performed for each vegetable matrix.

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize 15g of vegetable sample Add_ACN 2. Add 15 mL Acetonitrile (1% Acetic Acid) Homogenization->Add_ACN Vortex1 3. Vortex for 1 min Add_ACN->Vortex1 Add_Salts 4. Add 6g MgSO4 and 1.5g NaOAc Vortex1->Add_Salts Vortex2 5. Vortex for 1 min Add_Salts->Vortex2 Centrifuge1 6. Centrifuge at 3000 rcf for 5 min Vortex2->Centrifuge1 Transfer_Supernatant 7. Transfer 1 mL of acetonitrile extract Centrifuge1->Transfer_Supernatant Supernatant Add_dSPE 8. Add d-SPE sorbents (e.g., PSA, C18, GCB) Transfer_Supernatant->Add_dSPE Vortex3 9. Vortex for 30 sec Add_dSPE->Vortex3 Centrifuge2 10. Centrifuge at 5000 rcf for 5 min Vortex3->Centrifuge2 GCMS_Analysis 11. Analyze supernatant by GC-MS/MS Centrifuge2->GCMS_Analysis Final Extract

Caption: QuEChERS workflow for this compound extraction.

Discussion

The QuEChERS method offers a streamlined and efficient approach for the extraction of this compound from a variety of vegetable matrices. The choice of d-SPE cleanup sorbents is critical for obtaining clean extracts and minimizing matrix effects. Primary Secondary Amine (PSA) is effective at removing polar interferences such as organic acids and sugars.[3] For non-polar interferences, C18 is a suitable choice.[3] In highly pigmented vegetables like spinach, the use of Graphitized Carbon Black (GCB) is necessary to remove chlorophyll, however, it should be used judiciously as it can lead to the loss of planar pesticides.[4]

The AOAC and EN versions of the QuEChERS method differ primarily in the buffering salts used during the extraction step.[5][6][7] The AOAC method utilizes an acetate buffer, while the EN method uses a citrate (B86180) buffer.[5][6][7] Both methods have been shown to provide excellent recoveries for a wide range of pesticides.[5][6][7] The choice between the two may depend on laboratory preference and the specific pesticide-matrix combination being analyzed.

Method validation is essential to ensure the accuracy and reliability of the results. This should include the determination of recovery, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ) for this compound in each vegetable matrix. The use of matrix-matched calibration standards is highly recommended to compensate for any matrix-induced enhancement or suppression of the analytical signal.

The QuEChERS protocol detailed in this application note provides a rapid, effective, and reliable method for the extraction of this compound from vegetable samples. The combination of a streamlined extraction process with a targeted d-SPE cleanup and sensitive GC-MS/MS analysis allows for the accurate quantification of this compound residues at levels relevant to regulatory MRLs. Proper method validation for each specific vegetable matrix is crucial for ensuring data quality and compliance.

References

Solid-Phase Extraction for Isofenphos Cleanup in Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) cleanup of Isofenphos, an organophosphorus pesticide, in water samples. The protocols outlined below are designed to ensure high recovery and accurate quantification of this compound, making them suitable for environmental monitoring and food safety applications.

Introduction

This compound is a widely used organophosphorus insecticide and nematicide. Its potential for water contamination necessitates sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a robust and efficient technique for the pre-concentration and cleanup of trace organic contaminants like this compound from aqueous matrices. This application note details the materials, procedures, and expected performance for the SPE-based analysis of this compound in water.

Experimental Protocols

A generalized experimental protocol for the solid-phase extraction of this compound from water samples is presented below. This protocol is a synthesis of commonly employed methods and should be optimized for specific laboratory conditions and analytical instrumentation.

Materials and Reagents
  • SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL) cartridges are commonly used.

  • Solvents (HPLC or pesticide residue grade):

  • Reagents:

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate

    • Hydrochloric acid (for pH adjustment)

  • This compound standard: Analytical standard of known purity.

  • Water: Deionized or Milli-Q water.

  • Apparatus:

    • SPE manifold

    • Vacuum pump

    • Nitrogen evaporator

    • Glassware (volumetric flasks, graduated cylinders, vials)

    • pH meter

Sample Preparation
  • Collect water samples in clean glass bottles.

  • If residual chlorine is present, dechlorinate the sample by adding sodium thiosulfate.

  • Acidify the water sample to a pH of less than 2 using hydrochloric acid.[1]

  • For spiked samples, add the appropriate volume of this compound standard solution to the water sample.

  • Add 5 g of NaCl per 500 mL of water sample to increase the ionic strength and improve extraction efficiency.[2]

Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE process for this compound cleanup:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 10 mL of ethyl acetate.

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Pass the prepared water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[3]

  • Washing:

    • After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate solvent. Common elution solvents include:

      • A mixture of ethyl acetate and dichloromethane.[2]

      • Three successive aliquots of 5 mL of ethyl acetate.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Treatment:

    • Dry the eluate by passing it through anhydrous sodium sulfate.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[2]

    • The sample is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Presentation

The following tables summarize the quantitative data for the analysis of organophosphorus pesticides, including this compound, using SPE cleanup.

Table 1: Recovery of Organophosphorus Pesticides using SPE

CompoundSorbentSpiked Concentration (µg/L)Recovery (%)Analytical MethodReference
Organophosphorus PesticidesHyperSep Retain PEP0.2, 0.4, 2.085-115GC-NPD[2]
Organophosphorus Pesticides3D-graphene aerogelNot Specified93.8-104.2GC/MS[4]
Organophosphorus PesticidesC180.452-98GC-TSD[5]
16 Organophosphorus PesticidesBond Elut PPL5>70LC/MS/MS

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Organophosphorus Pesticides

CompoundSorbentLOD (µg/L)LOQ (µg/L)Analytical MethodReference
Organophosphorus PesticidesHyperSep Retain PEP0.02-0.1Not SpecifiedGC-NPD[2]
Six Organophosphorus Pesticides3D-graphene aerogel0.12-0.580.41-1.96GC/MS[4]
Organophosphorus PesticidesC180.0005-0.0040.007-0.03GC-TSD[5]
23 Organophosphorus PesticidesSPME0.0007-0.05Not SpecifiedGC-MS[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase extraction procedure for this compound cleanup in water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample_Collection 1. Water Sample Collection Acidification 2. Acidify to pH < 2 Sample_Collection->Acidification Salting_Out 3. Add NaCl Acidification->Salting_Out Conditioning 4. Cartridge Conditioning (Methanol, Water) Salting_Out->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing (Deionized Water) Loading->Washing Drying 7. Cartridge Drying (Vacuum) Washing->Drying Elution 8. Elution of this compound (Ethyl Acetate/Dichloromethane) Drying->Elution Drying_Eluate 9. Dry Eluate (Anhydrous Na2SO4) Elution->Drying_Eluate Concentration 10. Concentrate Eluate (Nitrogen Evaporation) Drying_Eluate->Concentration Analysis 11. GC or LC Analysis Concentration->Analysis

Caption: Workflow for this compound Cleanup using SPE.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the cleanup and pre-concentration of this compound from water samples. The use of C18 or polymeric sorbents, followed by analysis with GC or LC, allows for sensitive and accurate quantification of this pesticide. The provided protocol and performance data serve as a valuable resource for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for the Analysis of Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed information on analytical standards, reference materials, and validated protocols for the quantitative analysis of Isofenphos. The following sections offer a summary of available standards, step-by-step experimental procedures for sample preparation and chromatographic analysis, and visual workflows to guide researchers in achieving accurate and reproducible results.

Introduction to this compound

This compound is an organophosphate insecticide primarily used to control soil-dwelling insects in various agricultural settings.[1] Due to its potential impact on human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate monitoring of these residues is crucial for ensuring food safety and environmental compliance.

Analytical Standards and Reference Materials for this compound

The selection of high-purity, certified reference materials is fundamental for the accurate quantification of this compound. A variety of analytical standards are commercially available in different formats to suit diverse laboratory needs. These include neat materials, standard solutions in various organic solvents, and isotopically labeled internal standards for use in mass spectrometry-based methods.

Below is a summary of commercially available analytical standards and reference materials for this compound and its related compounds. While purity and concentration are often provided, certified values with uncertainty are typically detailed in the Certificate of Analysis (CoA) from the supplier.

Table 1: Commercially Available Analytical Standards and Reference Materials for this compound

Product NameSupplierCAS NumberFormatPurity/ConcentrationStorage Condition
This compoundCRM LABSTANDARD25311-71-1Neat≥ 95%2-10°C
This compound StandardFujifilm Wako25311-71-1Neat98.0+%2-10°C
This compoundAccuStandard25311-71-1NeatNot specifiedAmbient (>5°C)[2]
This compound solutionHPC Standards GmbH25311-71-1100 µg/mL in Acetonitrile (B52724)ISO 17034 CertifiedNot specified
This compound solutionHPC Standards GmbH25311-71-1100 µg/mL in Ethyl acetateNot specifiedNot specified
This compound solutionHPC Standards GmbH25311-71-1100 µg/mL in TolueneNot specifiedNot specified
This compound-methyl, PESTANAL®Sigma-Aldrich99675-03-3NeatAnalytical Standard2-8°C[3]
This compound-methylAccuStandard99675-03-3100 µg/mL in MethanolCertified Reference MaterialAmbient (>5°C)[4]
This compound-d7Benchchem99675-03-3 (for unlabeled)NeatHigh PurityNot specified

Experimental Protocols

Accurate determination of this compound residues in complex matrices such as food and environmental samples requires robust sample preparation and sensitive analytical techniques. The following protocols detail the widely adopted QuEChERS method for sample extraction and cleanup, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of food matrices.[5][6][7]

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Homogenize the sample using a high-speed blender to achieve a uniform consistency.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.[6]

  • If required, add an appropriate internal standard solution.

  • Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[6]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.[6]

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes to separate the organic layer from the aqueous and solid phases.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

  • The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common mixture for general food samples is anhydrous MgSO₄ and Primary Secondary Amine (PSA).

  • Cap the tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes.

4. Final Extract Preparation:

  • Carefully collect the supernatant (the cleaned extract).

  • The extract is now ready for direct analysis by LC-MS/MS or can be further processed for GC-MS/MS analysis (e.g., solvent exchange).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize Sample Add_Solvent_Salts 2. Add Acetonitrile & Extraction Salts Homogenize->Add_Solvent_Salts 10g sample Shake 3. Shake Vigorously Add_Solvent_Salts->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE 6. Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex 7. Vortex Add_dSPE->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Cleaned Extract GCMS_Workflow Sample_Prep Sample Preparation (QuEChERS) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 CID Collision Cell (Fragmentation) Mass_Analysis1->CID Mass_Analysis2 Quadrupole 2 (Product Ion Selection) CID->Mass_Analysis2 Detection Detection Mass_Analysis2->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis LCMS_Workflow Sample_Prep Sample Preparation (QuEChERS) LC_Injection LC Injection Sample_Prep->LC_Injection LC_Separation Chromatographic Separation (C18 column) LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 CID Collision Cell (Fragmentation) Mass_Analysis1->CID Mass_Analysis2 Quadrupole 2 (Product Ion Selection) CID->Mass_Analysis2 Detection Detection Mass_Analysis2->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

Application Notes and Protocols for the Enantioselective Separation of Isofenphos Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofenphos is a chiral organophosphorus pesticide that has been utilized for the control of various soil insects.[1] As with many chiral pesticides, its enantiomers can exhibit different biological activities and degradation rates in the environment.[2][3] Therefore, the enantioselective separation and analysis of this compound isomers are crucial for accurate risk assessment, environmental monitoring, and food safety evaluation. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for resolving the enantiomers of chiral compounds like this compound.[4][5] Polysaccharide-based CSPs, in particular, have demonstrated excellent performance in separating the enantiomers of various organophosphorus pesticides.[6][7][8]

This document provides a detailed application note and protocol for the enantioselective separation of this compound isomers using chiral HPLC, based on established methodologies.

Data Presentation

The successful enantioselective separation of this compound and its analogue, This compound-methyl (B51689), has been achieved using various chiral stationary phases and mobile phase compositions. The following tables summarize the quantitative data from different studies, providing a reference for method development and optimization.

Table 1: Chromatographic Conditions and Performance for this compound-methyl Enantioseparation [9]

ParameterCondition
Instrument High-Performance Liquid Chromatography with UV detection
Chiral Stationary Phase Lux Cellulose-3 (cellulose-tris-(4-methylbenzoate))
Mobile Phase Acetonitrile/Water
Flow Rate Optimized for complete enantioseparation
Temperature Optimized for complete enantioseparation
Detection UV
Elution Order (S)-(+)-Isofenphos-methyl followed by (R)-(-)-Isofenphos-methyl

Table 2: Method Validation Data for this compound-methyl Analysis in Various Matrices [9]

ParameterValue
Linearity Range 0.25 to 20 mg L⁻¹
Correlation Coefficient (r²) ≥0.9992
Mean Recoveries 83.2% to 110.9%
Intra-day RSDs 3.2% to 10.8%
Inter-day RSDs 3.6% to 10%
Limit of Detection (LOD) 0.008 to 0.011 mg kg⁻¹
Limit of Quantification (LOQ) 0.027 to 0.037 mg kg⁻¹

Table 3: Chiral Stationary Phases for the Separation of Organophosphorus Pesticides, including this compound [6]

PesticideChiral Stationary Phase
This compound CHIRALCEL OG
FenamiphosCHIRALPAK AD, CHIRALPAK AS
ProfenofosCHIRALPAK AD
MalathionCHIRALCEL OJ

Experimental Protocols

This section provides a detailed methodology for the enantioselective separation of this compound isomers by HPLC.

1. Materials and Reagents

  • Racemic this compound analytical standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Analytical balance

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of racemic this compound analytical standard.

    • Dissolve the standard in a 10 mL volumetric flask with a suitable solvent (e.g., Isopropanol).

    • Bring the flask to volume with the same solvent and mix thoroughly.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase to be used for the HPLC analysis.

    • Sonicate for 5 minutes to ensure complete dissolution and homogeneity.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Chiral Column: CHIRALCEL OG or another suitable polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-3 for this compound-methyl).[6][9]

  • Mobile Phase:

    • Normal Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol). The ratio should be optimized to achieve baseline separation.

    • Reversed Phase: A mixture of Acetonitrile and Water.[9]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min. This needs to be optimized for the specific column and mobile phase.

  • Column Temperature: Controlled via a column oven. The effect of temperature on the separation should be investigated (e.g., 20°C, 25°C, 30°C).

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV detection at a suitable wavelength for this compound or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[2][9]

4. Sample Preparation from Environmental Matrices (e.g., Soil, Vegetables) [9]

  • Extraction:

    • Homogenize the sample.

    • Extract with a suitable solvent (e.g., acetonitrile).

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for efficient extraction and cleanup.[10]

  • Cleanup:

    • Use solid-phase extraction (SPE) columns, such as Alumina-A or Florisil, to remove interfering matrix components.[9]

  • Final Solution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

5. Data Analysis

  • Identify the peaks corresponding to the two this compound enantiomers based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

  • Determine the concentration of each enantiomer by comparing the peak areas with those of the working standards.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic_std Racemic this compound Standard stock_sol Prepare Stock Solution racemic_std->stock_sol work_std Prepare Working Standard stock_sol->work_std filter_std Filter Standard work_std->filter_std injection Inject Sample/ Standard filter_std->injection sample Environmental/Food Sample extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute reconstitute->injection hplc HPLC System csp Chiral Stationary Phase (CSP) injection->csp separation Enantioselective Separation csp->separation detection Detection (UV or MS/MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_id Peak Identification & Integration chromatogram->peak_id quant Quantification peak_id->quant report Generate Report quant->report

Caption: Experimental workflow for enantioselective separation of this compound.

G cluster_params Experimental Parameters cluster_outcomes Separation Outcomes csp Chiral Stationary Phase (CSP) resolution Resolution (Rs) csp->resolution selectivity Selectivity (α) csp->selectivity mobile_phase Mobile Phase Composition retention Retention Time (tR) mobile_phase->retention mobile_phase->resolution mobile_phase->selectivity flow_rate Flow Rate flow_rate->retention flow_rate->resolution temperature Temperature temperature->retention temperature->resolution temperature->selectivity

Caption: Factors influencing the enantioselective separation of this compound.

References

Application of Isofenphos as a Pesticide in Turf and Ornamentals: A Review of Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Isofenphos is an organophosphate insecticide formerly used for the control of soil-dwelling insects in turfgrass and ornamental plantings. Marketed under trade names such as Oftanol®, Amaze®, and Pryfon®, it functions as a selective contact and stomach poison, primarily targeting the nervous system of insects. As a Restricted Use Pesticide (RUP) classified in EPA toxicity class I, its use was limited to certified applicators. The registration of this compound in the United States was voluntarily canceled by the registrant in 1999, with all food tolerances subsequently revoked. This document provides a detailed overview of its application in turf and ornamentals, summarizing quantitative data and outlining experimental protocols from relevant studies.

Data Presentation

Table 1: Efficacy of this compound Against Scarabaeid Grubs in Turfgrass
Target PestApplication Rate (kg AI/ha)Application TimingEfficacy (% Control)Reference
European Chafer (Rhizotrogus majalis)1.7 - 2.2April, May, or Mid-summerHighly Effective
Japanese Beetle (Popillia japonica)1.7 - 2.2April, May, or Mid-summerHighly Effective
Oriental Beetle (Anomala orientalis)1.7 - 2.2April, May, or Mid-summerHighly Effective
Table 2: Effects of this compound on Non-Target Invertebrates in Turfgrass
Invertebrate TaxaEffect of this compound TreatmentRecovery TimeReference
Predacious AcariPopulation ReductionSeveral weeks to 8-10 months
CollembolaPopulation ReductionSeveral weeks to 8-10 months
DiplopodaPopulation ReductionSeveral weeks to 8-10 months
DipluraPopulation ReductionSeveral weeks to 8-10 months
StaphylinidaePopulation ReductionSeveral weeks to 8-10 months
Oribatid AcariPopulation IncreaseNot Specified
EnchytraeidaePopulation IncreaseNot Specified
Table 3: Degradation of this compound in Soil
Soil ParameterCondition for Greatest DegradationReference
Temperature35°C > 25°C > 15°C
Moisture25% > 30% > 15%
pHAlkaline (pH=8) and Acidic (pH=6) > Neutral (pH=7)

Experimental Protocols

Protocol for Efficacy Evaluation of this compound against Turfgrass Grubs

This protocol is a generalized representation based on common practices for evaluating insecticide efficacy against scarabaeid grubs in turfgrass.

Objective: To determine the efficacy of this compound in controlling white grub populations in a turfgrass environment.

Materials:

  • This compound formulations (e.g., Oftanol® 5% Granular or Oftanol® 2 Liquid)

  • Calibrated granular spreader or liquid sprayer

  • Turfgrass area with a known or artificially induced grub infestation (e.g., Japanese beetle, European chafer)

  • Marking flags for plot delineation

  • Standard soil sampling tool (e.g., cup cutter)

  • Data recording sheets

Procedure:

  • Plot Establishment:

    • Select a uniform turfgrass area.

    • Establish multiple small plots (e.g., 2m x 2m) with buffer zones between plots.

    • Arrange plots in a randomized complete block design to account for variability in grub populations.

  • Pre-Treatment Sampling:

    • Within each plot, take a designated number of soil cores (e.g., 3-5) to a depth of approximately 10 cm.

    • Manually inspect the soil cores and count the number of live grubs.

    • Record the pre-treatment grub density for each plot.

  • Insecticide Application:

    • Apply this compound at the desired rates (e.g., 1.7 to 2.2 kg AI/ha) using calibrated equipment to ensure uniform coverage.

    • Include an untreated control group for comparison.

    • For granular formulations, irrigate the treated area with approximately 1-1.5 cm of water to move the insecticide into the soil profile. For liquid formulations, follow the product label instructions regarding post-application irrigation.

  • Post-Treatment Sampling:

    • At specified intervals (e.g., 2, 4, and 8 weeks after treatment), repeat the soil sampling procedure as described in step 2.

    • Count and record the number of live grubs in each plot.

  • Data Analysis:

    • Calculate the percent control for each treatment by comparing the post-treatment grub counts to the untreated control plots using the following formula:

      • % Control = 100 - ((T/C) * 100), where T is the mean number of grubs in the treated plots and C is the mean number of grubs in the control plots.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Assessing the Impact of this compound on Non-Target Turf Invertebrates

This protocol is a generalized representation of methods used to study the effects of insecticides on non-target arthropods in turf.

Objective: To evaluate the impact of this compound on the populations of various non-target invertebrate taxa in a turfgrass ecosystem.

Materials:

  • This compound formulation

  • Calibrated application equipment

  • Pitfall traps

  • Soil corers

  • Berlese funnels (for extracting invertebrates from soil and thatch)

  • Stereomicroscope for invertebrate identification and counting

  • Ethanol (for preserving collected specimens)

Procedure:

  • Experimental Setup:

    • Establish paired plots (treated and untreated) in a turfgrass area.

    • Install pitfall traps in the center of each plot to collect surface-active invertebrates.

  • Insecticide Application:

    • Apply this compound to the designated treatment plots according to the manufacturer's recommendations.

  • Invertebrate Sampling:

    • Surface-Active Invertebrates:

      • Collect samples from the pitfall traps at regular intervals (e.g., weekly) for a specified period (e.g., 8-10 months).

      • Preserve the collected invertebrates in ethanol.

    • Soil- and Thatch-Dwelling Invertebrates:

      • At regular intervals, collect soil and thatch cores from each plot.

      • Place the cores in Berlese funnels to extract the invertebrates.

      • Collect the extracted invertebrates in ethanol.

  • Invertebrate Identification and Enumeration:

    • Using a stereomicroscope, identify and count the collected invertebrates to the desired taxonomic level (e.g., family, order).

  • Data Analysis:

    • Compare the population densities of each invertebrate taxon between the this compound-treated and untreated plots over time.

    • Use appropriate statistical tests to determine significant differences in population dynamics.

Protocol for Laboratory Soil Degradation Study of this compound

This protocol is based on methodologies for assessing the degradation of radiolabeled pesticides in soil under controlled laboratory conditions.

Objective: To determine the rate of degradation of this compound in soil under varying environmental conditions.

Materials:

  • [¹⁴C]this compound (radiolabeled this compound)

  • Analytical grade this compound standard

  • Soil samples with known physicochemical properties

  • Incubation chambers with temperature and moisture control

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) system

  • Organic solvents for extraction

Procedure:

  • Soil Preparation and Treatment:

    • Sieve the soil to ensure homogeneity.

    • Adjust the moisture content of the soil to the desired levels (e.g., 15%, 25%, 30%).

    • Adjust the pH of the soil if required for the experimental design (e.g., pH 6, 7, 8).

    • Treat the soil samples with a known concentration of [¹⁴C]this compound.

  • Incubation:

    • Place the treated soil samples in incubation chambers set at different temperatures (e.g., 15°C, 25°C, 35°C).

    • Incubate the samples for a specified period, with periodic collection of subsamples.

  • Extraction and Analysis:

    • At each sampling time point, extract the this compound and its metabolites from the soil subsamples using an appropriate organic solvent.

    • Analyze the extracts using HPLC or GC to separate and quantify the parent this compound and its degradation products.

    • Use a liquid scintillation counter to measure the radioactivity in the different fractions, allowing for the determination of the concentration of [¹⁴C]this compound and its metabolites.

  • Data Analysis:

    • Calculate the half-life (t₁/₂) of this compound in the soil under each set of conditions.

    • Identify and quantify the major degradation products.

Mandatory Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_synaptic->AChR Binds to ACh_synaptic->AChR Excessive binding AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Stimulates AChR->Nerve_Impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactive_AChE Inactive AChE (Phosphorylated) AChE->Inactive_AChE This compound This compound (Organophosphate) This compound->AChE Irreversibly Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow_Efficacy start Start: Efficacy Trial plot_establishment Establish Randomized Turfgrass Plots start->plot_establishment pre_sampling Pre-Treatment Grub Sampling plot_establishment->pre_sampling application Apply this compound & Control Treatments pre_sampling->application post_sampling Post-Treatment Grub Sampling (Multiple Time Points) application->post_sampling data_analysis Data Analysis: Calculate % Control & Statistical Significance post_sampling->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Workflow for Turfgrass Insecticide Efficacy Trial.

Degradation_Pathway This compound This compound oxidation Oxidation This compound->oxidation hydrolysis Hydrolysis This compound->hydrolysis isofenphos_oxon This compound-oxygen analog oxidation->isofenphos_oxon isopropyl_salicylate Isopropyl salicylate hydrolysis->isopropyl_salicylate further_degradation Further Degradation (e.g., CO2) isofenphos_oxon->further_degradation isopropyl_salicylate->further_degradation

Caption: Simplified Degradation Pathway of this compound in Soil.

Application Notes and Protocols for Isofenphos Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofenphos is an organophosphate insecticide that has been used to control a variety of insect pests on crops and turf. Due to its potential toxicity, monitoring its residues in complex matrices such as food, environmental samples, and biological fluids is crucial for ensuring food safety and assessing human exposure. This document provides detailed application notes and protocols for the sample preparation of this compound in various matrices prior to chromatographic analysis. The primary techniques covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), which are widely employed for the analysis of pesticide residues.

QuEChERS Method for Solid Matrices (e.g., Fruits, Vegetables, and Soil)

The QuEChERS method is a popular and effective technique for the extraction and cleanup of pesticide residues from a wide range of food and agricultural samples.[1] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1]

Principle

The sample is first homogenized and then extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically magnesium sulfate (B86663) and sodium chloride, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. A subsequent cleanup step using a mixture of sorbents in d-SPE removes interfering matrix components like fats, pigments, and sugars.

Experimental Protocol: QuEChERS for Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific matrix.

1.2.1. Materials and Reagents

  • Homogenizer (e.g., blender, food processor)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • C18 sorbent (for fatty samples)

  • This compound analytical standard

  • Internal standard (e.g., Triphenylphosphate)

1.2.2. Sample Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add an appropriate amount of water to rehydrate.[2]

  • Add 10-15 mL of acetonitrile to the tube.[2]

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.[2]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[3]

1.2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbent mixture.

    • For general fruits and vegetables: 150 mg MgSO₄ and 50 mg PSA per mL of extract.

    • For pigmented fruits and vegetables: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB per mL of extract.

    • For samples with high fat content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.[2]

  • Centrifuge at ≥5000 rcf for 2-5 minutes.[2][3]

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Experimental Protocol: QuEChERS for Soil

Soil matrices are more complex and may require modifications to the standard QuEChERS protocol to achieve good recoveries.[3]

1.3.1. Sample Extraction

  • Weigh 10 g of soil with a water content of ≥70% into a 50 mL centrifuge tube. Alternatively, use 3 g of air-dried soil and add 7 mL of water, then allow it to hydrate (B1144303) for 30 minutes.[3]

  • Add 10 mL of acetonitrile to the tube.[3]

  • Shake or vortex the sample for 5 minutes to extract the pesticides.[3]

  • Add the contents of a citrate-buffered QuEChERS extraction salt packet.[3]

  • Immediately shake for at least 2 minutes.[3]

  • Centrifuge for 5 minutes at ≥3000 rcf.[3]

1.3.2. d-SPE Cleanup

  • Transfer 1 mL of the supernatant to a d-SPE tube.[3]

  • Vortex for 30 seconds.[3]

  • Centrifuge at ≥5000 rcf for 2 minutes.[3]

  • Transfer the purified extract into an autosampler vial for analysis.[3]

Quantitative Data for this compound using QuEChERS
MatrixSpiking LevelRecovery (%)RSD (%)LODLOQAnalytical MethodReference
Fruits & Vegetables2 µg/kg---2 µg/kgGC-MS/MS[4]
Various Produce10 ng/g60-1005-12--GC-NPD[5]
Edible Oils0.005-1.44 mg/kg70.1-119.35.9-5-50 µg/kg-[6]
Soil-72.7 (median)---GC-MS, HPLC-MS/MS[7]
Dried Herbs-----GC-MS/MS[8]

Note: Some data represents organophosphorus pesticides as a class, as this compound-specific data was not always available.

Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start Homogenized Sample (10-15g) add_acn Add Acetonitrile start->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Vortex/Shake (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbents transfer->add_dspe vortex2 Vortex (30s - 1 min) add_dspe->vortex2 centrifuge2 Centrifuge (≥5000 rcf, 2-5 min) vortex2->centrifuge2 analysis Analysis (GC-MS or LC-MS) centrifuge2->analysis

Caption: QuEChERS workflow for solid samples.

Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Water)

Solid-phase extraction is a highly effective technique for isolating and concentrating pesticides from aqueous samples.[9] It offers cleaner extracts compared to liquid-liquid extraction and reduces solvent consumption.[9]

Principle

A water sample is passed through a solid sorbent material packed in a cartridge. The analytes of interest are retained on the sorbent while the majority of the water and some impurities pass through. The retained analytes are then eluted with a small volume of an organic solvent, resulting in a concentrated and purified extract.

Experimental Protocol: SPE for Water Samples

2.2.1. Materials and Reagents

  • SPE cartridges (e.g., C18, Oasis HLB)

  • SPE manifold

  • Vacuum pump

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Dichloromethane, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl) or other acid for pH adjustment

  • Sodium chloride (NaCl)

  • Nitrogen evaporator

2.2.2. SPE Procedure

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of elution solvent (e.g., ethyl acetate), followed by 5 mL of methanol, and finally 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2 with HCl.[10] Adding NaCl (e.g., 5 g) can improve the recovery of some organophosphorus pesticides.[11] Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any remaining water-soluble impurities.

  • Drying: Dry the cartridge by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained analytes by passing a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent (e.g., acetonitrile, ethyl acetate, or a mixture) through the cartridge.[10]

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for chromatographic analysis.

Quantitative Data for this compound using SPE
MatrixSpiking LevelRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Analytical MethodReference
Drinking Water0.2, 0.4, 1 µg/L83-1002.4-8.70.02-0.1-GC-NPD[9]
Water5 µg/L70-135<10-<5LC-MS/MS[10]
Water-60-100+---GC-NPD/ECD[12]

Note: Data represents organophosphorus pesticides as a class, as this compound-specific data was not always available.

Workflow Diagram

SPE_Workflow cluster_preparation Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration condition Condition Cartridge equilibrate Equilibrate with Water condition->equilibrate load Load Water Sample equilibrate->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with Organic Solvent dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute analysis Analysis (GC-MS or LC-MS) reconstitute->analysis

Caption: Solid-Phase Extraction workflow for water samples.

Sample Preparation for Biological Matrices (e.g., Blood, Urine)

The analysis of this compound and its metabolites in biological matrices is essential for assessing human exposure. Sample preparation for these matrices is challenging due to their complexity and the low concentrations of analytes.

Urine

For non-persistent pesticides like organophosphates, urine is the preferred matrix for analysis.[13] Sample preparation often involves a hydrolysis step to deconjugate metabolites, followed by extraction.

3.1.1. Protocol: Enzymatic Hydrolysis followed by SPE

  • To 1-5 mL of urine, add an internal standard.

  • Adjust the pH with a suitable buffer (e.g., acetate buffer).

  • Add β-glucuronidase/sulfatase enzyme and incubate to deconjugate the metabolites.[13]

  • Proceed with Solid-Phase Extraction as described in section 2.2.

3.1.2. Protocol: Liquid-Liquid Extraction (LLE)

A simple "dilute and shoot" approach or a liquid-liquid extraction can also be employed.

  • To 200 µL of urine, add 100 µL of an internal standard.[14]

  • Add 800 µL of cold ethyl acetate.[14]

  • Vortex and centrifuge.

  • The organic layer is collected and prepared for analysis. Recoveries for organophosphate metabolites using this method have been reported to be between 93% and 102%.[14]

Blood (Plasma/Serum)

Blood analysis provides a direct measure of internal exposure.

3.2.1. Protocol: Protein Precipitation followed by SPE

  • To 1 mL of plasma or serum, add an internal standard.

  • Add 2 mL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • The supernatant can be further cleaned up using SPE as described in section 2.2.

Quantitative Data for Organophosphates in Biological Matrices
MatrixSpiking LevelRecovery (%)RSD (%)LOD (ng/mL)LOQ (ng/mL)Analytical MethodReference
Urine (DAP metabolites)-93-1020.62-11.330.0201-0.06970.0609-0.2112UFLC-MS/MS[14]
Urine (Alkylphosphates)-85.8-101.07.9-11.9~2-3 µg/L-GC-FPD[15]
Blood (Chlorpyrifos)----0.021-[16]
Blood (Diazinon)----0.016-[16]

Note: Data is for organophosphate metabolites or related compounds, as specific this compound data in biological matrices is limited.

Instrumental Analysis

Following sample preparation, the extracts are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

GC-MS/MS

GC-MS/MS is a powerful technique for the sensitive and selective determination of this compound.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]

  • Injection: Splitless injection is typically employed for trace analysis.

  • Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[17]

HPLC

HPLC is suitable for the analysis of this compound and its more polar metabolites.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is frequently used.[18]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common mobile phase.[19]

  • Detection: UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is employed.

The choice of sample preparation technique for this compound analysis depends on the matrix, the required sensitivity, and the available instrumentation. The QuEChERS method is highly versatile and efficient for a wide range of solid samples, while SPE is the preferred method for aqueous samples. For complex biological matrices, a combination of techniques, including hydrolysis, protein precipitation, and extraction, is often necessary. Proper validation of the chosen method is crucial to ensure accurate and reliable results in the analysis of this compound residues.

References

Supercritical Fluid Chromatography for Chiral Separation of Isofenphos-methyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofenphos-methyl (B51689) is a chiral organophosphate insecticide used to control a variety of soil and foliage insects. As with many chiral pesticides, the enantiomers of this compound-methyl can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and regulatory purposes. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced organic solvent consumption, and unique selectivity compared to traditional high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the chiral separation of this compound-methyl using SFC.

Data Presentation

The following table summarizes the quantitative data for the chiral separation of this compound-methyl enantiomers using Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MS/MS).

ParameterValueReference
Chromatographic Conditions
Chiral Stationary PhaseChiralpak IA-3[1]
Mobile PhaseCO2/isopropanol (B130326) (90:10, v/v)[1]
Flow Rate2.2 mL/min[1]
Column Temperature30 °C[1]
Back Pressure2200 psi[1]
Mass Spectrometry Conditions
Post-column Compensation Solvent0.1% formic acid/methanol (B129727)[1]
Compensation Solvent Flow Rate0.1 mL/min[1]
Performance Data
Analysis Time< 3.50 min[1]
Mean Recoveries75.7% to 111.4%[1]
Relative Standard Deviations (RSDs)< 11.3%[1]
Limits of Detection (LODs)0.02 µg/kg to 0.15 µg/kg[1]
Limit of Quantification (LOQ)≤ 0.50 µg/kg[1]

Experimental Protocols

This section details the methodologies for the chiral separation of this compound-methyl using SFC-MS/MS.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized for the extraction of this compound-methyl enantiomers from various matrices such as wheat, corn, peanut, and soil.[1]

Materials:

  • Homogenized sample (e.g., wheat, corn, peanut, soil)

  • Acetonitrile (B52724)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh a representative homogenized sample into a centrifuge tube.

  • Add acetonitrile to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add magnesium sulfate and sodium chloride to the tube for partitioning.

  • Vortex immediately for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant (upper layer).

  • Transfer the aliquot to a d-SPE cleanup tube containing PSA and C18 sorbents.

  • Vortex for 1 minute and then centrifuge.

  • Collect the supernatant, filter, and transfer to an autosampler vial for SFC-MS/MS analysis.

Supercritical Fluid Chromatography (SFC) Method

Instrumentation:

  • Supercritical Fluid Chromatography system

  • Chiralpak IA-3 column (or Chiralpak AD-3 as an alternative, which has also shown good separation capabilities for this class of compounds[2])

Parameters:

  • Column: Chiralpak IA-3[1]

  • Mobile Phase: Supercritical CO2 and isopropanol (90:10, v/v). The modifier concentration can be optimized to fine-tune retention and resolution.[1][2]

  • Flow Rate: 2.2 mL/min[1]

  • Column Temperature: 30 °C. Temperature can influence the separation, with lower temperatures generally favoring enthalpy-driven processes.[1][2]

  • Back Pressure: 2200 psi. Back pressure generally has a minimal effect on the separation factor and resolution.[1][2]

  • Injection Volume: Dependent on sample concentration and instrument sensitivity.

Mass Spectrometry (MS/MS) Detection

Instrumentation:

  • Tandem mass spectrometer

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used, and its efficiency can be significantly improved with a post-column additive.[1]

  • Post-column Additive: A solution of 0.1% formic acid in methanol is delivered at a flow rate of 0.1 mL/min to enhance the ionization efficiency.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the this compound-methyl enantiomers. Specific precursor and product ion transitions for each enantiomer should be determined and optimized.

Mandatory Visualization

SFC_Chiral_Separation_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_sfc_ms SFC-MS/MS Analysis sample Homogenized Sample (e.g., Soil, Wheat) extraction Extraction with Acetonitrile sample->extraction 1 partitioning Salting-out (MgSO4, NaCl) extraction->partitioning 2 cleanup Dispersive SPE (PSA, C18) partitioning->cleanup 3 final_extract Final Extract for Analysis cleanup->final_extract 4 sfc_system SFC System final_extract->sfc_system Injection chiral_column Chiral Column (Chiralpak IA-3) sfc_system->chiral_column Mobile Phase: CO2/Isopropanol ms_detector Tandem Mass Spectrometer chiral_column->ms_detector Post-column Additive: 0.1% Formic Acid/Methanol data_analysis Data Acquisition & Analysis ms_detector->data_analysis Signal

SFC-MS/MS workflow for chiral separation of this compound-methyl.

References

Development of immunoassays for rapid screening of Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of Immunoassays for Rapid Screening of Isofenphos

Introduction

This compound is an organophosphorus insecticide used to control pests in various agricultural settings.[1] Due to its potential toxicity and the risk of residues in food and the environment, there is a critical need for rapid, sensitive, and cost-effective screening methods.[2] Traditional analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly accurate but can be expensive, time-consuming, and require skilled personnel, making them less suitable for high-throughput or on-site screening.[3] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer powerful alternatives that provide rapid, simple, and cost-effective analysis.[2][4]

This document provides detailed protocols for the development of immunoassays for the rapid detection of this compound, tailored for researchers, scientists, and drug development professionals. The core of these assays is the production of specific antibodies and the synthesis of haptens for use as immunogens and coating antigens.[5]

Principle of the Assays

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein.[6] The resulting immunoassays are typically designed in a competitive format.

Competitive ELISA: In this format, free this compound in a sample competes with a fixed amount of this compound conjugate (coating antigen) immobilized on a microplate well for binding to a limited amount of specific anti-isofenphos antibody.[4] A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.[7]

Lateral Flow Immunoassay (LFIA): LFIA is a paper-based platform for rapid on-site detection.[8][9] In a competitive LFIA, the sample is mixed with labeled antibodies (e.g., conjugated to gold nanoparticles) and applied to the device. As the mixture migrates along the strip via capillary action, it encounters a test line where an this compound-protein conjugate is immobilized. Free this compound in the sample will bind to the labeled antibodies, preventing them from binding to the test line. Therefore, a weaker or absent test line indicates a higher concentration of this compound. A control line is also included to validate the assay's performance.[2][10]

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To produce antibodies, haptens (analogues of this compound) with functional groups for conjugation to carrier proteins must be synthesized.[5][11] This protocol is based on the active ester method.[12]

Protocol: Synthesis and Conjugation of this compound Haptens

  • Hapten Design: Design and synthesize this compound analogues that introduce a spacer arm with a terminal functional group (e.g., a carboxyl group) for conjugation. The spacer should be attached at a position distal to the key antigenic determinants of the this compound molecule.[11][12]

  • Activation of Hapten:

    • Dissolve the synthesized hapten (0.06 mmol) in 3 mL of dry dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS, 0.072 mmol) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC, 0.07 mmol).[12]

    • Stir the mixture overnight at room temperature to form an active ester.[12]

  • Conjugation to Carrier Protein (BSA for Immunogen, OVA for Coating Antigen):

    • Dissolve the carrier protein (Bovine Serum Albumin or Ovalbumin, 25 mg) in 6 mL of borate (B1201080) buffer (0.05 M, pH 8.0).[12]

    • Add the active ester solution dropwise to the protein solution with vigorous stirring over 30 minutes at room temperature.[12]

    • Continue the reaction at 4°C for 3 hours with slow stirring.[12]

  • Purification of Conjugates:

    • Purify the conjugates by dialyzing against Phosphate-Buffered Saline (PBS, pH 7.4) for 72 hours at 4°C, with multiple buffer changes to remove unconjugated hapten and byproducts.[12]

    • Confirm the successful conjugation using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[6]

    • Store the purified conjugates at -20°C until use.[12]

cluster_hapten Hapten Synthesis & Activation cluster_conjugation Conjugation to Carrier Protein Hapten Design & Synthesize This compound Hapten ActiveEster Activate Hapten with EDC/NHS Hapten->ActiveEster Conjugate Couple Active Ester to Carrier Protein ActiveEster->Conjugate Carrier Prepare Carrier Protein (BSA or OVA) Carrier->Conjugate Purify Purify Conjugate (Dialysis) Conjugate->Purify Store Characterize & Store Immunogen/Coating Antigen Purify->Store

Hapten Synthesis and Immunogen Preparation Workflow.
Polyclonal Antibody Production

Rabbits are immunized with the hapten-BSA conjugate (immunogen) to generate polyclonal antibodies.[5]

Protocol: Immunization and Antibody Collection

  • Immunization: Emulsify the this compound-BSA immunogen with an equal volume of Freund's complete adjuvant for the initial injection and Freund's incomplete adjuvant for subsequent booster injections.

  • Injection Schedule: Immunize rabbits with the conjugate. Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect blood samples 7-10 days after each booster injection. Determine the antibody titer and specificity using an indirect ELISA against the this compound-OVA coating antigen.[13]

  • Antiserum Collection: Once a high antibody titer is achieved, collect the antiserum. The IgG fraction can be purified using protein A/G affinity chromatography. Store the purified antibodies at -20°C.

Competitive Indirect ELISA Protocol

This protocol outlines the steps for performing a competitive indirect ELISA (ciELISA) for this compound detection.[5]

Protocol: ciELISA for this compound

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the this compound-OVA conjugate diluted in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[12]

  • Washing (1): Wash the plate three times with PBST (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature to prevent non-specific binding.[12]

  • Washing (2): Repeat the washing step.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solutions (or samples) at various concentrations to the wells.

    • Immediately add 50 µL of the diluted anti-isofenphos polyclonal antibody to each well.[12]

    • Incubate for 1 hour at room temperature.

  • Washing (3): Wash the plate five times with PBST.[12]

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.[12]

  • Washing (4): Repeat the five-time washing step.

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate for 15 minutes at room temperature in the dark.[12]

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Plot a standard curve of absorbance vs. log of this compound concentration. The concentration of this compound in samples is determined by interpolating from this curve.

cluster_plate Microtiter Plate Well cluster_solution Y_Ab Anti-Isofenphos Ab HRP_Ab HRP-Goat Anti-Rabbit Ab HRP_Ab->Y_Ab Iso_OVA This compound-OVA (Coating Antigen) Free_Iso Free this compound (Analyte) Free_Y_Ab Anti-Isofenphos Ab Free_Iso->Free_Y_Ab Competition Free_Y_Ab->Y_Ab Binding to Plate caption High this compound in Sample: Antibodies bind to free this compound. Less antibody binds to the plate. Result: Low color signal. Low this compound in Sample: Antibodies bind to the plate. Result: High color signal.

Principle of Competitive Indirect ELISA.
Lateral Flow Immunoassay (LFIA) Protocol

This is a general protocol for developing a competitive LFIA for this compound screening.[14]

Protocol: LFIA for this compound

  • Preparation of Gold Nanoparticle (GNP) Conjugate:

    • Synthesize GNPs (typically 40 nm) using the citrate (B86180) reduction method.[15]

    • Conjugate the anti-isofenphos antibody to the GNPs by adjusting the pH of the GNP solution and adding the antibody. Block any remaining surface area with a blocking agent like BSA.

    • Centrifuge and resuspend the conjugate in a storage buffer.

  • Strip Assembly:

    • Sample Pad: Treat with buffers to optimize sample flow and pH.

    • Conjugate Pad: Apply the antibody-GNP conjugate and dry completely.

    • Nitrocellulose Membrane: Stripe the this compound-OVA conjugate at the test line (T-line) and an anti-species antibody (e.g., goat anti-rabbit IgG) at the control line (C-line).

    • Wicking Pad: Assemble all components onto a backing card.

  • Assay Procedure:

    • Apply a defined volume of the sample (e.g., 100 µL) to the sample pad.

    • Allow the liquid to migrate along the strip for 10-15 minutes.[8]

    • Interpretation:

      • Negative: Both the T-line and C-line appear.

      • Positive: Only the C-line appears (or the T-line is significantly fainter than in a negative control).

      • Invalid: The C-line does not appear.

cluster_strip Sample 1. Apply Sample (with this compound) ConjugatePad 2. Sample rehydrates Ab-GNP conjugate sp Sample Pad Sample->sp Analyte binds to Ab-GNP Membrane 3. Mixture flows via capillary action cp Conjugate Pad (Anti-Iso-Ab-GNP) Wick 4. Excess liquid is absorbed nc Membrane [T-Line: Iso-OVA] [C-Line: Anti-IgG] Membrane->nc Free Ab-GNP binds C-Line. Analyte-bound Ab-GNP does not bind T-Line. wp Wicking Pad sp->cp cp->nc nc->wp

Workflow and Principle of a Competitive LFIA.

Data Presentation

The performance of the developed immunoassays must be characterized. Key parameters include the 50% inhibitory concentration (IC₅₀), limit of detection (LOD), and cross-reactivity with structurally related compounds.

Table 1: Performance Characteristics of this compound ELISAs [5]

Assay FormatAntibody TypeIC₅₀ (ng/mL)Limit of Detection (LOD) (ng/mL)
Antigen-Coated ELISAPolyclonal (Rabbit)962
Antibody-Coated ELISAPolyclonal (Rabbit)58070

Table 2: Cross-Reactivity of an Immunoassay with this compound and Other Organophosphates [7]

Cross-reactivity (CR) is calculated as: CR (%) = (IC₅₀ of target analyte / IC₅₀ of tested pesticide) x 100.

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
Parathion-methyl (Reference)14.06100
This compound Not specifiedHigh
Parathion12.07116.5
CoumaphosNot specified11.9
PhoximNot specified9.6
QuinalphosNot specified4.2
DichlofenthionNot specified3.6

Note: The study by Park et al. (2002) reported negligible cross-reactivity of their polyclonal antibody with other tested organophosphorus pesticides, highlighting that specificity is highly dependent on the specific antibody generated.[5]

Method Validation

To ensure reliability, the developed immunoassay should be validated by assessing its accuracy, precision, and matrix effects.[16][17]

  • Accuracy: Determined by performing recovery studies on spiked samples (e.g., water, soil, or crop extracts). Samples are spiked with known concentrations of this compound and analyzed. The recovery percentage is calculated.

  • Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (CV%). This involves analyzing the same sample multiple times within the same assay run and in different runs.[16]

  • Matrix Effect: The influence of sample components on the assay performance is evaluated by comparing the standard curve prepared in buffer with a curve prepared in the sample matrix extract.

  • Correlation with Confirmatory Methods: Results from the immunoassay should be compared with a standard analytical method like HPLC or GC-MS to confirm its accuracy and reliability for real-world samples.[18]

References

Troubleshooting & Optimization

Improving the limit of detection for Isofenphos in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for the organophosphorus pesticide Isofenphos in environmental samples. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for detecting this compound at trace levels?

A1: The primary chromatographic methods for determining this compound in soil and water are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] For enhanced sensitivity and selectivity, GC is often coupled with detectors such as a Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (MS).[1][2] GC coupled with tandem mass spectrometry (GC-MS/MS) is particularly effective as it minimizes matrix effects and improves detection limits.[3] Additionally, immunochemical methods like ELISA have been developed for the selective detection of this compound.[4]

Q2: Why is sample preparation a critical step for improving the limit of detection?

A2: Sample preparation is crucial for isolating analytes of interest from complex environmental matrices (e.g., soil, water, sediment).[5] A robust sample preparation procedure removes interfering compounds that can mask the analyte signal, leading to ion suppression or enhancement in MS-based methods.[6] Effective cleanup and preconcentration of the sample can significantly enhance sensitivity and lower the limit of detection (LOD) and limit of quantification (LOQ).[7][8]

Q3: What is the QuEChERS method and why is it commonly recommended for pesticide analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in various matrices.[1][3] The method involves two main steps: an extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[1] Its popularity stems from its simplicity, high recovery rates for a wide range of pesticides, and minimal solvent usage compared to traditional methods.[3]

Q4: How do "matrix effects" interfere with analysis and how can they be mitigated?

A4: Matrix effects occur when components of the sample matrix other than the analyte alter the analyte's response in the analytical instrument, most notably in mass spectrometry.[6] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[9] Mitigation strategies include:

  • Effective Sample Cleanup: Using techniques like d-SPE with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering co-extractives.[6]

  • Optimized Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components.[6]

  • Use of Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for any signal alteration.[9]

  • Instrumental Approaches: Utilizing robust instruments and techniques like GC-MS/MS with Multiple Reaction Monitoring (MRM) can significantly reduce the impact of matrix interferences.[3]

Troubleshooting Guide

Q: I am observing poor peak shape and tailing for this compound in my GC analysis. What are the potential causes and solutions?

A: Poor peak shape is a common issue in GC analysis, often caused by activity in the system or improper setup.

  • Problem: Active Sites in the GC Inlet or Column. Active sites can cause sensitive compounds like organophosphates to degrade or adsorb, leading to tailing peaks and loss of sensitivity.

    • Solution: Perform regular inlet maintenance, including changing the liner and seals. Using an ultra-inert liner can significantly improve peak shape for active compounds. If the column is contaminated, trimming 0.5 to 1 meter from the front of the column can restore performance.[10]

  • Problem: Incorrect Column Installation. If the column is installed too far into or not far enough into the mass spectrometer, it can lead to sensitivity issues and peak tailing.

    • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions for your specific GC-MS system.[10]

  • Problem: Incompatible Column Phase. The choice of GC column is critical for achieving good separation and peak shape.

    • Solution: Ensure you are using a column phase appropriate for pesticide analysis. Low-bleed columns (often designated with "ms") are recommended for GC-MS applications to minimize background noise and improve sensitivity.[10]

Q: My recovery of this compound from soil samples is consistently low. How can I improve it?

A: Low recovery indicates that the analyte is being lost during the sample preparation process.

  • Problem: Inefficient Extraction. The chosen solvent may not be effectively extracting this compound from the sample matrix, or the extraction time may be insufficient.

    • Solution: this compound is soluble in solvents like acetonitrile (B52724) and methanol.[6] Ensure vigorous shaking or sonication during extraction to improve solvent penetration. For dry soil samples, hydrating the sample with a small amount of purified water before adding the extraction solvent can significantly improve extraction efficiency.[6]

  • Problem: Analyte Loss During Cleanup. this compound may be lost during the d-SPE or SPE cleanup step if the sorbent or solvents are not optimized.

    • Solution: Check the choice of d-SPE sorbents. A combination of PSA (to remove organic acids) and C18 (to remove non-polar interferences) is often effective.[1] If using SPE, ensure the wash solvent is not too strong, which could cause premature elution of the analyte, and that the elution solvent is strong enough to desorb the analyte completely from the cartridge.[6]

Q: I am experiencing significant retention time shifts between analytical runs. What is the cause and how can I prevent it?

A: Retention time shifts can compromise compound identification and quantification.

  • Problem: Column Trimming. Repeatedly trimming the GC column to remove contamination will shorten its length, causing retention times to decrease.

    • Solution: While column trimming is a necessary maintenance step, its effect on retention times can be managed. One effective technique is Retention Time Locking (RTL) . RTL software adjusts the column head pressure to maintain constant retention times even after the column has been trimmed, saving significant time on updating the quantification method for numerous compounds.[10]

Experimental Protocols

Protocol 1: QuEChERS Extraction and d-SPE Cleanup for this compound in Soil

This protocol is based on the widely accepted QuEChERS methodology for pesticide residue analysis in soil.[1]

1. Sample Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of purified water, then vortex and allow to hydrate (B1144303) for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Immediately cap and shake the tube vigorously for 1 minute. e. Centrifuge the tube for 5 minutes at ≥3000 rcf.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent. b. Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents. c. Centrifuge for 2 minutes at a high speed (e.g., ≥5000 rcf). d. The resulting purified supernatant is now ready for analysis by GC-MS or LC-MS/MS.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The values can vary significantly based on the sample matrix, instrumentation, and specific method used.[7][11]

Analytical MethodAnalyte(s)MatrixLODLOQReference
GC-FPD14 OrganophosphatesLycium barbarum0.002–0.020 mg/kg0.006–0.066 mg/kg[12]
Organo-LDH:NTD-GC-MS5 OrganophosphatesAir0.02–0.05 mg m⁻³0.09–0.18 mg m⁻³[13]
DµSPE-DLLME-GC-FIDVarious PesticidesFruit Beverages1.10–2.35 µg L⁻¹3.66–7.82 µg L⁻¹[8]
Antigen-coated ELISAThis compoundBuffer2 ng/mL-[4]
Antibody-coated ELISAThis compoundBuffer70 ng/mL-[4]

Mandatory Visualization

Diagrams of Workflows and Logic

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Environmental Sample (Soil, Water) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Isolate Analyte Cleanup Cleanup & Concentration (d-SPE, SPE) Extraction->Cleanup Remove Interferences GCMS GC-MS/MS Analysis Cleanup->GCMS Inject Purified Extract Data Data Acquisition GCMS->Data Quant Quantification & Reporting Data->Quant

Caption: High-level workflow for this compound detection in environmental samples.

cluster_quechers QuEChERS Protocol start 1. Weigh 10g Soil Sample add_acn 2. Add 10mL Acetonitrile start->add_acn add_salts 3. Add QuEChERS Salts (MgSO₄, NaCl, Citrates) add_acn->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 supernatant 6. Take 1mL Supernatant centrifuge1->supernatant dspe 7. Add to d-SPE Tube (MgSO₄, PSA, C18) supernatant->dspe vortex 8. Vortex (1 min) dspe->vortex centrifuge2 9. Centrifuge (2 min) vortex->centrifuge2 final_extract 10. Purified Extract for GC-MS centrifuge2->final_extract

Caption: Detailed workflow of the QuEChERS protocol for soil sample preparation.

cluster_peak Poor Peak Shape / Tailing cluster_recovery Low Analyte Recovery cluster_rt Retention Time Shift issue Common GC-MS Issue cause_active Cause: Active Sites (Inlet/Column) issue->cause_active cause_extract Cause: Inefficient Extraction issue->cause_extract cause_trim Cause: Column Trimming issue->cause_trim solution_active Solution: - Use Inert Liner - Trim Column cause_active->solution_active solution_extract Solution: - Hydrate Dry Soil - Use Vigorous Agitation cause_extract->solution_extract solution_trim Solution: - Use Retention Time Locking (RTL) cause_trim->solution_trim

Caption: Troubleshooting logic for common GC-MS analysis issues.

References

Troubleshooting poor peak shape in gas chromatography of Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of Isofenphos, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for this compound, a common organophosphorus pesticide, can manifest as peak tailing, fronting, splitting, or broadening. The primary causes often relate to interactions between the analyte and active sites within the GC system, improper method parameters, or contamination. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Q2: My this compound peak is tailing. What should I investigate?

Peak tailing is the most common peak shape issue and can significantly impact integration and quantitation.[1] It is often caused by active sites in the system that interact with the polar components of the analyte.

Troubleshooting Steps for Peak Tailing:

  • Inlet System:

    • Liner Contamination/Activity: The inlet liner is a primary site for contamination and the creation of active sites. Replace the liner with a fresh, deactivated one.[2]

    • Septum Bleed: Old or degraded septa can introduce contaminants. Replace the septum regularly.[3]

    • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height within the inlet, according to the manufacturer's instructions.[1] An improper cut or placement can cause peak distortion.

  • Column Issues:

    • Column Contamination: The front end of the column can accumulate non-volatile residues from sample matrices. Trimming 10-20 cm from the inlet side of the column can often resolve tailing caused by contamination.[1][4]

    • Column Degradation: Over time, the stationary phase can degrade, especially at high temperatures, leading to active sites. If trimming the column does not resolve the issue, the column may need to be replaced.

  • Sample and Solvent:

    • Active Compounds in Sample: The sample matrix itself may contain compounds that interact with the GC system. Enhanced sample cleanup procedures may be necessary.[2]

    • Solvent Compatibility: Ensure the sample solvent is compatible with the stationary phase.[5]

Potential Cause Recommended Action
Contaminated or active inlet linerReplace with a new, deactivated liner.
Worn or leaking septumReplace the septum.
Improper column installationRe-cut and reinstall the column at the correct height.
Column contamination (front)Trim 10-20 cm from the front of the column.
Column degradationReplace the analytical column.
Matrix interferencesImprove sample cleanup procedures.

Q3: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing and is often associated with sample overload or incompatibility between the sample solvent and the stationary phase.

Troubleshooting Steps for Peak Fronting:

  • Sample Concentration: Injecting a sample that is too concentrated can saturate the column, leading to fronting.[2] Dilute the sample and reinject.

  • Injection Volume: A large injection volume can also cause overload. Reduce the injection volume.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can affect the focusing of the analyte band at the head of the column.[5]

  • Column Film Thickness: Using a column with a thicker stationary phase film can help to mitigate overload effects.[1]

Q4: Why is my this compound peak splitting?

Split peaks can be caused by issues in the injection process or problems with analyte focusing at the head of the column.

Troubleshooting Steps for Split Peaks:

  • Improper Column Installation: A poorly cut or installed column can create a turbulent flow path, leading to peak splitting.[1]

  • Injection Technique: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[1]

  • Inlet Liner: Using a liner with glass wool can sometimes help to improve vaporization and reduce splitting.[5]

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the solvent and the stationary phase can lead to poor analyte focusing and split peaks.[1]

Q5: My this compound peak is broad. How can I improve it?

Broad peaks can result from a variety of factors, from suboptimal gas flow rates to issues with the column or oven temperature.

Troubleshooting Steps for Broad Peaks:

  • Gas Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Verify and adjust the flow rate to the optimal level for the column dimensions.[5]

  • Dead Volume: Leaks or improper connections in the system can create dead volume, where the sample can diffuse and cause peak broadening. Check all fittings and connections.[5]

  • Column Film Thickness: A very thick stationary phase film can increase retention and lead to broader peaks.[5]

  • Oven Temperature: A starting temperature that is too high or a ramp rate that is too fast can cause peaks to broaden. Optimize the temperature program.

Experimental Protocols

Protocol 1: Inlet Maintenance for Troubleshooting Peak Tailing

This protocol outlines the steps for addressing common inlet-related causes of peak tailing.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Column cutting tool

  • Magnifying glass or low-power microscope

Procedure:

  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier and other gases to the inlet.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Replace Septum and Liner: Remove the old septum and inlet liner. Visually inspect the old liner for any discoloration or residue. Install the new liner and septum.

  • Inspect and Trim Column: Examine the inlet end of the column with a magnifying glass. If it appears ragged or discolored, trim 10-20 cm from the end using a column cutting tool to ensure a clean, 90-degree cut.[1]

  • Reinstall Column: Reinstall the column to the manufacturer's recommended height in the inlet.

  • Leak Check: Restore gas flow and perform a leak check on the inlet fitting.

  • Equilibrate and Test: Heat the oven and inlet to the method temperatures and allow the system to equilibrate. Inject a standard to evaluate the peak shape.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the gas chromatography of this compound.

TroubleshootingWorkflow start Poor this compound Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No check_inlet Check Inlet: - Replace Liner & Septum - Check Column Installation peak_tailing->check_inlet Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No dilute_sample Dilute Sample / Reduce Injection Volume peak_fronting->dilute_sample Yes peak_broadening Peak Broadening? peak_splitting->peak_broadening No check_column_install Check Column Installation peak_splitting->check_column_install Yes check_flow_rate Verify Carrier Gas Flow Rate peak_broadening->check_flow_rate Yes end Good Peak Shape peak_broadening->end No (Other Issue) trim_column Trim 10-20cm from Column check_inlet->trim_column check_inlet->end improve_cleanup Improve Sample Cleanup trim_column->improve_cleanup trim_column->end replace_column_tailing Replace Column improve_cleanup->replace_column_tailing improve_cleanup->end replace_column_tailing->end check_solvent Check Solvent/Phase Compatibility dilute_sample->check_solvent dilute_sample->end check_solvent->end optimize_oven_temp Optimize Initial Oven Temperature check_column_install->optimize_oven_temp check_column_install->end use_wool_liner Use Liner with Glass Wool optimize_oven_temp->use_wool_liner optimize_oven_temp->end use_wool_liner->end check_leaks Check for Leaks / Dead Volume check_flow_rate->check_leaks check_flow_rate->end optimize_temp_program Optimize Temperature Program check_leaks->optimize_temp_program check_leaks->end optimize_temp_program->end

Caption: A step-by-step workflow for troubleshooting poor peak shape in this compound GC analysis.

References

Degradation of Isofenphos analytical standards and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Isofenphos analytical standards to minimize degradation and ensure accurate experimental results. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound analytical standards?

A1: this compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: It can hydrolyze, especially under strong acidic or alkaline conditions, to form isopropyl salicylate.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. Photodegradation is reported to be rapid on soil surfaces in laboratory settings under UV light.[1]

  • Thermal Degradation: High temperatures can accelerate the degradation process. When heated to decomposition, it emits toxic fumes of phosphorus, sulfur, and nitrogen oxides.[1]

  • Oxidation: The initial step in its breakdown often involves oxidation.[2]

Q2: What are the recommended storage conditions for this compound analytical standards?

A2: To ensure the stability of this compound analytical standards, they should be stored under the following conditions:

  • Temperature: Store in a refrigerator at approximately 4°C for short-term storage. For long-term storage, freezing at -20°C is recommended.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Container: Keep the standard in its original, tightly sealed container to prevent solvent evaporation and contamination.

Q3: What is the expected shelf-life of an this compound analytical standard?

A3: The shelf-life of an this compound analytical standard depends on the supplier, the solvent, and the storage conditions. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the expiration date. With proper storage, the stability of many pesticide reference standards can extend up to 15 years in their neat form and up to 10 years for stock solutions when stored at -18°C.

Q4: My this compound standard is past its expiration date. Can I still use it?

A4: Using an expired standard is not recommended as its purity and concentration are no longer guaranteed. However, if a fresh standard is unavailable, you may be able to re-qualify the expired standard by comparing it against a new, certified reference material. This involves analyzing both standards under the same conditions to check for any degradation and to verify the concentration of the expired standard.

Troubleshooting Guide: Analytical Issues

This guide addresses common problems encountered during the analysis of this compound, such as unexpected peaks, loss of signal, and shifts in retention time.

Table 1: Troubleshooting Common Analytical Issues with this compound Standards
IssuePotential CauseRecommended Solution
Appearance of a new peak, often eluting earlier than this compound Degradation of this compound to Isopropyl Salicylate.Confirm the identity of the new peak by comparing its retention time and mass spectrum with a certified standard of Isopropyl Salicylate. If confirmed, the this compound standard has degraded and should be replaced.
Decreased peak area or loss of signal for this compound 1. Degradation of the analytical standard. 2. Adsorption of the analyte onto active sites in the GC inlet or column. 3. Leak in the analytical system.1. Prepare a fresh dilution from a stock solution or use a new standard. 2. Perform inlet maintenance (e.g., replace the liner and septum). Condition the GC column. 3. Perform a leak check of the GC system.
Shift in retention time for this compound 1. Change in carrier gas flow rate. 2. Column degradation or contamination. 3. Change in oven temperature program.1. Verify and adjust the carrier gas flow rate. 2. Condition or trim the GC column. If the problem persists, replace the column. 3. Check and confirm the oven temperature program.
Peak tailing 1. Active sites in the GC inlet or column. 2. Sample overload.1. Deactivate the inlet by replacing the liner with a silanized one. Condition the column. 2. Dilute the sample.
Split peaks 1. Improper column installation. 2. In-injector degradation. 3. Co-elution with an interfering compound.1. Re-install the column, ensuring a clean, square cut. 2. Lower the injector temperature. Use a faster injection speed. 3. Modify the temperature program or use a column with a different stationary phase.

Degradation Pathway and Kinetics

The primary degradation pathway for this compound in analytical solutions is hydrolysis, leading to the formation of Isopropyl Salicylate.

G Troubleshooting Decision Tree for this compound Analysis Start Analytical Problem (e.g., poor peak shape, low response) Check_Standard Is the standard freshly prepared and within its expiration date? Start->Check_Standard Check_System Is the analytical system (GC-MS) performing correctly? Check_Standard->Check_System Yes Prep_New_Standard Prepare a fresh standard from a reliable source. Check_Standard->Prep_New_Standard No Check_Method Are the analytical method parameters appropriate? Check_System->Check_Method Yes System_Maintenance Perform system maintenance: - Check for leaks - Replace consumables (liner, septum) - Condition column Check_System->System_Maintenance No Optimize_Method Optimize method parameters: - Injector temperature - Oven program - Flow rate Check_Method->Optimize_Method No Problem_Solved Problem Resolved Check_Method->Problem_Solved Yes Prep_New_Standard->Start System_Maintenance->Start Optimize_Method->Start Consult_Expert Consult with a senior analyst or instrument specialist. Optimize_Method->Consult_Expert

References

Technical Support Center: Simultaneous Analysis of Isofenphos and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for the simultaneous analysis of the organophosphorus insecticide Isofenphos and its primary metabolites, such as this compound-oxon.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the extraction, separation, and detection of this compound and its metabolites.

Sample Preparation and Extraction

  • Q1: Why am I seeing low and inconsistent recovery for the metabolites compared to the parent this compound?

    A1: This is a common challenge due to the differing polarities of the parent compound and its metabolites.[1] this compound is relatively non-polar, while its metabolites, such as the oxon and hydroxylated forms, are more polar. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), a single solvent system may not efficiently extract compounds with a wide polarity range.

    Troubleshooting Steps:

    • Modify Extraction Solvent: For QuEChERS-based methods, adjust the polarity of the extraction solvent. Using acetonitrile (B52724) with a small percentage of a more polar solvent like methanol (B129727) may improve metabolite recovery.

    • Optimize SPE Sorbents: If using SPE, ensure the chosen sorbent is suitable for retaining both polar and non-polar compounds. A mixed-mode or polymer-based sorbent might be more effective than a standard C18 sorbent.[2]

    • Adjust pH: The charge state of metabolites can be pH-dependent. Adjusting the pH of the sample before extraction can improve the partition coefficient for certain compounds. The degradation of this compound itself is affected by pH, temperature, and moisture.[3]

  • Q2: My sample extracts appear cloudy or contain significant matrix components, leading to instrument contamination. What can I do?

    A2: High-fat or complex matrices like soil and certain food products can be challenging.[1][4] The presence of co-extractives can interfere with analysis and contaminate the chromatographic system.[5]

    Troubleshooting Steps:

    • Incorporate a Freezing Step: After the initial acetonitrile extraction (in QuEChERS), cool the extract at a low temperature (e.g., -20°C) for several hours. This will precipitate lipids and other interferences, which can then be removed by centrifugation or filtration.

    • Optimize Dispersive SPE (dSPE) Cleanup: The cleanup step is crucial. For fatty matrices, use a dSPE combination that includes C18 to remove lipids and primary secondary amine (PSA) to remove sugars and fatty acids. Graphitized carbon black (GCB) can be used to remove pigments, but be cautious as it may also adsorb planar analytes.[6]

    • Use a Guard Column: A guard column installed before the main analytical column can trap strongly retained matrix components, protecting the primary column and extending its lifetime.[1]

Chromatographic Analysis

  • Q3: I am observing poor peak shape (tailing or fronting) for this compound and its metabolites in my GC analysis. What is the cause?

    A3: Poor peak shape in GC is often caused by active sites in the injection port or column, or by the thermal degradation of the analytes.[7] Organophosphorus pesticides can be sensitive to active sites in the GC inlet, leading to tailing and poor reproducibility.[7]

    Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Employ a high-quality, deactivated inlet liner, preferably with glass wool, to minimize analyte interaction with active metal surfaces.[7] The deactivated wool also helps trap non-volatile matrix components.[7]

    • Check Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation of thermally labile compounds like this compound. Optimize the injector temperature, starting lower and increasing incrementally.

    • Column Maintenance: Condition the column according to the manufacturer's instructions. If performance degrades, trim a small section (10-20 cm) from the front of the column to remove non-volatile residues.

  • Q4: In my LC-MS/MS analysis, I am experiencing significant signal suppression for my target analytes. How can I mitigate this?

    A4: Signal suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer source.[1]

    Troubleshooting Steps:

    • Improve Sample Cleanup: Revisit the sample preparation and cleanup steps to remove more matrix interferences.[1]

    • Dilute the Extract: A simple "dilute-and-shoot" approach can be effective. Diluting the sample extract reduces the concentration of matrix components, thereby minimizing their impact on ionization.

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This compensates for signal suppression or enhancement by ensuring standards and samples are affected similarly.

    • Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and variations in instrument response.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary metabolites of this compound I should target for a simultaneous analysis?

    A1: The primary metabolites of concern for this compound and its analogue, This compound-methyl (B51689), are formed through oxidation and hydrolysis. Key metabolites include this compound-oxon (the oxygen analog of this compound) and Isocarbophos-oxon.[8] In soil, degradation can also lead to the formation of isopropyl salicylate.[9]

  • Q2: Which analytical technique is better for this analysis: GC-MS/MS or LC-MS/MS?

    A2: Both techniques are suitable, and the choice often depends on the sample matrix, required sensitivity, and available instrumentation.[6]

    • LC-MS/MS: This is often the preferred method for its high sensitivity and specificity, especially for trace-level analysis in complex matrices like food and biological samples.[6] It generally requires less sample cleanup compared to GC methods and is better suited for analyzing more polar and thermally labile metabolites without derivatization.[6]

    • GC-MS/MS: GC has historically been a robust technique for pesticide analysis. It provides excellent separation for volatile compounds like the parent this compound. However, some polar metabolites may require derivatization to improve their volatility and thermal stability for GC analysis.[10][11] GC can be coupled with various detectors, including the nitrogen-phosphorus detector (NPD) or flame photometric detector (FPD), which are highly sensitive to organophosphates.[4]

  • Q3: How should I store my samples and extracts to prevent analyte degradation?

    A3: Organophosphate compounds can be susceptible to degradation.[1] this compound degradation is influenced by factors like temperature, pH, and moisture.[3] To ensure sample integrity, store original samples frozen (at or below -20°C) in airtight containers away from light. Extracts should also be stored in a freezer in amber vials to prevent photodegradation.[12] Analyze extracts as soon as possible after preparation.

Quantitative Data Summary

The following tables summarize performance data from various analytical methods for organophosphorus pesticides, including this compound and its metabolites.

Table 1: Method Performance for Organophosphorus Pesticides in Various Matrices

Analytical MethodMatrixAnalytesRecovery (%)RSD (%)LOD/LOQCitation(s)
HS-SPME-GC-FTDOlive Oil9 OPs & 4 Metabolites80 - 106< 10LOQ < 0.010 mg/kg[4]
Automated SPE-GC-MS/MSHuman UrineOP Metabolites-2 - 12LOD: 50-170 pg/mL[13]
QuEChERS-LC-MS/MSLiver351 Contaminants--LOQ < 2 ng/g (for 80% of analytes)[14]
SPE-GC-MSWaterPolar & Non-polar OPs--LOD: 0.01-0.02 ng/mL[2]
QuEChERS-LC/GC-MS/MSRice72 Pesticides70 - 120< 15LOQ: 1.04-10.06 µg/kg[15]

Experimental Protocols

1. Modified QuEChERS Sample Preparation for Plant/Tissue Samples

This protocol is adapted from methods used for the extraction of pesticides from complex matrices.[6]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Add an appropriate internal standard. For tissues, add 100 µL of this compound (500 µg/L in acetonitrile) as an internal standard.

  • Extraction: Add 15 mL of acetonitrile (for some matrices, acetonitrile:methanol 1:1 v/v can be used).[6] Cap and shake vigorously for 1 minute. Ultrasonic extraction for 20 minutes can also be employed.

  • Salting Out: Add salts to induce phase separation. A common combination is 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) or sodium chloride.[6]

  • Centrifugation: Shake vigorously for 1 minute and then centrifuge at >4000 rpm for 5-10 minutes.

  • Cleanup (dSPE): Transfer the supernatant (acetonitrile layer) to a dSPE cleanup tube containing anhydrous MgSO₄, primary secondary amine (PSA), and C18 sorbent.

  • Final Centrifugation: Vortex for 1 minute and centrifuge at >4000 rpm for 5 minutes.

  • Analysis: Filter the final extract through a 0.22 µm filter before injection into the LC-MS/MS or GC-MS system.

2. General LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile or Methanol with 0.1% Formic Acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphates.

  • Detection: Multiple Reaction Monitoring (MRM) using at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.

Visualizations

G Diagram 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Final Result Sample Sample Collection (e.g., Soil, Vegetable, Tissue) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup Cleanup (Dispersive SPE) Extract->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification & Confirmation Data->Quant

Caption: A flowchart of the typical experimental process.

G Diagram 2: Troubleshooting Logic for Common Issues P1 Problem: Low/Inconsistent Recovery C1 Cause: Analyte Polarity Mismatch P1->C1 C2 Cause: Inefficient Extraction P1->C2 P2 Problem: Poor Peak Shape (GC) C3 Cause: GC Inlet Activity P2->C3 C4 Cause: Column Contamination P2->C4 P3 Problem: Signal Suppression (LC-MS) C5 Cause: Matrix Effects P3->C5 C6 Cause: Insufficient Cleanup P3->C6 S1 Solution: Optimize Extraction Solvent/pH C1->S1 S2 Solution: Use Mixed-Mode SPE C2->S2 S3 Solution: Use Deactivated Liner C3->S3 S4 Solution: Trim/Replace Column C4->S4 S5 Solution: Use Matrix-Matched Standards C5->S5 S6 Solution: Dilute Extract C5->S6 S7 Solution: Improve dSPE Cleanup C6->S7

Caption: A relationship diagram for troubleshooting.

G Diagram 3: Simplified Metabolic Pathway of this compound-methyl parent This compound-methyl (IFP) met1 This compound-methyl oxon (IFPO) parent->met1 Oxidation (P=S to P=O) met2 Isocarbophos oxon (ICPO) parent->met2 Metabolism

Caption: A simplified metabolic pathway for this compound-methyl.

References

Enhancing the stability of Isofenphos in solution for calibration standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of isofenphos in solution for creating reliable calibration standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Solvent Choice: The type of organic solvent used to dissolve this compound can significantly impact its stability.

  • Storage Temperature: Higher temperatures accelerate the degradation of this compound.[1][2]

  • Light Exposure: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2][3]

  • pH of the Solution: this compound, like many organophosphate pesticides, is susceptible to hydrolysis, especially under alkaline conditions (pH > 7).[4][5]

  • Presence of Water: Traces of water in organic solvents can facilitate hydrolysis.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Acetonitrile (B52724) is a commonly used and generally suitable solvent for preparing this compound standard solutions.[7][8] Other solvents like acetone (B3395972) and toluene (B28343) have also been used.[1][9] However, the stability of organophosphates can be solvent-dependent. For instance, some organophosphates with thioether groups can degrade in ethyl acetate.[1] It is crucial to use high-purity, pesticide-grade solvents.

Q3: How should I store my this compound calibration standards to ensure maximum stability?

A3: To maximize the stability of your this compound calibration standards, adhere to the following storage conditions:

  • Temperature: Store solutions at a low, controlled temperature, preferably in a refrigerator at 2-8°C or a freezer at -20°C.[1][2]

  • Light: Protect solutions from light by using amber glass vials or by storing them in the dark.[1][2]

  • Container: Use tightly sealed, high-quality glass containers to prevent solvent evaporation and contamination.

Q4: What are the common degradation products of this compound I should be aware of?

A4: The two primary degradation products of this compound are:

  • This compound Oxon: Formed through the oxidative desulfuration of the P=S bond to a P=O bond. This process can be initiated by oxidizing agents and is a common metabolic pathway.[3][10]

  • Isopropyl Salicylate: A product of the hydrolysis of the ester linkage.[3][6]

The formation of these degradation products can lead to a decrease in the concentration of the parent this compound compound, affecting the accuracy of your calibration curve.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Drifting Calibration Curve / Decreasing Peak Area Over Time Degradation of this compound in the standard solution.1. Verify Storage Conditions: Ensure standards are stored at the recommended temperature (2-8°C or -20°C) and protected from light. 2. Check Solvent Quality: Use high-purity, pesticide-grade solvents. Consider that certain lots of acetonitrile can affect the stability of some pesticides.[1] 3. Prepare Fresh Standards: Prepare a fresh stock solution from a certified reference material and compare its response to the problematic standard. A difference of more than ±10% suggests degradation of the old standard. 4. Consider a Stabilizer: For solutions in acetonitrile, consider adding a small amount of a weak acid, such as 0.1% (v/v) acetic acid, which has been shown to improve the stability of some pesticides.[1][11]
Appearance of New Peaks in the Chromatogram Formation of degradation products (e.g., this compound oxon, isopropyl salicylate).1. Identify Degradation Products: If using mass spectrometry, check for the mass-to-charge ratios of known degradation products. 2. Review Solution Handling: Avoid prolonged exposure of the solution to room temperature and light during use. 3. Minimize Water Content: Ensure solvents are anhydrous, as water can promote hydrolysis.
Inconsistent Results Between Different Batches of Standards Variability in the preparation of standards or degradation of an older batch.1. Standardize Preparation Protocol: Ensure a consistent and documented procedure for preparing all standard solutions. 2. Perform a Stability Check: When a new batch is prepared, analyze it alongside the old batch to check for any significant deviation in concentration. 3. Use a Control Sample: Include a quality control (QC) sample with a known concentration in each analytical run to monitor the stability of the working standards.
Rapid Degradation of Dilute Working Standards Increased susceptibility to degradation at lower concentrations. Contamination of the solvent used for dilution.1. Prepare Fresh Working Standards: Prepare dilute working standards more frequently from a stable, concentrated stock solution. 2. Use High-Purity Solvent for Dilution: Ensure the solvent used for dilution is of high purity and free from contaminants. 3. Store Properly: Even dilute standards should be stored under the recommended conditions of low temperature and protection from light.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound in Solution

This protocol is designed to assess the short-term stability of this compound in a specific solvent under elevated temperature conditions.

1. Materials:

  • This compound certified reference material (CRM)

  • High-purity, pesticide-grade solvent (e.g., acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass autosampler vials with PTFE-lined caps

  • Analytical instrument (GC or LC with a suitable detector)

  • Incubator or oven capable of maintaining a constant temperature (e.g., 54°C)

2. Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 1 µg/mL). Analyze this fresh solution in triplicate to establish the initial peak area or concentration. This is your "Time 0" measurement.

  • Sample Preparation for Storage: Aliquot the stock solution into several amber glass vials, ensuring they are tightly sealed.

  • Accelerated Storage: Place the vials in an incubator set at a constant elevated temperature. A common condition for accelerated stability testing is 14 days at 54°C.[12]

  • Interim and Final Analysis:

    • At predetermined intervals (e.g., 7 and 14 days), remove a vial from the incubator.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution from this stored stock solution in the same manner as the "Time 0" sample.

    • Analyze the working solution in triplicate.

  • Data Analysis:

    • Calculate the mean peak area or concentration for each time point.

    • Compare the mean values at each time point to the "Time 0" measurement.

    • A deviation of more than ±10% from the initial value typically indicates significant degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_working_t0 Prepare Working Standard (Time 0) prep_stock->prep_working_t0 storage Store Aliquots (e.g., 54°C for 14 days) prep_stock->storage analyze_t0 Analyze Time 0 (Triplicate) prep_working_t0->analyze_t0 compare Compare Results to Time 0 analyze_t0->compare analyze_tn Analyze Stored Sample (Triplicate) analyze_tn->compare storage->analyze_tn At predefined intervals evaluate Evaluate Stability (Deviation < 10%) compare->evaluate

Caption: Workflow for an accelerated stability study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis This compound This compound (P=S) oxon This compound Oxon (P=O) This compound->oxon Oxidative Desulfuration salicylate Isopropyl Salicylate This compound->salicylate Ester Hydrolysis

Caption: Primary degradation pathways of this compound.

References

Dealing with co-eluting peaks in the chromatographic analysis of Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Isofenphos.

Troubleshooting Guide

Co-elution, the incomplete separation of two or more compounds, is a common challenge in chromatography that can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to diagnosing and resolving co-eluting peaks in the analysis of this compound.

Diagram of a General Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting Workflow General Troubleshooting Workflow for Co-eluting Peaks A Observe Peak Co-elution (e.g., shoulder, broad peak, asymmetric peak) B Identify Potential Co-eluting Compound (e.g., this compound-oxon, Chlorpyrifos) A->B C Select Chromatographic Technique (GC or HPLC) B->C D Method Optimization C->D E GC Optimization D->E GC F HPLC Optimization D->F HPLC G Evaluate Resolution (Rs > 1.5?) E->G F->G H Quantify this compound G->H Yes I Further Optimization or Alternative Method G->I No I->D

Caption: A step-by-step logical workflow for identifying and resolving co-eluting peaks in chromatographic analysis.

Scenario 1: Co-elution of this compound and its Metabolite, this compound-oxon, in GC Analysis

A common issue in the gas chromatographic (GC) analysis of this compound is the co-elution with its primary oxidation metabolite, this compound-oxon. Due to their structural similarity, these compounds can have very close retention times.

Q1: My GC chromatogram shows a broad or shouldered peak for this compound. How can I confirm if it's co-eluting with this compound-oxon?

A1: First, if using a mass spectrometry (MS) detector, examine the mass spectrum across the peak. The presence of characteristic ions for both this compound (m/z 313, 285, 137) and this compound-oxon (m/z 297, 269, 137) at slightly different points across the peak is a strong indicator of co-elution. If using a nitrogen-phosphorus detector (NPD), co-elution is harder to confirm without a pure standard of the oxon. In this case, method optimization is necessary to attempt separation.

Q2: How can I optimize my GC method to separate this compound from this compound-oxon?

A2: The key to separating these closely related compounds is to adjust the oven temperature program to enhance selectivity. A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, often leading to better separation.

This protocol outlines a systematic approach to optimize the GC oven temperature program.

  • Initial Analysis (Problem Identification):

    • Inject a standard mixture of this compound and this compound-oxon (if available) or the sample suspected of co-elution.

    • Use a standard temperature program (e.g., 150°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min).

    • Observe the peak shape and retention times.

  • Optimized Analysis (Resolution Enhancement):

    • Lower the initial temperature to allow for better focusing of the analytes at the head of the column.

    • Employ a slower ramp rate during the elution window of the target analytes.

Table 1: GC Method Parameters for this compound and this compound-oxon Separation

ParameterInitial MethodOptimized Method
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C250°C
Carrier Gas Helium, 1.2 mL/minHelium, 1.2 mL/min
Oven Program 150°C (1 min), 20°C/min to 280°C (5 min)120°C (1 min), 10°C/min to 220°C, then 25°C/min to 280°C (3 min)
Detector NPD or MSNPD or MS
Injection Mode SplitlessSplitless

Expected Results:

The optimized method with the slower ramp rate should result in baseline separation of this compound and this compound-oxon.

Table 2: Expected Retention Times and Resolution

CompoundInitial Method (RT, min)Optimized Method (RT, min)Resolution (Rs) - Optimized
This compound-oxon~10.5~12.2\multirow{2}{*}{>1.5}
This compound~10.5~12.5
Scenario 2: Co-elution of this compound and Chlorpyrifos in HPLC Analysis

In multi-residue analysis of organophosphorus pesticides, this compound may co-elute with other pesticides of similar polarity, such as Chlorpyrifos, in reverse-phase high-performance liquid chromatography (HPLC).

Q3: I am analyzing a food sample for multiple organophosphorus pesticides and suspect this compound is co-eluting with Chlorpyrifos. How can I resolve them?

A3: Changing the mobile phase composition is a powerful tool to alter the selectivity of the separation in HPLC. By modifying the ratio of the organic solvent to the aqueous phase or by changing the type of organic modifier, the elution order and resolution of the peaks can be significantly changed.

This protocol provides a strategy for optimizing the mobile phase to resolve this compound and Chlorpyrifos.

  • Initial Analysis (Problem Identification):

    • Analyze a standard mixture containing both this compound and Chlorpyrifos using an isocratic mobile phase (e.g., 70% Acetonitrile (B52724), 30% Water).

    • Observe the chromatogram for co-eluting or closely eluting peaks.

  • Optimized Analysis (Resolution Enhancement):

    • Adjust the mobile phase composition to fine-tune the retention and selectivity. A slight decrease in the organic solvent percentage will generally increase retention and may improve separation.

    • Alternatively, switching the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity due to different solvent-analyte interactions.

Table 3: HPLC Method Parameters for this compound and Chlorpyrifos Separation

ParameterInitial MethodOptimized Method
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 70% Acetonitrile : 30% Water65% Acetonitrile : 35% Water
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detector UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL

Expected Results:

The adjustment in the mobile phase composition in the optimized method should provide sufficient resolution between the this compound and Chlorpyrifos peaks.

Table 4: Expected Retention Times and Resolution

CompoundInitial Method (RT, min)Optimized Method (RT, min)Resolution (Rs) - Optimized
Chlorpyrifos~8.2~9.5\multirow{2}{*}{>1.5}
This compound~8.3~10.1

Diagram of HPLC Mobile Phase Optimization Logic

HPLC Optimization Logic HPLC Mobile Phase Optimization for Co-elution A Co-eluting Peaks Observed (this compound & Chlorpyrifos) B Modify Mobile Phase Composition A->B C Adjust Organic:Aqueous Ratio (e.g., decrease % Acetonitrile) B->C D Change Organic Modifier (e.g., Acetonitrile to Methanol) B->D E Evaluate Selectivity (α) and Resolution (Rs) C->E D->E F Acceptable Separation (Rs > 1.5) E->F Yes G Further Optimization Needed E->G No G->B

Caption: A decision-making diagram for optimizing the mobile phase in HPLC to resolve co-eluting peaks.

Frequently Asked Questions (FAQs)

Q4: What are the most common compounds that co-elute with this compound?

A4: Besides its metabolite this compound-oxon, other organophosphorus pesticides with similar chemical properties are potential co-eluents. These include, but are not limited to, Chlorpyrifos and Parathion. In complex matrices like soil or food extracts, matrix components can also co-elute and cause interference.[1]

Q5: Can sample preparation help in resolving co-eluting peaks?

A5: Yes, a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help minimize matrix interferences that may co-elute with this compound.[1][2] The dispersive solid-phase extraction (d-SPE) cleanup step in QuEChERS is particularly effective at removing interfering matrix components from complex samples like soil and various food products.[1]

Q6: What detector is best for this compound analysis to minimize the impact of co-elution?

A6: A mass spectrometer (MS) detector is highly recommended for both GC and LC analysis of this compound. An MS detector provides an additional dimension of separation based on the mass-to-charge ratio of the ions, which can help to distinguish between co-eluting compounds that are not chromatographically resolved. For GC analysis, a nitrogen-phosphorus detector (NPD) is also highly selective for organophosphorus pesticides and can reduce interference from non-nitrogen or non-phosphorus containing matrix components.

Q7: What are the typical residue levels of this compound found in food and environmental samples?

A7: this compound residue levels can vary widely depending on the commodity and application. In sweet peppers from Spain, residues above the maximum residue level (MRL) of 0.01 mg/kg have been detected. In rotational crops like spinach and turnips, residues are often below 0.01 mg/kg. In soil, the persistence of this compound can lead to detectable residues for an extended period.

Q8: If optimizing the method doesn't resolve the co-eluting peaks, what are my other options?

A8: If method optimization is unsuccessful, consider the following:

  • Alternative Column Chemistry: Select a column with a different stationary phase to alter the separation selectivity. For example, in GC, switching from a non-polar DB-5ms to a more polar column can change the elution order.

  • Two-Dimensional Chromatography (GCxGC): This technique provides significantly higher resolving power by using two columns with different separation mechanisms.

  • Peak Deconvolution Software: Modern chromatography data systems often include algorithms that can mathematically resolve overlapping peaks based on small differences in their spectral or chromatographic profiles.

References

Technical Support Center: Optimization of d-SPE Cleanup for Isofenphos Analysis in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing dispersive solid-phase extraction (d-SPE) cleanup for the analysis of the organophosphate insecticide, Isofenphos, in various food matrices. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and efficient analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the d-SPE cleanup step in this compound analysis?

A1: The d-SPE cleanup step is a critical component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Its primary function is to remove interfering matrix components from the initial sample extract, such as fats, pigments (e.g., chlorophyll), sugars, and organic acids.[1] A cleaner extract leads to more accurate and reliable quantification of this compound, reduces instrument contamination, and minimizes matrix effects in chromatographic systems like GC-MS/MS or LC-MS/MS.[2][3]

Q2: Which d-SPE sorbent should I choose for my specific food matrix when analyzing for this compound?

A2: The choice of d-SPE sorbent is highly dependent on the type of food matrix. For this compound, an organophosphate pesticide, the following general guidelines apply:

  • General Fruits and Vegetables (low in fat and pigments): A combination of Primary Secondary Amine (PSA) and anhydrous magnesium sulfate (B86663) (MgSO₄) is typically sufficient. PSA effectively removes organic acids and some sugars.[4]

  • Pigmented Fruits and Vegetables (e.g., spinach, berries): In addition to PSA and MgSO₄, Graphitized Carbon Black (GCB) is recommended to remove pigments like chlorophyll (B73375) and carotenoids.[5][6] However, caution is advised as GCB can sometimes adsorb planar pesticides.

  • Fatty Matrices (e.g., avocado, nuts, oils): For matrices with high-fat content, a combination of PSA, C18 (octadecylsilane), and MgSO₄ is commonly used. C18 helps in the removal of lipids and other non-polar interferences.[7][8] For very fatty samples, newer sorbents like Z-Sep or EMR-Lipid may offer superior cleanup with better recovery of target analytes.[7][9][10][11]

  • Dry and Complex Matrices (e.g., cereals, dried herbs): These matrices often require a hydration step before extraction. The d-SPE cleanup may involve a combination of PSA, C18, and sometimes GCB, depending on the specific interferences.

Q3: What are matrix effects and how can I minimize them in this compound analysis?

A3: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects:

  • Optimize d-SPE Cleanup: A more effective cleanup removes more interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, but this may also lower the analyte concentration, potentially impacting detection limits.

  • Use of an Internal Standard: An isotopically labeled internal standard of this compound, if available, can help compensate for matrix effects.

Q4: Can I reuse d-SPE tubes?

A4: No, d-SPE tubes are designed for single use. Reusing them can lead to cross-contamination between samples and will result in poor and unpredictable cleanup performance.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Inappropriate d-SPE Sorbent: The chosen sorbent may be too strong and is adsorbing the analyte. This can be an issue with GCB for some pesticides. 2. Incorrect pH: this compound stability may be pH-dependent. The use of buffered QuEChERS methods (e.g., AOAC or EN) can help maintain a stable pH.[5] 3. Incomplete Extraction: Insufficient shaking or vortexing during the extraction and cleanup steps.1. Select a different d-SPE sorbent combination. For example, if using GCB and experiencing low recovery, try a combination with less or no GCB. For fatty matrices, compare PSA/C18 with Z-Sep.[9] 2. Use a buffered QuEChERS extraction kit. 3. Ensure vigorous and adequate mixing for the recommended time in the protocol.
High Matrix Effects (Signal Suppression or Enhancement) 1. Insufficient Cleanup: The d-SPE sorbent is not effectively removing interfering compounds from the matrix. 2. High Concentration of Co-extractives: The food matrix is particularly complex (e.g., high in fats or pigments).1. Increase the amount of d-SPE sorbent or use a more effective sorbent combination (e.g., Z-Sep or EMR-Lipid for fatty matrices).[7][9][10][11] 2. Prepare matrix-matched calibration curves to compensate for the matrix effect. 3. Dilute the final extract before injection, ensuring the this compound concentration remains above the limit of quantification.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Homogenization: The initial sample is not uniform, leading to variability between subsamples. 2. Inconsistent Pipetting: Inaccurate transfer of the extract to the d-SPE tube. 3. Inadequate Mixing: Inconsistent vortexing or shaking times.1. Ensure the sample is thoroughly homogenized before taking a subsample. For some samples, cryogenic milling may be beneficial.[12] 2. Use calibrated pipettes and ensure consistent technique. 3. Use a mechanical shaker for consistent mixing times and intensity.
Instrument Contamination 1. Poor Cleanup: High levels of matrix components are being injected into the instrument. 2. No Final Filtration: Particulate matter from the d-SPE sorbent is being injected.1. Optimize the d-SPE cleanup step with a more appropriate sorbent combination. 2. Centrifuge the d-SPE tube thoroughly and carefully transfer the supernatant. Consider using a syringe filter before injection.

Data Presentation: Performance of d-SPE Sorbents

The following tables summarize the expected performance of different d-SPE sorbents for the analysis of organophosphate pesticides, including this compound, in various food matrices. Please note that specific recovery values for this compound may vary, and method validation in your laboratory is essential.

Table 1: d-SPE Sorbent Selection Guide for Different Food Matrices

Food Matrix TypePrimary InterferencesRecommended d-SPE Sorbents
High Water Content (e.g., cucumber, tomato)Organic acids, sugarsMgSO₄, PSA
High Pigment Content (e.g., spinach, kale, berries)Chlorophyll, carotenoids, organic acidsMgSO₄, PSA, GCB
High Fat Content (e.g., avocado, nuts, olive oil)Fatty acids, lipidsMgSO₄, PSA, C18 or Z-Sep/Z-Sep+ or EMR-Lipid[7][9][10][11]
Dry Samples (e.g., cereals, flour)Lipids, complex carbohydratesMgSO₄, PSA, C18 (after rehydration)[12][13]
Acidic Fruits (e.g., citrus)Organic acids, sugars, pigmentsMgSO₄, PSA, C18 (and potentially GCB)

Table 2: Comparative Recovery and RSD for Organophosphates with Different d-SPE Sorbents (Illustrative)

Food Matrixd-SPE Sorbent CombinationTypical Recovery (%)Typical RSD (%)
Spinach (High Pigment)MgSO₄, PSA, GCB70-110%< 15%
Avocado (High Fat)MgSO₄, PSA, C1875-115%< 15%
Avocado (High Fat)Z-Sep+85-110%< 10%
Olives (High Fat)Z-Sep/C1880-120%< 15%
Rapeseeds (High Fat)EMR-Lipid70-120% for most pesticides< 20%

Note: Data is generalized from studies on multiple pesticides, including organophosphates, and should be used as a guideline.[9][10][11] Specific recoveries for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in General Fruits and Vegetables (e.g., Apples, Tomatoes)

1. Sample Preparation:

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • If using, add an internal standard.

  • Add the appropriate QuEChERS extraction salts (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract:

  • The supernatant is the cleaned extract. Carefully transfer an aliquot to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: QuEChERS Method for this compound in Fatty Food Matrices (e.g., Avocado)

1. Sample Preparation:

  • Homogenize the avocado sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Follow the same extraction procedure as in Protocol 1.

3. d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Alternatively, for potentially better cleanup, use a d-SPE tube containing Z-Sep or EMR-Lipid according to the manufacturer's instructions.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract:

  • Transfer the supernatant to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample Homogenized Food Sample (10-15g) add_solvent Add Acetonitrile (10 mL) sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_extract Vortex/Shake (1 min) add_salts->shake_extract centrifuge_extract Centrifuge (≥3000 rcf, 5 min) shake_extract->centrifuge_extract transfer_extract Transfer Supernatant (1 mL) centrifuge_extract->transfer_extract Acetonitrile Layer add_dspe Add to d-SPE Tube (MgSO4 + Sorbent) transfer_extract->add_dspe shake_cleanup Vortex (30s) add_dspe->shake_cleanup centrifuge_cleanup Centrifuge (high speed, 2 min) shake_cleanup->centrifuge_cleanup final_extract Cleaned Extract centrifuge_cleanup->final_extract Supernatant instrumental_analysis GC-MS/MS or LC-MS/MS Analysis final_extract->instrumental_analysis

Caption: General workflow for this compound analysis using QuEChERS with d-SPE cleanup.

dspe_selection matrix Food Matrix Type high_water High Water (e.g., Cucumber) matrix->high_water high_pigment High Pigment (e.g., Spinach) matrix->high_pigment high_fat High Fat (e.g., Avocado) matrix->high_fat dry_matrix Dry Matrix (e.g., Cereals) matrix->dry_matrix sorbent_psa MgSO4 + PSA high_water->sorbent_psa sorbent_gcb MgSO4 + PSA + GCB high_pigment->sorbent_gcb sorbent_c18 MgSO4 + PSA + C18 high_fat->sorbent_c18 sorbent_zsep Z-Sep / EMR-Lipid high_fat->sorbent_zsep Alternative dry_matrix->sorbent_c18 After Rehydration

Caption: Decision tree for selecting the appropriate d-SPE sorbent for this compound analysis.

References

Minimizing adsorption of Isofenphos to labware during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Isofenphos to labware during sample preparation. Adsorption can lead to significant underestimation of analyte concentration, resulting in inaccurate and unreliable experimental data.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are showing low and inconsistent recovery. Could adsorption to my labware be the cause?

A1: Yes, this is a very common issue. This compound is a hydrophobic (lipophilic) compound, which means it has a strong affinity for surfaces, particularly plastics. This can cause it to be lost from your sample solution through adsorption to the walls of containers, pipette tips, and vials, leading to a significant underestimation of its concentration.[1]

Q2: What chemical properties of this compound cause it to adsorb to surfaces?

A2: The primary driver of this compound adsorption is its chemical structure, which leads to high hydrophobicity. Key properties include:

  • High Octanol-Water Partition Coefficient (Log Kow): The Log Kow value for this compound is reported to be between 4.04 and 4.12.[1][2] A high Log Kow value indicates a strong tendency for the compound to move from an aqueous phase to a more non-polar (oily or plastic) environment.[1] Compounds with a Log Kow greater than 4 are generally considered to have a high potential for adsorption.[1]

  • Low Water Solubility: this compound has a low solubility in water, approximately 22.1 mg/L at 20°C.[2]

Q3: Which type of labware is best for minimizing this compound adsorption?

A3: The choice of labware material is critical. While no material is perfect, some are significantly better than others for handling hydrophobic compounds like this compound.

  • Silanized (Deactivated) Glass: This is the best option. Silanization, also known as siliconization, caps (B75204) the reactive, polar silanol (B1196071) groups on the glass surface, creating a more inert and less adsorptive surface.[2][3][4] Deactivated glass vials are highly recommended for preparing standards and storing samples for chromatographic analysis.[1]

  • Glass: Borosilicate glass is generally preferred over plastics like polypropylene (B1209903) (PP) or polystyrene because it has a more polar, hydrophilic surface that is less attractive to hydrophobic molecules.[1]

  • Polypropylene (PP): While commonly used for centrifuge tubes and other containers, PP is a non-polar plastic and poses a high risk of adsorption for hydrophobic compounds.[1] However, it is often a better choice than other plastics like polystyrene.[5]

Q4: How should I prepare my labware before an experiment with this compound?

A4: Proper preparation can significantly reduce analyte loss.

  • Thorough Cleaning: Wash labware meticulously to remove any organic residues. Standard procedures involving laboratory-grade detergents, multiple rinses with tap and deionized water, and oven drying are recommended.[1][6]

  • Solvent Rinsing: Before use, rinse the labware (both glass and plastic) with a high-purity organic solvent in which this compound is highly soluble, such as acetone (B3395972) or methanol (B129727).[1] This helps to remove interfering residues and can pre-condition the surface.

  • Glassware Deactivation (Silanization): For the most sensitive analyses, silanizing glassware is highly recommended.

Q5: Can I prevent this compound adsorption by modifying my sample solution?

A5: Yes, in some cases, modifying the sample solution can help.

  • Addition of Organic Solvent: Adding a miscible organic solvent like methanol or acetonitrile (B52724) can sometimes reduce adsorption by altering the interaction between this compound and the labware surface. The effectiveness of this approach depends on the specific surface and the solvent concentration and should be validated for your analytical method.

  • Use of a Carrier or Blocking Agent: In very dilute solutions, a significant fraction of the analyte can be lost to surface adsorption. Adding a blocking agent like a small percentage of bovine serum albumin (BSA) can coat the labware surfaces, reducing the sites available for this compound to bind.

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to identifying and mitigating this compound adsorption to labware.

Potential Cause Explanation Recommended Solution
Inappropriate Labware Material This compound, being hydrophobic, readily adsorbs to non-polar surfaces, especially plastics like polypropylene and polystyrene. Even untreated glass can exhibit some adsorption due to interactions with silanol groups.Priority: Use silanized (deactivated) glass vials and labware for preparing standards and samples.[1][2] Alternative: If silanized glassware is unavailable, use borosilicate glass.[1] If plastic is necessary: Use polypropylene and be aware of potential for analyte loss.[5]
Improper Labware Cleaning Residual organic contaminants on labware surfaces can interact with this compound, leading to its adsorption.Implement a rigorous cleaning protocol: 1. Wash with a laboratory-grade detergent. 2. Rinse thoroughly with tap water, followed by multiple rinses with deionized water. 3. Perform a final rinse with a high-purity organic solvent like acetone or methanol.[1][6]
Active Sites on Glassware The surface of the glass contains silanol (Si-OH) groups that can interact with and adsorb analytes.Deactivate glassware through silanization. This process replaces the active hydroxyl groups with a less reactive silyl (B83357) group, creating a hydrophobic surface.[3]
Prolonged Sample Storage The longer a sample is in contact with a surface, the greater the potential for adsorption.Minimize sample storage time. If storage is necessary, use silanized glass containers and keep samples at a low temperature (e.g., 4°C).
Sample Matrix Effects The pH and ionic strength of your sample can influence the interaction between this compound and the labware surface.While less impactful for non-ionic compounds like this compound compared to ionizable ones, consider investigating the effect of adjusting the pH or ionic strength of your sample matrix as part of method development.

Quantitative Data on Labware Adsorption

The following table provides an example of expected this compound adsorption percentages to different labware materials. It is crucial to perform your own validation studies as results can vary based on specific experimental conditions.

Labware Material Expected Adsorption (%) after 24 hours Notes
Polypropylene (PP) Tube 15 - 40%High risk of adsorption. Not recommended for storing dilute standards or samples for extended periods.
Borosilicate Glass Vial 5 - 15%Lower adsorption compared to plastics, but still significant for trace analysis.
Silanized Glass Vial < 2%The recommended choice for minimizing adsorption and ensuring accurate quantification of this compound.

Disclaimer: These are estimated values based on the behavior of similar hydrophobic compounds. Actual adsorption rates should be determined experimentally.

Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Labware Cleaning
  • Initial Rinse: Immediately after use, triple rinse the labware with an appropriate organic solvent (e.g., acetone or methanol) to remove the bulk of the this compound. Collect the rinsate for proper chemical waste disposal.[6]

  • Washing: Prepare a warm solution of a laboratory-grade, phosphate-free detergent. Submerge the labware in the detergent solution and scrub all surfaces with a suitable brush. Allow to soak for at least 30 minutes.

  • Rinsing: Rinse the labware thoroughly with warm tap water at least three times. Follow with a minimum of three rinses with deionized or distilled water.[6]

  • Final Rinse: Rinse the labware with a pesticide-grade organic solvent such as acetone to remove any remaining organic traces and to aid in drying.[6]

  • Drying: Allow the labware to air-dry in a clean, dust-free environment or place it in a drying oven at an appropriate temperature (e.g., 105-130°C). Note: Do not oven-dry volumetric glassware.

  • Storage: Store cleaned labware in a clean, controlled environment to prevent re-contamination.

Protocol 2: Glassware Silanization (Deactivation)

Caution: This procedure should be performed in a fume hood by trained personnel, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Dimethyldichlorosilane (DMDCS) is corrosive and reacts with water to produce HCl gas.[3]

Materials:

  • 5% (v/v) Dimethyldichlorosilane (DMDCS) in a non-polar solvent like toluene (B28343) or hexane (B92381).

  • Toluene or hexane (pesticide grade).

  • Methanol (pesticide grade).

  • Clean, dry glassware to be silanized.

Procedure:

  • Ensure the glassware is thoroughly cleaned and dried using the SOP for Labware Cleaning.

  • In a fume hood, completely immerse the glassware in the 5% DMDCS solution or fill the glassware with the solution.

  • Allow the glassware to soak for 10-15 minutes, ensuring all surfaces are in contact with the solution.

  • Remove the glassware from the DMDCS solution and rinse it twice with toluene or hexane to remove excess reagent.

  • Rinse the glassware thoroughly with methanol to quench any remaining reactive sites.

  • Perform a final rinse with methanol.

  • Dry the glassware in an oven at 80-100°C for at least 30 minutes before use.

Protocol 3: Quantifying this compound Adsorption to Labware

Objective: To determine the percentage of this compound lost to adsorption on different labware surfaces.

Procedure:

  • Prepare a Working Solution: Prepare a 1 µg/mL working solution of this compound in the desired experimental solvent (e.g., 50:50 methanol:water).

  • Control Sample (T0): Directly prepare the working solution in a silanized glass autosampler vial. This sample represents 0% adsorption loss.

  • Test Sample Preparation: Pipette 1 mL of the 1 µg/mL working solution into each of the labware articles to be tested (e.g., five polypropylene tubes and five untreated glass vials).

  • Incubation: Cap the containers and allow them to sit at room temperature for a defined, experimentally relevant period (e.g., 4 hours or 24 hours).

  • Sample Transfer: After the incubation period, carefully transfer the entire solution from each test container into a fresh, silanized glass autosampler vial.

  • Analysis: Analyze the control and all test samples using a validated chromatographic method (e.g., HPLC or GC).

  • Calculation: Calculate the percentage of this compound adsorbed using the following formula:

    % Adsorption = [ (Peak AreaControl - Peak AreaTest) / Peak AreaControl ] * 100

    Average the results from the replicates for each labware type.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Recovery start Low or Inconsistent This compound Recovery check_labware Check Labware Material (Glass, PP, Silanized Glass?) start->check_labware is_plastic Using Plastic (e.g., PP)? check_labware->is_plastic Material? is_glass Using Untreated Glass? is_plastic->is_glass No solution1 Switch to Silanized Glassware is_plastic->solution1 Yes cleaning_protocol Review Cleaning Protocol is_glass->cleaning_protocol No solution2 Silanize Glassware In-House is_glass->solution2 Yes storage_time Evaluate Sample Storage Time cleaning_protocol->storage_time Adequate solution3 Implement Rigorous Cleaning Protocol cleaning_protocol->solution3 Inadequate solution4 Minimize Storage Time and Use Low Temperature storage_time->solution4 Prolonged end Improved Recovery storage_time->end Minimized solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low this compound recovery.

Silanization_Process Glassware Silanization (Deactivation) Process cluster_glass_surface Glass Surface before Active Silanol Groups (Si-OH) (Hydrophilic) process Reaction before->process after Inert Silyl Ether Groups (Si-O-SiR3) (Hydrophobic) reagent DMDCS Reagent (e.g., 5% in Toluene) reagent->process rinse1 Rinse with Toluene process->rinse1 rinse2 Rinse with Methanol rinse1->rinse2 dry Dry in Oven rinse2->dry dry->after

Caption: The process of glassware silanization.

References

Strategies to improve reproducibility in Isofenphos quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the reproducibility and accuracy of Isofenphos quantification.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process for this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS/MS and LC-MS/MS analysis and how can I determine if my assay is affected?

A1: The "matrix" consists of all components within a sample excluding the analyte of interest, such as lipids, proteins, and salts.[1] Matrix effects arise when these co-extracted components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1][2] This interference can negatively impact the accuracy, sensitivity, and reproducibility of the analysis.[1]

To determine if your analysis is affected, the post-extraction spike method is a reliable quantitative approach.[1] This involves comparing the instrument response of an analyte spiked into a blank matrix extract after the extraction process with the response of a standard in a pure solvent at the same concentration. A significant difference between these responses indicates the presence of matrix effects.[1]

Q2: What are the primary strategies to reduce or compensate for matrix effects?

A2: A multi-faceted approach is recommended:

  • Effective Sample Preparation: Utilize robust cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove a significant portion of interfering matrix components.[1] Dispersive SPE (dSPE) is often used as a cleanup step in QuEChERS and is considered a soft purification technique.[2]

  • Chromatographic Optimization: Adjust the gas chromatography (GC) or liquid chromatography (LC) method, such as modifying the temperature gradient or mobile phase composition, to better separate this compound from co-eluting matrix components.[1]

  • Calibration Strategies: To compensate for unavoidable matrix effects, use matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that has undergone the full sample preparation process.[3][4] This ensures that standards and samples experience similar ionic interference.[4] The use of an appropriate internal standard can also help compensate for matrix effects.[2]

Q3: My recovery results for this compound are low and inconsistent between replicates. What should I investigate?

A3: High variability often points to issues with sample homogeneity or procedural inconsistencies during sample preparation.[5]

  • Ensure Sample Homogenization: For solid samples like soil or food, it is critical to properly homogenize the entire sample by grinding, blending, or milling to ensure the analyzed portion is representative.[5]

  • Standardize Procedures: Small variations in pipetting, extraction times, or cleanup steps can introduce significant variability.[5] Adhere strictly to a well-documented and standardized protocol for all samples.

  • Optimize Extraction: The choice of extraction solvent and technique is crucial. For solid samples, methods like ultrasonic or pressurized liquid extraction can be effective, while Solid-Phase Extraction (SPE) is common for liquids.[5] The QuEChERS method is frequently employed for multi-residue analysis in agricultural products.[2]

  • Check for Analyte Degradation: this compound may be sensitive to certain conditions. Ensure sample processing is conducted under mild temperature and pH conditions to prevent degradation.[5]

Q4: I am observing poor peak shape (e.g., tailing, fronting) in my gas chromatogram. What are the potential causes and solutions?

A4: Poor peak shape in GC analysis can often be attributed to undesirable interactions between the analyte and active sites within the GC system.[2]

  • Injector Maintenance: The injector area, particularly the liner and the column entrance, is a common source of active sites.[2] Regularly replace the inlet liner and ensure the column is installed correctly to minimize these interactions.

  • Column Choice: Employing a high-quality column with a stationary phase designed to minimize interaction with active compounds can significantly reduce peak tailing and improve resolution.[6]

  • Analyte Protectants: The addition of "analyte protectants" to both standards and samples can help mitigate the matrix effect. These compounds coat active sites in the GC system, preventing the analyte from adsorbing or decomposing.[7]

Q5: I am seeing contaminant peaks in my method blanks. What are the common sources of contamination?

A5: Contamination can originate from solvents, reagents, sample containers, and labware.[5]

  • Solvents and Reagents: Always use high-purity solvents and reagents and analyze solvent blanks regularly to check for contamination.[5]

  • Labware: Since organophosphates are used in many materials, glassware is preferred over plastics.[5] All labware should be thoroughly rinsed with high-purity solvent before use. Avoid plastic containers or pipette tips unless they are certified to be free of interfering compounds.[5]

  • Cross-Contamination: Samples that may contain high levels of this compound should be handled in a designated laboratory area to prevent cross-contamination of other samples.[8]

Experimental Protocols & Methodologies

Reproducibility starts with a well-defined protocol. Below are detailed methodologies for the quantification of this compound using common analytical techniques.

Protocol 1: Sample Preparation using QuEChERS with d-SPE Cleanup

This protocol is adapted for the extraction of this compound from complex food matrices like fruits and vegetables.

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Fortification: Spike the sample with an appropriate internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.[2]

    • Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate (B86180) salts).

    • Seal the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.[5]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

    • The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical instrument parameters for this compound quantification.

  • GC System: Agilent 7890A or equivalent.[9]

  • Injector: Split/splitless inlet. For trace analysis, splitless injection is preferred.[10]

    • Injector Temperature: 250 °C

    • Injection Volume: 1-2 µL

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5ms, DB-5ms), is suitable.[6]

    • Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • Mass Spectrometer: Triple quadrupole (MS/MS) or single quadrupole.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for single quad or Multiple Reaction Monitoring (MRM) for tandem MS for highest selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize performance data from various studies on organophosphate pesticide analysis, providing a benchmark for expected performance.

Table 1: Sample Preparation Recovery Data for Organophosphates

Sample Preparation MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Gas Diffusion Microextraction (GDME)UrineDiazinon, Chlorpyrifos98.8 - 99.0< 1.9[11]
Solid-Phase Extraction (SPE)Water3 Organophosphates91.2 - 103.72.1 - 7.2[12][13]
Matrix Solid-Phase Dispersion (MSPD)Bee Pollen5 Organophosphates76 - 114Not Specified[14]
QuEChERSBell Peppers6 OrganophosphatesNot Specified, but method was validatedNot Specified[4]

Table 2: Instrumental Performance Data for Organophosphate Analysis

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
GC-MS3 Organophosphates0.38 - 0.82 µg/L1.32 - 2.75 µg/L0.9991 - 0.9998[12][13]
GC-MS6 Organophosphates in Bell Peppers0.002 - 0.039 mg/kg0.006 - 0.130 mg/kg> 0.99[4]
LC-MS/MSIsoxaflutole & Metabolites in Soil0.002 - 0.01 µg/kg0.06 µg/kgNot Specified[15]
LC-MS/MSPesticides & Metabolites in UrineNot Specified0.1 - 16 pg/mLNot Specified[16]

Visualizations: Workflows and Logic Diagrams

Diagram 1: General Analytical Workflow for this compound Quantification

Figure 1. General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Blending, Grinding) Extraction Extraction (QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (d-SPE, SPE Cartridge) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration GC_MS GC-MS/MS Analysis Concentration->GC_MS LC_MS LC-MS/MS Analysis Concentration->LC_MS Integration Peak Integration & Quantification GC_MS->Integration LC_MS->Integration QC_Check QC Review (Blanks, Spikes, Calibrations) Integration->QC_Check Reporting Final Report Generation QC_Check->Reporting Sample_Receipt Sample Receipt & Login Sample_Receipt->Homogenization

Caption: General Workflow for this compound Quantification.

Diagram 2: Troubleshooting Guide for Low Analyte Recovery

Figure 2. Troubleshooting Low or Inconsistent Analyte Recovery cluster_method_issue Systematic Method Issue cluster_matrix_issue Matrix-Specific Issue Start Low / Inconsistent Recovery Observed QC_Check Are QC Samples (LCS, Spikes) also low? Start->QC_Check Check_Standards Verify Standard Integrity (Age, Storage) QC_Check->Check_Standards Yes Optimize_Cleanup Optimize Sample Cleanup (Add d-SPE, change sorbent) QC_Check->Optimize_Cleanup No Check_Extraction Review Extraction Protocol (Solvents, Times, pH) Check_Standards->Check_Extraction Check_Instrument Check Instrument Performance (Sensitivity, Calibration) Check_Extraction->Check_Instrument Eval_Matrix_Effects Evaluate Matrix Effects (Post-extraction spike) Optimize_Cleanup->Eval_Matrix_Effects Use_Matched_Cal Use Matrix-Matched Calibration Eval_Matrix_Effects->Use_Matched_Cal

Caption: Troubleshooting Low or Inconsistent Analyte Recovery.

References

Validation & Comparative

Validating Analytical Methods for Isofenphos: A Comparative Guide to SANTE-Compliant Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of three validated analytical methods for the determination of Isofenphos, in line with SANTE guidelines. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to objectively assess method performance.

The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of data in pesticide residue analysis. For this compound, an organophosphate insecticide, several analytical techniques can be employed for its detection and quantification in various matrices. This guide presents a comparative overview of three distinct and validated methods for This compound-methyl (B51689), the methyl ester of this compound, with performance data assessed against the stringent criteria outlined in the SANTE/11312/2021 guidelines.

Performance Comparison of Analytical Methods for this compound-Methyl

The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the validation parameters for three different methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Supercritical Fluid Chromatography with tandem Mass Spectrometry (SFC-MS/MS), and a multi-residue method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Validation Parameter HPLC-UV [1]SFC-MS/MS [2]LC-MS/MS (Multi-residue) [3]
Principle Enantioselective separation on a chiral stationary phase with UV detection.Enantioselective separation using supercritical CO2 as the mobile phase with mass spectrometric detection.Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry.
Linearity (r²) ≥0.9992Not explicitly stated, but method successfully applied for quantification.Linearity was evaluated in the matrix using matrix-matched calibration curves.[3]
Accuracy (Recovery %) 83.2 - 110.9%75.7 - 111.4%70-120% (General requirement as per SANCO/12495/2011)
Precision (%RSD) Intra-day: 3.2 - 10.8%Inter-day: 3.6 - 10.0%< 11.3%< 20% (General requirement as per SANCO/12495/2011)
Limit of Detection (LOD) 0.008 - 0.011 mg/kg0.02 - 0.15 µg/kgNot explicitly stated.
Limit of Quantification (LOQ) 0.027 - 0.037 mg/kg≤ 0.50 µg/kg0.050 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the key steps for each of the compared methods.

Enantioselective HPLC-UV Method[1]
  • Sample Preparation:

    • Homogenized samples of vegetables, fruits, or soil are extracted with acetonitrile.

    • The extract is then subjected to a cleanup step using Alumina-A and Florisil solid-phase extraction (SPE) columns.

  • Chromatographic Conditions:

    • Column: Cellulose-tris-(4-methylbenzoate) chiral stationary phase (Lux Cellulose-3).

    • Mobile Phase: Optimized composition of organic and aqueous phases for enantioseparation.

    • Detection: UV detection at a specified wavelength.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) Method[2]
  • Sample Preparation (QuEChERS):

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Chiralpak IA-3.

    • Mobile Phase: CO2/isopropanol (90:10, v/v) at a flow rate of 2.2 mL/min.

    • Post-column Compensation: 0.1% formic acid in methanol (B129727) to enhance ionization efficiency.

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Multi-residue LC-MS/MS Method[3]
  • Sample Preparation (for Olive Oil):

    • The homogenous sample is diluted with n-hexane and extracted with acetonitrile.

    • Cleanup is performed using a C18 SPE cartridge.

  • Analytical Conditions:

    • The purified extract is analyzed by both LC-MS/MS and GC-MS/MS.

    • Specific instrument conditions for the LC-MS/MS system are detailed in the full validation report.

Workflow for SANTE-Compliant Method Validation

The validation of an analytical method according to SANTE guidelines follows a structured workflow to ensure the method is fit for its intended purpose. The diagram below illustrates the key stages of this process.

SANTE_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting & Implementation Define_Purpose Define Purpose & Scope Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Prepare_Samples Prepare Samples & Standards Select_Parameters->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Performance Data Analyze_Samples->Collect_Data Assess_Linearity Assess Linearity Collect_Data->Assess_Linearity Determine_Accuracy Determine Accuracy (Recovery) Collect_Data->Determine_Accuracy Evaluate_Precision Evaluate Precision (RSD) Collect_Data->Evaluate_Precision Calculate_LOD_LOQ Calculate LOD & LOQ Collect_Data->Calculate_LOD_LOQ Documentation Document Validation Report Assess_Linearity->Documentation Determine_Accuracy->Documentation Evaluate_Precision->Documentation Calculate_LOD_LOQ->Documentation Method_Implementation Implement for Routine Use Documentation->Method_Implementation

Caption: Workflow for analytical method validation as per SANTE guidelines.

References

Inter-laboratory Comparison for the Analysis of Isofenphos Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofenphos is an organophosphate insecticide used to control a variety of pests in crops such as corn, potatoes, and vegetables.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate and reliable analysis of this compound residues is therefore crucial for ensuring food safety and environmental protection. This guide provides a comparative overview of analytical methodologies for the determination of this compound residues, supported by typical performance data from inter-laboratory studies on similar organophosphate pesticides. It is intended to assist researchers, scientists, and drug development professionals in selecting appropriate methods and understanding the expected performance of their analytical procedures.

Data Presentation: Comparison of Analytical Methods

While specific inter-laboratory comparison data exclusively for this compound was not publicly available at the time of this review, the following table summarizes typical performance characteristics for the analysis of organophosphate pesticides, including this compound, using common analytical techniques. This data is compiled from various proficiency testing schemes and validation studies for multi-residue methods.[2][3][4]

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Detector Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Limit of Detection (LOD) 0.005 - 0.01 mg/kg[5]0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[5]0.005 - 0.05 mg/kg
Recovery (%) 77 - 105%[5]80 - 110%
Precision (RSDr %) < 20%< 15%
Confirmation Capability Good (with MS)Excellent
Matrix Effects Can be significantCan be significant, manageable with matrix-matched calibration

Note: The performance characteristics can vary depending on the matrix, instrumentation, and specific laboratory conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound residues in a food or environmental sample.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Final Extract Data Data Acquisition & Processing Analysis->Data Quantification Quantification Data->Quantification Report Reporting Quantification->Report

Figure 1. A generalized workflow for pesticide residue analysis.

Experimental Protocols

Detailed methodologies are essential for achieving accurate and reproducible results in an inter-laboratory setting. Below are generalized protocols for sample preparation and analysis based on commonly used methods for organophosphate pesticides.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is the final extract for analysis.

2. Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: A programmed temperature gradient to separate the analytes (e.g., initial temperature of 70°C, ramped to 300°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification and full scan mode for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for organophosphates.

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two specific precursor-product ion transitions for each analyte to ensure selectivity and confirmation.

References

Comparative Toxicity of Isofenphos and Other Organophosphate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the acute toxicity of isofenphos and other widely studied organophosphate insecticides. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data

The acute toxicity of organophosphate insecticides is commonly expressed as the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The following table summarizes the LD50 values for this compound and several other organophosphates across different species and routes of exposure. Lower LD50 values indicate higher toxicity.

InsecticideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L)
This compound Rat28 - 38[1][2]188[1][2]0.144 - 1.3[1]
Mouse91.3 - 127[1]--
Rabbit-162 - 315[1]-
Chlorpyrifos Rat95 - 270[3]>2000[3]>0.2 (4-hour)[3]
Mouse60[3]--
Rabbit1000 - 2000[4]1000 - 2000[3]-
Guinea Pig500 - 504[3]--
Parathion Rat2 - 30[5]6.8 - 50[5]0.084 (4-hour, mg/m³)[5]
Mouse5 - 25[5]19[5]-
Rabbit10[5]15[5]-
Malathion Rat1539 - 8227[6]>2000[6]>5.2[6]
Mouse190 - 5800[7]--
Rabbit-8790[6]-
Fonofos Rat3.2 - 18.5[8]147[8]0.9 (4-hour)[8]
Rabbit-25[8]-
Guinea Pig-278[8]-
Terbufos Rat1.3 - 1.74[9]-0.0012 - 0.0061[10]
Mouse3.5 - 9.2[9]--
Rabbit-1.1[9]-
Dog4.5 - 6.3[9]--
Ethion Rat21 - 208[11][12][13]62[12][13]0.864 (4-hour)[12][13]
Mouse40[12][13]--
Guinea Pig40[12][13]915[12]-
Diazinon Rat300 - >2150[14]>2000[14]3.1[14]
Mouse80 - 135[15]--
Rabbit130[15]3600[16]-
Fenthion Rat180 - 298[17]330 - 1000[17]2.4 - 3.0 (1-hour)[17]
Mouse88 - 145[17]500[17]-
Rabbit150[17]--
Dichlorvos Rat25 - 80[18]70.4 - 250[18]>0.2 (4-hour)[18]
Mouse61 - 175[18]206[18]-
Rabbit11 - 12.5[18]107[18]-

Experimental Protocols

While specific experimental details for each cited LD50 value can vary, the general methodologies for determining acute toxicity and assessing the mechanism of action for organophosphates follow standardized protocols.

Acute Toxicity (LD50) Determination

Objective: To determine the single dose of a substance that will cause the death of 50% of a group of experimental animals.

General Procedure:

  • Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., Sprague-Dawley rats) are selected. Animals are acclimated to the laboratory conditions for a specified period before the study.

  • Dose Preparation: The test substance (e.g., this compound) is prepared in a suitable vehicle (e.g., corn oil, water). A range of dose levels is selected based on preliminary range-finding studies.

  • Administration: The substance is administered to different groups of animals via a specific route (oral, dermal, or inhalation). For oral administration, gavage is common. For dermal application, the substance is applied to a shaved area of the back. For inhalation, animals are placed in exposure chambers with a controlled atmosphere containing the test substance. A control group receives only the vehicle.

  • Observation: Animals are observed for a set period, typically 14 days. Observations include clinical signs of toxicity, behavioral changes, and mortality.

  • Data Analysis: The mortality data at different dose levels are analyzed using statistical methods (e.g., probit analysis) to calculate the LD50 value with confidence intervals.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the in vitro or in vivo inhibition of acetylcholinesterase, the primary target of organophosphate insecticides.

General Procedure (based on Ellman's method):

  • Sample Preparation: Brain, red blood cells, or plasma samples are collected from control and treated animals. The tissue is homogenized in a suitable buffer.

  • Reagents:

    • Phosphate buffer

    • Acetylthiocholine (B1193921) iodide (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • The organophosphate inhibitor at various concentrations.

  • Assay Procedure:

    • The tissue homogenate (source of AChE) is pre-incubated with the organophosphate inhibitor for a specific time.

    • The reaction is initiated by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measurement: The rate of color change is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Mechanism of Action: Cholinergic Pathway Inhibition

Organophosphate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates the normal function of the cholinergic synapse and its disruption by organophosphates.

Cholinergic_Synapse_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains Acetylcholine) Presynaptic->Vesicle Action Potential Receptor Acetylcholine Receptor Vesicle->Receptor 1. Acetylcholine (ACh) is released Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh_breakdown Choline + Acetate AChE->ACh_breakdown Hydrolysis Receptor->Postsynaptic 2. ACh binds to receptor, causing nerve impulse Receptor->AChE ACh Presynaptic_OP Presynaptic Neuron Vesicle_OP Synaptic Vesicle (contains Acetylcholine) Presynaptic_OP->Vesicle_OP Action Potential Receptor_OP Acetylcholine Receptor Vesicle_OP->Receptor_OP 1. ACh is released Postsynaptic_OP Postsynaptic Neuron AChE_inhibited Inhibited Acetylcholinesterase Receptor_OP->Postsynaptic_OP 3. Continuous stimulation leads to toxicity Organophosphate Organophosphate (e.g., this compound) Organophosphate->AChE_inhibited 2. Organophosphate binds to and inhibits AChE

References

A Comparative Guide to the Analysis of Isofenphos: GC-NPD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the organophosphate insecticide isofenphos is critical in ensuring food safety and monitoring environmental contamination. Two of the most powerful analytical techniques employed for this purpose are Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

This compound is a colorless oil used as an insecticide.[1] As a cholinesterase inhibitor, its residues in food and the environment are a significant concern.[2] The choice between GC-NPD and LC-MS/MS for its analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and the overall objective of the study.

Physicochemical Properties of this compound
PropertyValue
Chemical NameO-ethyl O-2-isopropoxycarbonylphenyl isopropylphosphoramidothioate[2]
CAS Number25311-71-1[2]
Molecular FormulaC15H24NO4PS[1]
Molecular Weight345.4 g/mol [1]
Water Solubility24 mg/L at 20°C[2]
Vapor Pressure0.53 mPa at 20°C[2]

Methodology Comparison

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC-NPD is a well-established and robust technique for the analysis of organophosphorus pesticides.[3] The method relies on the volatility of the analyte for separation in the gas phase and the high selectivity of the NPD for compounds containing nitrogen and phosphorus.

Experimental Protocol: GC-NPD

A typical GC-NPD analysis of this compound involves the following steps, based on established methods for organophosphorus pesticides[4][5][6]:

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with water.

    • Add acetonitrile (B52724) for extraction and shake vigorously.

    • Add magnesium sulfate (B86663) and sodium acetate (B1210297) (or other appropriate salts) to induce phase separation.

    • Centrifuge the sample, and collect the acetonitrile supernatant.

    • For cleanup, an aliquot of the extract is treated with a dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Centrifuge and filter the extract before injection.

  • GC-NPD Analysis:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 60-80°C, ramped to 280-300°C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector: Nitrogen-Phosphorus Detector (NPD). The NPD is highly selective for phosphorus-containing compounds, providing a sensitive response for this compound.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[8] This technique is particularly advantageous for analyzing less volatile or thermally labile compounds and for complex matrices.

Experimental Protocol: LC-MS/MS

The LC-MS/MS methodology for this compound often involves the following steps[9][10][11]:

  • Sample Preparation (QuEChERS Method):

    • The sample preparation is similar to that for GC-NPD, utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure.

    • The final extract is typically reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent UHPLC/HPLC system.

    • Column: A reverse-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex QTRAP series).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for this compound are monitored to ensure high selectivity and sensitivity.

Performance Data

The following table summarizes typical performance characteristics for the two methods based on data from various pesticide analysis studies.

ParameterGC-NPDLC-MS/MS
Limit of Detection (LOD) Low to sub-ppb (ng/mL) range[3]0.03–0.5 µg/kg[12]
Limit of Quantification (LOQ) Typically in the range of 10-50 µg/kg in food matrices.0.6–1.5 µg/kg[12]
Linearity (R²) >0.999 for concentrations from 1 to 500 ng/mL[3]>0.999
Recovery 70-120% (matrix dependent)70-120%[12]
Precision (RSD) <15%<10%
Selectivity Good for phosphorus-containing compounds, but can have interferences from nitrogen-containing matrix components.[7]Excellent, based on specific MRM transitions.
Confirmation Primarily based on retention time. Confirmation on a second column with a different polarity is recommended.[5]High confidence in identification through the ratio of multiple MRM transitions.

Visualized Workflows and Logic

To further clarify the experimental processes and decision-making, the following diagrams have been generated.

GC_NPD_Workflow cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction PhaseSeparation Phase Separation (Salts) Extraction->PhaseSeparation Cleanup Dispersive SPE Cleanup PhaseSeparation->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Injection GC Injection FinalExtract->Injection Separation Capillary Column Separation Injection->Separation Detection NPD Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

GC-NPD Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction PhaseSeparation Phase Separation (Salts) Extraction->PhaseSeparation Cleanup Dispersive SPE Cleanup PhaseSeparation->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Injection LC Injection FinalExtract->Injection Separation Reverse-Phase Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis

LC-MS/MS Experimental Workflow

Method_Selection node_result node_result Requirement Primary Requirement? Sensitivity High Sensitivity (<10 µg/kg)? Requirement->Sensitivity Sensitivity Confirmation Definitive Confirmation? Requirement->Confirmation Confirmation Cost Lower Instrument Cost? Requirement->Cost Cost LCMSMS Choose LC-MS/MS Sensitivity->LCMSMS Yes GCNPD Choose GC-NPD Sensitivity->GCNPD No Confirmation->LCMSMS Yes Confirmation->GCNPD No Cost->LCMSMS No Cost->GCNPD Yes

Method Selection Logic

Conclusion

Both GC-NPD and LC-MS/MS are highly capable techniques for the determination of this compound residues.

GC-NPD offers a cost-effective and reliable solution, particularly for routine monitoring where high sensitivity and definitive confirmation are not the primary drivers. Its selectivity for phosphorus-containing compounds makes it a robust choice for screening purposes.

LC-MS/MS provides superior sensitivity, selectivity, and confirmatory power, making it the preferred method for regulatory compliance, complex matrices, and research applications requiring low-level detection and unambiguous identification. While the initial instrument cost is higher, the enhanced data quality and confidence in results often justify the investment.

The choice between these two powerful analytical methods should be guided by the specific analytical requirements, laboratory resources, and the ultimate goal of the analysis.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for Isofenphos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Analytical Scientists

The accurate quantification of the organophosphorus pesticide Isofenphos in environmental and biological matrices is critical for monitoring environmental contamination and ensuring food safety. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and effective matrix interference removal. However, the selection of the appropriate SPE cartridge is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance characteristics of different SPE cartridges for this compound analysis, supported by experimental data and detailed protocols.

While direct comparative studies on this compound are limited, this guide leverages data from studies on closely related organophosphorus pesticides (OPPs) to provide valuable insights. The performance of various SPE sorbents, including C18, Hydrophilic-Lipophilic Balanced (HLB), and others, is evaluated based on key parameters such as recovery rates and method precision.

Comparative Performance of SPE Cartridges

The selection of an appropriate SPE sorbent is a critical step in developing a robust analytical method for this compound. The choice depends on the physicochemical properties of the analyte and the complexity of the sample matrix. This section presents a summary of the performance of commonly used SPE cartridges for the analysis of organophosphorus pesticides, which can be extrapolated to this compound.

SPE Cartridge SorbentAnalyte(s) (as proxy for this compound)Sample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
C18 Various Organophosphorus PesticidesWater85-95Not Specified[1]
Oasis HLB Various Organophosphorus PesticidesWater>70Not Specified[1]
Strata-X Various Organophosphorus PesticidesWater>70Not Specified[1]
PSA/C18 d-SPE Various PesticidesFood Matrices70-120<20[2]
Graphene Aerogel Six Organophosphorus PesticidesWater93.8-104.21.1-5.6[3]
PDMS/DVB SPME Fiber This compound-methyl & 22 other OPPsSurface Water71-104Not Specified[4]

Note: The data presented above is a compilation from various studies on organophosphorus pesticides. Direct comparative data for this compound across all these sorbents was not available. The performance of these cartridges for this compound is expected to be similar to the reported ranges for other OPPs with comparable physicochemical properties.

Experimental Workflow and Methodologies

A generalized workflow for the solid-phase extraction of this compound from a water sample is depicted below. This process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target analyte for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Condition Conditioning (e.g., Methanol, Water) Load Sample Loading Condition->Load Ready for sample Wash Washing (e.g., Water) Load->Wash Analyte retained Elute Analyte Elution (e.g., Acetonitrile) Wash->Elute Interferences removed Analyze GC-MS Analysis Elute->Analyze Concentrated analyte

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to replicate and adapt these methods for their specific needs.

Protocol 1: SPE of Organophosphorus Pesticides from Water Samples using Graphene Aerogel Cartridges[3]

This protocol describes a method for the extraction of six organophosphorus pesticides from various water samples using a novel three-dimensional graphene aerogel (3D-GA) as the SPE sorbent.

1. Materials and Reagents:

  • SPE Cartridges: Packed with 3D-GA.

  • Reagents: Methanol, acetone, acetonitrile (B52724), tetrahydrofuran (B95107) (all HPLC grade), and double-distilled water.

  • Sample Types: Tap water, river water, drinking water, and lake water.

2. SPE Procedure:

  • Cartridge Conditioning: Precondition the 3D-GA SPE cartridge sequentially with 3 mL of methanol, 3 mL of acetone, 3 mL of acetonitrile, 3 mL of tetrahydrofuran, and finally 10 mL of double-distilled water.

  • Sample Loading: Pass 40 mL of the water sample through the conditioned cartridge at a flow rate of 1 mL/min.

  • Analyte Elution: Elute the retained analytes with 5 mL of tetrahydrofuran.

  • Eluate Processing: Collect the eluent and dry it under a stream of nitrogen at room temperature. Reconstitute the residue in 1 mL of acetone.

  • Analysis: Analyze the final solution by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Dispersive SPE (d-SPE) for Pesticide Residue Analysis in Food Matrices[2]

This protocol outlines a common QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive SPE cleanup step for the analysis of multiple pesticide residues in various food matrices.

1. Materials and Reagents:

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, Z-Sep®, chitin, chitosan, graphitized carbon black (GCB), and multi-walled carbon nanotubes (MWCNTs).

  • Extraction Solvent: Acetonitrile.

  • Sample Matrices: Spinach, orange, avocado, salmon, and bovine liver.

2. Sample Preparation:

  • Initial Extraction: Homogenize the sample and extract with acetonitrile.

  • d-SPE Cleanup: Add the appropriate d-SPE sorbent to an aliquot of the acetonitrile extract. For fatty matrices, a combination of PSA and C18 is often recommended. For pigmented samples, GCB can be used, though it may lead to the loss of planar pesticides.

  • Centrifugation: Vortex the mixture and centrifuge to separate the cleaned extract from the sorbent.

  • Analysis: Analyze the supernatant by GC-MS/MS.

Protocol 3: Solid-Phase Microextraction (SPME) for Organophosphorus Pesticides in Surface Water[4]

This protocol details the use of SPME, a solvent-free extraction technique, for the determination of 23 organophosphorus pesticides, including this compound-methyl, in surface water.

1. Materials and Reagents:

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

  • Sample: Surface water.

2. SPME Procedure:

  • Extraction: Expose the SPME fiber to the water sample under optimized conditions (e.g., temperature, extraction time, and agitation) to allow for the partitioning of the analytes onto the fiber coating.

  • Desorption: Transfer the fiber to the heated injection port of a gas chromatograph where the analytes are thermally desorbed.

  • Analysis: Analyze the desorbed analytes by GC-MS.

Conclusion

The selection of an SPE cartridge for this compound analysis requires careful consideration of the sample matrix and the desired analytical performance. While C18 and HLB cartridges are versatile and widely used options for organophosphorus pesticides, novel sorbents like graphene aerogels show promise with excellent recovery rates. For complex food matrices, a QuEChERS approach with a tailored d-SPE cleanup step using sorbents like PSA and C18 is often the most effective strategy. Researchers should validate their chosen method to ensure optimal recovery, precision, and removal of matrix effects for accurate and reliable this compound quantification.

References

Isofenphos Degradation: A Comparative Analysis in Sterile vs. Non-Sterile Soil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biotic and abiotic degradation pathways of the organophosphorus insecticide Isofenphos reveals a significantly accelerated breakdown in the presence of soil microorganisms. This guide provides a comparative analysis of this compound degradation in sterile versus non-sterile soil, supported by experimental data, detailed protocols, and visual representations of the underlying processes.

The persistence of pesticides in the environment is a critical factor influencing their potential for long-term ecological impact. This compound, an organophosphorus insecticide, is subject to degradation through both chemical (abiotic) and biological (biotic) pathways. Understanding the relative contributions of these pathways is essential for predicting its environmental fate and developing effective bioremediation strategies. Experimental evidence robustly demonstrates that microbial activity is the primary driver of this compound degradation in soil.

Comparative Degradation Data

The rate of this compound degradation is markedly different in sterile and non-sterile soil environments. Sterilization effectively eliminates microbial activity, isolating the chemical degradation processes. In contrast, non-sterile soil harbors a diverse microbial community, some members of which can utilize this compound as a carbon source, leading to its enhanced degradation.

Table 1: Degradation of [¹⁴C]this compound to ¹⁴CO₂ in Sterile vs. Non-Sterile Soil with a History of this compound Use

Treatment% of Applied [¹⁴C]this compound Degraded to ¹⁴CO₂
Non-Sterile (Untreated)32%
Sterile (Autoclaved)<3%

Data synthesized from studies on soils with a history of this compound use, incubated for 1 week.[1]

Table 2: Remaining this compound in Soils With and Without Prior this compound Exposure (Non-Sterile)

Soil History% of Applied this compound Remaining After 4 Weeks
This compound Use History13% - 42%
No this compound Use History63% - 75%

This data highlights the phenomenon of enhanced degradation, where prior exposure to this compound leads to an adapted microbial population capable of its rapid breakdown.[1][2]

Key Degradation Products

In non-sterile soil, the microbial breakdown of this compound leads to the formation of several metabolites. The primary hydrolysis product is isopropyl salicylate (B1505791), which is further metabolized. In contrast, degradation in sterile soil is minimal, with significantly lower production of these metabolites.

Table 3: Metabolism of [¹⁴C]this compound by Soil Microorganisms in an Aqueous Extract

Incubation Time% [¹⁴C]this compound Remaining% Isopropyl Salicylate% Polar Metabolites% ¹⁴CO₂
0 hours98.20.00.00.0
6 hours78.56.05.40.9
12 hours57.83.214.52.4
24 hours11.20.030.523.9
48 hours2.50.020.562.1

This table illustrates the rapid metabolism of this compound by adapted microorganisms, with a transient accumulation of isopropyl salicylate followed by its further degradation to polar products and ultimately CO₂.[1] In sterilized cultures, no significant degradation was observed.[1]

Experimental Protocols

The following is a detailed methodology for a comparative study of this compound degradation in sterile versus non-sterile soil, based on established research practices.[1]

Soil Preparation and Characterization
  • Soil Collection: Collect soil samples from a relevant site (e.g., an agricultural field with a known history of this compound application for studying enhanced degradation).

  • Homogenization: Sieve the soil to remove large debris and homogenize it thoroughly to ensure uniformity across all experimental units.

  • Characterization: Analyze the soil for its key physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay percentages), and baseline microbial population.

Soil Sterilization
  • Autoclaving: To create a sterile control, autoclave a portion of the homogenized soil. A typical procedure involves heating the soil at 121°C and 15 psi for 1 hour.[1] To ensure complete sterilization, this process can be repeated on three consecutive days.

  • Sterility Verification: After the final autoclaving cycle, aseptically collect a small soil sample and plate it on a nutrient-rich agar (B569324) medium (e.g., nutrient agar or potato dextrose agar). Incubate the plates under appropriate conditions to confirm the absence of microbial growth.

Experimental Setup
  • Treatment Groups: Prepare replicate microcosms for each treatment group:

    • Non-Sterile Soil + this compound

    • Sterile Soil + this compound

  • This compound Application: Prepare a stock solution of this compound (analytically pure or radiolabeled, e.g., [¹⁴C]this compound) in a suitable solvent like acetone. Apply the solution to the soil samples to achieve a final concentration relevant to field application rates (e.g., 5 ppm).[1]

  • Incubation: Place the treated soil samples in incubation chambers. Maintain constant temperature and moisture levels throughout the experiment.[3] To trap evolved ¹⁴CO₂ from radiolabeled this compound, the incubation flasks can be equipped with a trap containing a sodium hydroxide (B78521) (NaOH) solution.[1]

Sampling and Analysis
  • Time Points: Collect soil samples from each replicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent system (e.g., acetone/water mixture followed by partitioning into dichloromethane).

  • Quantification: Analyze the extracts using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent this compound and its degradation products. If using radiolabeled this compound, Liquid Scintillation Counting (LSC) can be used to quantify the radioactivity in the soil extracts and the CO₂ traps.

Visualizing the Processes

To better illustrate the experimental design and the microbial degradation pathway, the following diagrams are provided.

G cluster_prep Soil Preparation cluster_treatment Experimental Treatments cluster_application This compound Application cluster_incubation Incubation & Analysis soil_collection Collect & Homogenize Soil soil_characterization Characterize Soil Properties (pH, organic matter, etc.) soil_collection->soil_characterization non_sterile Non-Sterile Soil autoclave Autoclave (121°C, 1h) apply_iso Apply this compound (5 ppm) non_sterile->apply_iso sterile Sterile Soil sterile->apply_iso autoclave->sterile incubate Incubate under controlled conditions apply_iso->incubate sampling Periodic Sampling incubate->sampling analysis Chemical Analysis (HPLC/GC) Quantify this compound & Metabolites sampling->analysis G This compound This compound hydrolysis Microbial Hydrolysis (Organophosphate Hydrolase) This compound->hydrolysis isopropyl_salicylate Isopropyl Salicylate hydrolysis->isopropyl_salicylate further_metabolism Further Microbial Metabolism isopropyl_salicylate->further_metabolism polar_products Polar Products further_metabolism->polar_products mineralization Mineralization polar_products->mineralization co2 CO₂ mineralization->co2

References

A Comparative Guide to Multi-Residue Methods for Isofenphos Detection in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and food safety, the accurate and efficient detection of pesticide residues in produce is of paramount importance. This guide provides a comprehensive comparison of validated multi-residue methods capable of identifying and quantifying Isofenphos, an organophosphate insecticide, in various fruit and vegetable matrices. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with advanced analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance of Multi-Residue Methods

The following tables summarize the quantitative performance data for multi-residue methods inclusive of organophosphorus pesticides like this compound. The data is compiled from various validation studies and demonstrates the typical performance characteristics of these methods across different produce matrices.

Table 1: Comparison of Method Validation Parameters for Organophosphate Pesticides (including this compound) in Produce

ParameterMethod 1: QuEChERS with GC-MS/MSMethod 2: QuEChERS with LC-MS/MSAlternative Method: Solid Phase Microextraction (SPME) with GC-FPD
Linearity (R²) >0.99>0.99>0.99
Recovery (%) 70-120%70-120%71-126%[1]
Precision (RSD %) <20%<20%1-18%[1]
Limit of Detection (LOD) 0.001 - 0.01 mg/kg0.001 - 0.01 mg/kg0.5-2 ng/g[1]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg0.005 - 0.05 mg/kgNot specified

Table 2: Recovery and Precision Data for Selected Organophosphorus Pesticides in Various Produce Matrices using QuEChERS-GC/MS

PesticideMatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
ChlorpyrifosCabbageNot Specified>70%<15%[2]
MalathionTomatoNot Specified73.4 - 86.9%[3]<15%[2][3]
DiazinonAppleNot Specified73.4 - 86.9%[3]<15%[2][3]
FenitrothionGreen Beans0.05, 0.5, 593% (average)10%[2]
DichlorvosGrapesNot Specified73.4 - 86.9%[3]<15%[2][3]

Experimental Protocols

A detailed methodology for a typical multi-residue analysis of this compound in produce using the QuEChERS protocol followed by GC-MS/MS is provided below.

Sample Preparation and Homogenization
  • Weigh a representative 10-15 g portion of the produce sample into a 50 mL centrifuge tube.

  • For samples with low water content, add an appropriate amount of deionized water to ensure a total water volume of approximately 10 mL.

  • Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.

QuEChERS Extraction
  • Add 10 mL of acetonitrile (B52724) to the homogenized sample in the centrifuge tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). The exact salt composition may vary based on the specific QuEChERS method (e.g., AOAC or EN).

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure thorough extraction.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and anhydrous MgSO₄ (to remove excess water). For pigmented produce, graphitized carbon black (GCB) may also be included to remove pigments, but it can also retain planar pesticides.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

Instrumental Analysis (GC-MS/MS)
  • Take the final cleaned extract and, if necessary, evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate (B1210297) or toluene).

  • Transfer the reconstituted sample to a GC vial for analysis.

  • Inject the sample into the GC-MS/MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: A programmed temperature ramp to separate the target analytes.

    • Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for this compound and other target pesticides should be optimized.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the multi-residue analysis of pesticides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Produce Sample homogenization Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup d-SPE Cleanup (PSA, MgSO4) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 analysis GC-MS/MS or LC-MS/MS Analysis centrifugation2->analysis

Caption: Experimental workflow for multi-residue pesticide analysis.

logical_relationship produce Produce Matrix (Fruits & Vegetables) This compound This compound Residue produce->this compound contains method Multi-Residue Method (QuEChERS) This compound->method is extracted by validation Method Validation method->validation requires instrument Analytical Instrumentation (GC-MS/MS, LC-MS/MS) method->instrument is analyzed by data Quantitative Data (Recovery, RSD, LOD, LOQ) validation->data generates instrument->data produces

References

Comparison of different ionization sources for Isofenphos detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of isofenphos, an organophosphate insecticide, is critical for environmental monitoring, food safety, and toxicological studies. Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for this purpose. The choice of ionization source in MS is a crucial parameter that significantly influences the method's performance, including its sensitivity, selectivity, and susceptibility to matrix effects. This guide provides an objective comparison of the most common ionization sources for this compound detection, supported by experimental data, to aid researchers in selecting the optimal method for their analytical needs.

Principles of Common Ionization Techniques

The two most prevalent atmospheric pressure ionization (API) techniques for the analysis of pesticides like this compound are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar to moderately polar compounds. In ESI, a high voltage is applied to a liquid sample to generate an aerosol. As the solvent evaporates from the charged droplets, the analyte molecules are ionized, typically by forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally more effective for less polar and more volatile compounds compared to ESI. In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized by chemical reactions with reagent ions produced from the solvent vapor by a corona discharge.[1][2]

Quantitative Performance Comparison

The selection of an ionization source has a direct impact on key analytical performance parameters. The following table summarizes the reported performance of ESI and APCI for the detection of this compound and related organophosphorus compounds.

Ionization SourceAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Matrix Effects
ESI 22 Pesticides (including Organophosphates)Cabbage-0.50 - 1.0 µg/kgESI-LC-MS/MS showed greater efficiency in multiresidue analysis.[3]
APCI 22 Pesticides (including Organophosphates)Cabbage-1.0 - 2.0 µg/kgMatrix effect was more intense when using the APCI source.[3]
APCI Organophosphorus CompoundsGeneralNot specifiedNot specifiedShowed good sensitivity for organophosphorus compounds and better tolerance for matrix effects compared to ESI.[2]
ESI & APCI 66 PesticidesHemp-0.0025 to 0.1 µg/g (ESI)A dual ESI and APCI source method was developed for comprehensive pesticide analysis. 62 pesticides were analyzed by ESI and 4 by APCI.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are typical experimental protocols for the analysis of this compound using LC-MS/MS with ESI and APCI sources.

Sample Preparation (QuEChERS Method)

A widely used sample preparation method for pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724). For fortified samples, spike with the this compound standard at this stage.

  • Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄).

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

The specific parameters for the mass spectrometer need to be optimized for this compound. This typically involves infusing a standard solution of the analyte to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

ESI Source Parameters: [5]

  • Ionization Mode: Positive

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Cone Gas Flow: 50 - 150 L/hr

APCI Source Parameters: [2]

  • Ionization Mode: Positive

  • Corona Current: 3 - 5 µA

  • Source Temperature: 450 - 550 °C

  • Nebulizer Gas Pressure: 20 - 60 psi

  • Drying Gas Temperature: 250 - 350 °C

  • Drying Gas Flow: 5 - 10 L/min

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical flow of comparison, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_ionization Ionization Source Sample Sample (e.g., fruit, soil) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Salting-out Extraction->Salting_out dSPE d-SPE Cleanup Salting_out->dSPE Final_Extract Final Extract dSPE->Final_Extract LC Liquid Chromatography (Separation) Final_Extract->LC MS Mass Spectrometry (Detection) LC->MS ESI Electrospray Ionization (ESI) MS->ESI Ionization APCI Atmospheric Pressure Chemical Ionization (APCI) MS->APCI Ionization ionization_comparison cluster_criteria Comparison Criteria cluster_sources Ionization Sources Sensitivity Sensitivity (LOD, LOQ) Matrix_Effects Matrix Effects Applicability Analyte Polarity Robustness Robustness ESI Electrospray Ionization (ESI) ESI->Sensitivity Generally lower LOD/LOQ for polar compounds ESI->Matrix_Effects More susceptible to ion suppression/enhancement ESI->Applicability Optimal for polar to moderately polar analytes ESI->Robustness Can be sensitive to salt concentration APCI Atmospheric Pressure Chemical Ionization (APCI) APCI->Sensitivity Good sensitivity for less polar organophosphates APCI->Matrix_Effects Generally less susceptible to matrix effects APCI->Applicability Optimal for less polar and more volatile analytes APCI->Robustness Generally more robust to mobile phase composition

References

QuEChERS Method for Isofenphos Residue Analysis: A Comparative Guide to Accuracy and Precision in Diverse Crops

Author: BenchChem Technical Support Team. Date: December 2025

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis, offering a streamlined and efficient alternative to traditional extraction techniques. For researchers and scientists in the field of food safety and drug development, understanding the performance of this method for specific analytes in various agricultural commodities is paramount. This guide provides a comprehensive comparison of the accuracy and precision of the QuEChERS method for the determination of isofenphos, an organophosphate insecticide, in cereals, fruits, and vegetables, supported by experimental data.

Performance Across Crop Categories

The efficacy of the QuEChERS method for this compound analysis is demonstrated through its consistently high accuracy (measured as recovery) and precision (measured as relative standard deviation, RSD). The following table summarizes the performance of the method across different crop types.

Crop MatrixSpiking Level (mg/kg)Recovery (%)RSDr (%)RSDR (%)Analytical Method
Cereals (Oat, Rice, Rye, Wheat) 0.0111191227GC-MS/MS
0.022118615GC-MS/MS
0.21710935GC-MS/MS
Tomato Not Specified74-100<14Not ReportedGC-MS/MS
Apple 0.1 x MRL90.15 (average)13.27 (average)Not ReportedLC-MS/MS
1.0 x MRL90.15 (average)13.27 (average)Not ReportedLC-MS/MS
10 x MRL90.15 (average)13.27 (average)Not ReportedLC-MS/MS

RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation; MRL: Maximum Residue Limit. Data for cereals from a validation study using the CEN/TC 275/WG 4 N 0204 method[1]. Data for tomato from a study using a modified QuEChERS method[1][2]. Data for apple from a validation study using the original QuEChERS method[3].

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols outline the key steps in the QuEChERS method as applied to different crop matrices for this compound analysis.

Cereals (Oat, Rice, Rye, and Wheat) - CEN/TC 275/WG 4 N 0204 Method[1]

1. Sample Preparation:

  • Weigh 10 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

2. Extraction:

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous magnesium sulfate and 25 mg Primary Secondary Amine (PSA) sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes.

4. Analysis:

  • The resulting supernatant is the cleaned extract, which is then analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Tomato - Modified QuEChERS Method[1][2]

1. Sample Preparation:

  • Weigh 10 g of homogenized tomato sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile containing 0.1% acetic acid.

  • Add 1.0 g of sodium acetate (B1210297) and 5 g of magnesium sulfate.

  • Shake vigorously.

  • Centrifuge for approximately 3 minutes at 2500 rpm.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL plastic extraction tube.

  • Add 150 mg of magnesium sulfate, 50 mg of PSA, and 10 mg of Graphitized Carbon Black (GCB).

  • Vortex and centrifuge.

4. Analysis:

  • The final extract is analyzed by GC-MS/MS.

Apple - Original QuEChERS Method[3]

1. Sample Preparation:

  • Weigh a representative portion of the homogenized apple sample into a centrifuge tube.

2. Extraction:

  • Add acetonitrile and shake.

  • Add a salt mixture, typically magnesium sulfate and sodium chloride, to induce phase separation.

  • Shake vigorously and centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile layer to a d-SPE tube containing PSA and anhydrous magnesium sulfate.

  • Vortex and centrifuge.

4. Analysis:

  • The cleaned extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

QuEChERS Workflow

The general workflow of the QuEChERS method is a two-stage process involving extraction and cleanup, as illustrated in the diagram below. The specific salts and sorbents used may vary depending on the matrix and the target analytes.

QuEChERS_Workflow cluster_extraction Extraction Stage cluster_cleanup Cleanup Stage (d-SPE) cluster_analysis Analysis Stage Sample 1. Homogenized Sample Solvent 2. Add Acetonitrile Sample->Solvent Salts 3. Add QuEChERS Salts Solvent->Salts Centrifuge1 4. Shake & Centrifuge Salts->Centrifuge1 Aliquot 5. Transfer Supernatant Centrifuge1->Aliquot Acetonitrile Layer dSPE 6. Add d-SPE Sorbent Aliquot->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 8. Collect Final Extract Centrifuge2->FinalExtract Cleaned Extract Analysis 9. GC-MS/MS or LC-MS/MS Analysis FinalExtract->Analysis

Caption: General workflow of the QuEChERS method for pesticide residue analysis.

References

Comparative enantioselective degradation of Isofenphos in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the stereoselective breakdown of the chiral insecticide isofenphos-methyl (B51689) in various vegetable species, supported by experimental data and methodologies for researchers and scientists in drug development and environmental science.

The enantioselective degradation of the organophosphorus insecticide this compound-methyl exhibits notable variability across different plant species. This guide provides a comparative analysis of its degradation kinetics in cowpea, cucumber, pepper, and pak choi, offering valuable insights into the environmental fate and potential risks associated with this chiral pesticide.

Comparative Degradation Rates

The persistence and stereospecific breakdown of this compound-methyl enantiomers differ significantly among the studied plant species. The degradation rates were observed to be the fastest in cowpea, followed by cucumber, pepper, and pak choi.[1] In cowpea and cucumber, the (R)-(-)-isofenphos-methyl enantiomer degraded at a faster rate than the (S)-(+)-enantiomer. Conversely, in pepper, the (S)-(+)-enantiomer underwent preferential degradation.[1] A similar preference for the degradation of the (R)-(-)-isomer was observed in pak choi.[2]

This enantioselectivity in degradation is a critical factor in assessing the environmental impact and food safety of this compound-methyl, as the two enantiomers can exhibit different biological activities and toxicities.

Plant SpeciesEnantiomerHalf-life (t₁/₂) in daysPreferentially Degraded EnantiomerReference
Cowpea (S)-(+)-isofenphos-methyl1.84(R)-(-)-isofenphos-methyl[1]
(R)-(-)-isofenphos-methyl1.48[1]
Cucumber (S)-(+)-isofenphos-methyl3.68(R)-(-)-isofenphos-methyl[1]
(R)-(-)-isofenphos-methyl2.89[1]
Pepper (S)-(+)-isofenphos-methyl6.73(S)-(+)-isofenphos-methyl[1]
(R)-(-)-isofenphos-methyl8.06[1]
Pak Choi (S)-(+)-isofenphos-methyl1.9(R)-(-)-isofenphos-methyl[2]
(R)-(-)-isofenphos-methyl2.2[2]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the analysis of this compound-methyl enantiomers in vegetable matrices.

Sample Preparation: QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was utilized for the extraction of this compound-methyl residues from the vegetable samples.[3][4][5][6]

  • Homogenization: A representative 10 g sample of the vegetable matrix was homogenized.

  • Extraction: The homogenized sample was placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube was then shaken vigorously for 1 minute.

  • Salting Out: A mixture of 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) was added to the tube. The tube was immediately shaken for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer was transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. This step is crucial for the removal of interfering matrix components such as organic acids, fatty acids, and sugars. The tube was vortexed and then centrifuged.

  • Final Extract: The supernatant was collected, filtered, and used for LC-MS/MS or HPLC-UV analysis.

Chiral Separation and Analysis

For Cowpea, Cucumber, and Pepper (LC-MS/MS Method):

The enantiomers of this compound-methyl were separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1]

  • Chiral Column: A Lux Cellulose-3 column was likely used for the enantioselective separation, based on similar studies.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (containing a small percentage of a modifier like formic acid or ammonium (B1175870) acetate) is a common practice.

  • Mass Spectrometry: The analysis was performed in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. The specific precursor ion for this compound-methyl is m/z 332.1, with product ions at m/z 231.1 and 120.9.[7]

For Pak Choi (HPLC-UV Method):

An enantioselective high-performance liquid chromatography (HPLC) method with UV detection was established for the analysis in pak choi.[2]

  • Chiral Column: A cellulose-tris-(4-methylbenzoate) chiral stationary phase (CSP) column (Lux Cellulose-3) was used for the separation.[2]

  • Mobile Phase: The specific mobile phase composition was optimized for the best separation and likely consisted of a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol.

  • Detection: The enantiomers were detected using a UV detector at a specified wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative enantioselective degradation studies of this compound-methyl in plant species.

experimental_workflow cluster_field Field Experiment cluster_lab Laboratory Analysis plant_treatment Plant Treatment with rac-Isofenphos-methyl sampling Sample Collection at Different Time Intervals plant_treatment->sampling sample_prep Sample Preparation (QuEChERS) sampling->sample_prep extraction Extraction with Acetonitrile sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis Chiral Analysis (LC-MS/MS or HPLC-UV) cleanup->analysis data_analysis Data Analysis (Degradation Kinetics, EF) analysis->data_analysis

Caption: Experimental workflow for analyzing this compound degradation.

This comprehensive guide highlights the importance of considering enantioselectivity in pesticide degradation studies. The observed differences in the degradation rates and preferential breakdown of this compound-methyl enantiomers across various plant species underscore the need for enantiomer-specific risk assessments to ensure food safety and environmental protection.

References

A comparative analysis of the environmental impact of Isofenphos and its alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Environmental Scientists

The selection of agrochemicals requires a delicate balance between efficacy in pest control and the imperative to safeguard environmental health. This guide provides a comparative analysis of the environmental impact of Isofenphos, an organophosphate insecticide, and several of its alternatives from different chemical classes. The use of this compound has been largely discontinued (B1498344) due to significant environmental and health concerns, prompting the adoption of other compounds.[1] This analysis focuses on key ecotoxicological endpoints to offer a data-driven comparison for research and development professionals.

Introduction to this compound and Alternatives

This compound is an organophosphate insecticide that functions as a selective contact and stomach poison by inhibiting the acetylcholinesterase enzyme in insects.[2][3] Its use was primarily for the control of soil-dwelling insects.[2] However, due to its high toxicity to non-target organisms and environmental persistence, its registration was voluntarily canceled in many regions.[1]

This guide compares this compound with the following alternatives:

  • Chlorpyrifos: Another organophosphate with a broad spectrum of activity.[4][5]

  • Bifenthrin: A synthetic pyrethroid insecticide known for its persistence.[6]

  • Imidacloprid (B1192907): A systemic neonicotinoid insecticide.[7]

Comparative Ecotoxicity and Environmental Fate

The environmental impact of a pesticide is determined by its toxicity to non-target organisms and its behavior in the environment, including persistence in soil and potential for water contamination.

The following table summarizes the acute toxicity of this compound and its alternatives to various non-target organisms. Toxicity is often measured by the LD50 (the lethal dose that kills 50% of a test population) or LC50 (the lethal concentration that kills 50% of a test population). Lower values indicate higher toxicity.

Parameter This compound Chlorpyrifos Bifenthrin Imidacloprid
Avian Acute Oral LD50 (Bobwhite Quail) 13-19 mg/kg[2]Very Toxic (species dependent)[8]Low Toxicity[9]152 mg/kg[10]
Avian Dietary LC50 (Japanese Quail) 299 ppm[2]--Highly Toxic[7]
Aquatic Toxicity (Fish 96-hr LC50) 1-4 mg/L (species dependent)[2]Very Toxic[8]Highly Toxic[9]Mildly Toxic[7]
Aquatic Invertebrate Toxicity Very Toxic[1][11]Very Toxic[8]Highly Toxic[9][12]Highly Toxic[10]
Honeybee Toxicity Very Toxic[1]Very Toxic[8]Very Highly Toxic[9]Highly Toxic[7][10]

Analysis: this compound demonstrates high to very high toxicity across birds, aquatic organisms, and bees.[1][2] Chlorpyrifos, a fellow organophosphate, exhibits a similar profile of high toxicity to a wide range of non-target species.[8] The pyrethroid Bifenthrin is noted for its exceptionally high toxicity to fish and aquatic invertebrates, though it has lower direct toxicity to birds.[9] The neonicotinoid Imidacloprid is also highly toxic to birds and beneficial insects like bees, and its systemic nature can lead to exposure through pollen and nectar.[7][13]

The persistence of a pesticide in soil and its potential to move into water sources are critical factors in its long-term environmental impact.

Parameter This compound Chlorpyrifos Bifenthrin Imidacloprid
Soil Half-Life (Typical) 30-300 days (typically 150 days)[2]Weeks to years[8]Persistent[6]Persistent[14]
Soil Adsorption (Koc) Low (poorly bound to soils)[2]High (sticks tightly to soil)[8][15]High (binds tightly to soil)[9]Low to Moderate (high potential for leaching)[7][16]
Leaching Potential Slow leaching; breakdown products leach more rapidly[2]Low (due to high soil binding)[8]Low (due to high soil binding)[9]High[7][16]
Surface Water Runoff Potential Can reach surface waters via runoff[1]Can occur if treated soil erodes[8]Potential to contaminate surface waters through runoff[9]Potential for runoff[13]

Analysis: this compound is moderately to highly persistent in soil.[2] While it binds poorly to soil, suggesting mobility, its primary transport to water bodies is through runoff.[1][2] Chlorpyrifos and Bifenthrin are also persistent but bind tightly to soil, which reduces their leaching potential but increases the risk of surface water contamination through soil erosion.[8][9] Imidacloprid's persistence combined with its lower soil adsorption gives it a high potential to leach into groundwater.[7][16]

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological studies. Below are brief descriptions of the general methodologies for key experiments.

  • Objective: To determine the acute oral toxicity (LD50) of a substance in birds.

  • Methodology: A single dose of the test substance is administered orally to birds (commonly Bobwhite quail or Mallard ducks) that have been fasted. The animals are then observed for a period of at least 14 days. Mortality and clinical signs of toxicity are recorded daily. A post-mortem examination is conducted on all animals. The LD50 is calculated from the mortality data.

  • Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Methodology: Fish (such as Rainbow trout or Zebrafish) are exposed to the test substance in a static or semi-static system for 96 hours. A range of concentrations is tested. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined by statistical analysis.

  • Objective: To determine the rate of degradation of a substance in soil under controlled aerobic conditions.

  • Methodology: The test substance is applied to samples of fresh soil. The soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. At various intervals, soil samples are extracted and analyzed for the concentration of the parent substance and any major degradation products. The time taken for 50% of the substance to degrade (DT50 or half-life) is then calculated.

Visualizations

The following diagram illustrates a simplified workflow for assessing the environmental risk of a pesticide, from data collection to risk characterization.

G cluster_0 Data Collection & Hazard Identification cluster_1 Exposure Assessment cluster_2 Effects Assessment cluster_3 Risk Characterization a Pesticide Properties (Koc, Half-life) c Predict Environmental Concentration (PEC) a->c b Ecotoxicity Data (LD50, LC50) e Predict No-Effect Concentration (PNEC) b->e f Risk Quotient (PEC / PNEC) c->f d Model Leaching & Runoff Potential d->c e->f g Risk > 1? (Unacceptable) f->g Yes h Risk < 1? (Acceptable) f->h No

Caption: A simplified workflow for pesticide environmental risk assessment.

This diagram presents a logical pathway for selecting a pesticide, prioritizing options with lower environmental impact based on key characteristics.

G start Start Selection q1 High Avian or Bee Toxicity? start->q1 q2 High Aquatic Toxicity? q1->q2 No reject High-Risk Avoid Use q1->reject Yes q3 Persistent in Soil (Long Half-Life)? q2->q3 No q2->reject Yes q4 High Leaching Potential (Low Koc)? q3->q4 Yes alt Consider Non-Chemical Alternatives q3->alt No q4->reject Yes accept Lower-Risk Candidate q4->accept No

Caption: A decision tree for selecting pesticides based on environmental risk factors.

Conclusion

The analysis reveals that this compound poses significant risks to a wide array of non-target organisms and demonstrates considerable environmental persistence.[1][2] The selected alternatives, while effective as insecticides, each present their own set of environmental challenges.

  • Chlorpyrifos shares many of the same hazards as this compound, typical of the organophosphate class, with high toxicity to birds, aquatic life, and bees.[8]

  • Bifenthrin is particularly hazardous to aquatic ecosystems and can persist in the environment, posing a risk through runoff.[6][9]

  • Imidacloprid raises significant concerns for pollinators and has a high potential for groundwater contamination due to its systemic nature and mobility in soil.[7][10][16]

This comparative guide underscores that replacing a hazardous chemical is not a simple substitution. It requires a thorough evaluation of the alternatives' distinct environmental profiles. For researchers and drug development professionals, this data highlights the ongoing need to develop novel pest control solutions that minimize adverse effects on non-target species and environmental systems. Future development should prioritize compounds with low persistence, high specificity to target pests, and low toxicity to beneficial organisms such as pollinators and aquatic life.

References

Safety Operating Guide

Proper Disposal of Isofenphos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Isofenphos is a highly toxic organophosphate insecticide, classified as EPA Toxicity Class I. It is a cholinesterase inhibitor and is harmful if swallowed, inhaled, or absorbed through the skin.[1] Proper handling and disposal are critical to ensure personnel safety and environmental protection. All unused this compound and contaminated materials must be treated as hazardous waste.

This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Primary Hazards:

  • Acute Toxicity: Highly toxic via oral, dermal, and inhalation routes.[1] It can cause severe poisoning with symptoms including increased secretions, breathing difficulties, diarrhea, and in high doses, convulsions and coma.[1]

  • Environmental Hazard: Very toxic to aquatic organisms, birds, and bees.[2][3] It is persistent in soil and can contaminate surface water through runoff.[2][3]

  • Reactivity: Hydrolyzed by alkaline solutions.[4] When heated to decomposition, it can emit toxic fumes of phosphorus, sulfur, and nitrogen oxides.

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear durable, gauntlet-style gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Do not use leather or fabric gloves. Wash the exterior of gloves before removal.
Body Protection Chemical-resistant suit or coveralls and apronWear loose-fitting, chemical-resistant coveralls over a long-sleeved shirt and long pants. For mixing and loading, a chemical-resistant apron should be worn over the coveralls.
Eye and Face Protection Safety goggles and face shieldWear tightly fitting safety goggles. For splash hazards, also use a full-face shield.
Respiratory Protection NIOSH-approved respiratorHandle this compound in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Chemical-resistant bootsWear chemical-resistant boots. Pant legs should be worn outside of the boots to prevent the chemical from entering.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires careful planning and execution.

Step 1: Waste Characterization and Segregation

All materials contaminated with this compound must be classified and handled as hazardous waste. This includes:

  • Unused or expired this compound.

  • Empty containers that held this compound.

  • Spill cleanup materials.

  • Contaminated PPE that cannot be decontaminated.

  • Rinsate from decontaminating equipment.

Step 2: Packaging and Labeling of Hazardous Waste
  • Package Securely: Place all this compound waste into a designated, leak-proof, and sealable container that is chemically compatible with the compound.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., Acute Toxicity, Environmental Hazard).

Step 3: Disposal of Unused or Waste this compound

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

Step 4: Decontamination of Empty Containers
  • Triple Rinse: After emptying the container, rinse it three times with a suitable solvent (e.g., acetone (B3395972) or methanol, check for compatibility).

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected in a labeled, sealed container for professional disposal. Never pour rinsate down the drain.

  • Render Unusable: After triple-rinsing, puncture and crush the container to prevent its reuse.

  • Dispose of Container: The triple-rinsed and punctured container can typically be disposed of as regular solid waste, but confirm this with your local regulations.

Spill Response Protocol

In the event of a spill, a predetermined plan should be in place to ensure a swift and safe response.

  • Evacuate and Restrict Access: Immediately evacuate all non-essential personnel from the spill area and secure the location to prevent entry.

  • Don Full PPE: Before re-entering the area, put on the full PPE ensemble described above.

  • Contain Spill: Prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or chemical sorbent pads.

  • Collect Absorbed Material: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate Spill Area: Clean the spill surface with a detergent and water solution. For organophosphates like this compound, a solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) can also be used for decontamination.[5] Collect all cleaning solutions as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup process.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

IsofenphosDisposal cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Disposal Path cluster_spill Spill Response start Identify this compound Waste (Unused chemical, contaminated items) ppe Don Full PPE start->ppe package Package in Leak-Proof Container ppe->package label_waste Label as 'Hazardous Waste - this compound' package->label_waste contact_ehs Contact EHS or Licensed Hazardous Waste Contractor label_waste->contact_ehs disposal Professional Disposal (Incineration or Approved Landfill) contact_ehs->disposal spill Spill Occurs contain Contain Spill with Absorbent Material spill->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->package

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isofenphos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Isofenphos. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.

This compound, an organophosphate insecticide, is a potent neurotoxin requiring stringent handling procedures. This guide outlines the necessary personal protective equipment (PPE), detailed experimental protocols for common laboratory tasks, and a comprehensive spill and disposal plan to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategoryItemMaterial/TypeProtection Level/Standard
Hand Protection GlovesDouble-gloving recommended: Inner layer of nitrile, outer layer of butyl rubber or Viton.Provides good to excellent resistance against organophosphates and common organic solvents. Always inspect gloves for integrity before use.
Body Protection Lab Coat/CoverallsDisposable, chemical-resistant coveralls worn over a dedicated lab coat.Prevents skin contact with dust or splashes. Should be removed immediately if contaminated.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles.
Respiratory Protection RespiratorAir-purifying respirator (APR) with an organic vapor (OV) cartridge and a P100 particulate filter (TC-84A).Essential when handling this compound powder or creating solutions outside of a certified chemical fume hood.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide detailed methodologies for common laboratory procedures involving this compound. These steps are designed to minimize exposure and ensure procedural consistency.

Weighing and Preparing a Stock Solution of this compound

This procedure should be performed in a certified chemical fume hood.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Use disposable spatulas and weigh paper.[1]

  • Weighing:

    • Place a tared, sealable container on the analytical balance.

    • Carefully transfer the approximate amount of this compound powder into the container using a disposable spatula.

    • Seal the container before removing it from the balance.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove powder.[2]

  • Dissolving:

    • In the fume hood, slowly add the desired solvent to the container with the weighed this compound.

    • Gently swirl the container to dissolve the powder. Avoid creating aerosols.

    • Once dissolved, clearly label the container with the chemical name, concentration, date, and your initials.

Performing Serial Dilutions
  • Preparation:

    • Ensure all work is conducted within a chemical fume hood.

    • Label all dilution tubes or vials clearly before starting.

    • Use calibrated pipettes with disposable tips.

  • Dilution Procedure:

    • Using a clean pipette tip, transfer the required volume of the this compound stock solution to the first dilution tube containing the diluent.

    • Mix the solution thoroughly by gentle vortexing or inversion.

    • Using a new, clean pipette tip for each transfer, take the required volume from the first dilution tube and add it to the second, and so on, until the desired concentrations are achieved.[3][4]

Spill and Disposal Management: A Plan for Containment and Decontamination

Immediate and correct response to a spill is crucial. The following workflow and disposal plan provide clear, actionable steps.

This compound Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate non-essential personnel PPE Don appropriate PPE Alert->PPE Ventilate Ensure proper ventilation (fume hood) Ignition Remove ignition sources Contain Contain the spill with absorbent material Absorb Absorb the spill, working from outside in Collect Collect absorbed material into a labeled hazardous waste container Decontaminate_Area Decontaminate the spill area with soap and water Collect->Decontaminate_Area Decontaminate_Tools Decontaminate all tools used Dispose Dispose of all waste as hazardous waste Report Report the incident to the Safety Officer

Caption: Logical workflow for responding to an this compound spill.

Operational Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[5][6][7] Segregate waste streams as follows:

Waste StreamDescriptionDisposal Procedure
Solid Waste Contaminated gloves, disposable lab coats, bench paper, weigh paper, pipette tips, and spill cleanup materials.Place in a designated, labeled, leak-proof hazardous waste container. The container should be clearly marked "Hazardous Waste: this compound Contaminated Solids."
Liquid Waste Unused stock solutions, diluted solutions, and rinsate from cleaning contaminated glassware.Collect in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used and clearly marked "Hazardous Waste: this compound Liquid Waste." Never pour down the drain.[8]
Empty Containers The original this compound container and any containers used for stock solutions.Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to institutional guidelines for hazardous waste containers.

By implementing these safety and logistical protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

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Reactant of Route 1
Reactant of Route 1
Isofenphos
Reactant of Route 2
Reactant of Route 2
Isofenphos

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